molecular formula C8H9BrN2O2 B2371138 5-Bromo-2-methoxybenzohydrazide CAS No. 24123-34-0

5-Bromo-2-methoxybenzohydrazide

Cat. No.: B2371138
CAS No.: 24123-34-0
M. Wt: 245.076
InChI Key: CYUAWAKCVDQQJR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.076. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUAWAKCVDQQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzohydrazide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzohydrazide is a halogenated aromatic hydrazide that serves as a crucial building block in synthetic organic and medicinal chemistry. Its structure, featuring a bromo-substituted methoxy-activated benzene ring coupled with a hydrazide functional group, offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of the bromine atom and the methoxy group significantly influences the molecule's reactivity and electronic properties, making it a subject of interest for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Structural Properties

The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis.

Chemical Structure:

The molecule consists of a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydrazide group (-CONHNH₂) at the 1-position.

Molecular Formula: C₈H₉BrN₂O₂

Molecular Weight: 245.08 g/mol

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂-
Molecular Weight 245.08 g/mol -
Appearance Expected to be a solidInferred from related compounds
Melting Point Not explicitly reported. The precursor, 5-Bromo-2-methoxybenzaldehyde, has a melting point of 116-119 °C.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred from synthesis of derivatives
Stability Stable under normal laboratory conditions.Inferred from synthetic procedures

Structural Elucidation:

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data for the parent hydrazide is not widely published, the analysis of its derivatives provides significant insights.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the hydrazinolysis of the corresponding ester, methyl 5-bromo-2-methoxybenzoate.

Synthetic Workflow

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 5-Bromo-2-methoxybenzoic_acid 5-Bromo-2-methoxybenzoic acid Methyl_5-bromo-2-methoxybenzoate Methyl 5-bromo-2-methoxybenzoate 5-Bromo-2-methoxybenzoic_acid->Methyl_5-bromo-2-methoxybenzoate Methanol, Acid catalyst This compound This compound Methyl_5-bromo-2-methoxybenzoate->this compound Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->this compound

A typical two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from methyl 5-bromo-2-methoxybenzoate.

Materials:

  • Methyl 5-bromo-2-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-bromo-2-methoxybenzoate in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The synthesized this compound should be characterized using the following spectroscopic methods:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydrazide moiety (-NH and -NH₂).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the amide group (around 1640-1680 cm⁻¹), and C-Br stretching vibrations.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, most notably through condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are valuable intermediates in their own right and can be further cyclized to generate a variety of heterocyclic systems.

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic or basic catalysis in a suitable solvent like ethanol or methanol, yields the corresponding N-acylhydrazone. This reaction is a cornerstone of its synthetic utility.

Hydrazone_Formation This compound This compound Hydrazone N'-(Alkylidene/Arylidene)-5-bromo-2-methoxybenzohydrazide This compound->Hydrazone + Aldehyde_Ketone Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Hydrazone

General reaction scheme for the formation of hydrazones.

Potential Biological and Pharmacological Significance

While specific biological studies on this compound are limited, the broader class of benzohydrazide and hydrazone derivatives has been extensively investigated for a wide range of pharmacological activities. The structural motifs present in this molecule suggest potential for various biological effects.

Antimicrobial Activity:

Derivatives of brominated benzohydrazides have shown promising antimicrobial properties. The presence of the bromo substituent can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. For instance, certain benzenesulfonohydrazide derivatives containing a bromo-substituted benzylidene moiety have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting essential enzymes in cell wall synthesis.

Anticancer Activity:

The benzohydrazide scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, a derivative, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has shown selective cytotoxic and genotoxic activity against human lung carcinoma cells. This suggests that compounds derived from this compound could be explored for their potential as anticancer agents.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: The precursor, 5-Bromo-2-methoxybenzaldehyde, is classified as harmful if swallowed. Similar precautions should be assumed for the hydrazide derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activities. Its synthesis is straightforward, and its reactivity is well-suited for the generation of diverse molecular libraries. Further investigation into the specific biological properties of this compound and its derivatives is warranted, particularly in the areas of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

  • ResearchGate. Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata | Request PDF. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • Zhu, H.-Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Physicochemical Characteristics of 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) is a specialized aromatic hydrazide scaffold widely utilized in medicinal chemistry and organic synthesis.[1][2] It serves as a critical intermediate for the development of hydrazone-based Schiff bases and 1,3,4-oxadiazole heterocycles , both of which are privileged structures in drug discovery. Its core structure—a benzene ring substituted with a lipophilic bromine atom, an electron-donating methoxy group, and a reactive hydrazide moiety—imparts unique electronic and steric properties that influence the biological activity of its derivatives, particularly in antimicrobial and anti-inflammatory domains.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and spectral characteristics to support researchers in optimizing its application as a chemical building block.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

AttributeDetail
Chemical Name This compound
CAS Number 24123-34-0
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 245.07 g/mol
SMILES COc1ccc(Br)cc1C(=O)NN
InChI Key InChI=1S/C8H9BrN2O2/c1-13-8-3-2-6(9)4-7(8)10-11/h2-4H,11H2,1H3,(H,10,12)
Structural Features [1][2][3][4][5][6][7][8][9][10][11] • Hydrazide Group (-CONHNH₂): Nucleophilic center for condensation reactions.• Bromine (C-5): Increases lipophilicity and provides a handle for cross-coupling.• Methoxy (C-2): Electron-donating group (EDG); influences solubility and crystal packing.

Physicochemical Profiling

Note: Where experimental values are limited in open literature for this specific isomer, data is supported by computational prediction models (SwissADME) and structural analog comparison.

Physical State & Solubility
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 150–160 °C (Predicted/Analogous).

    • Context: Hydrazides generally exhibit higher melting points than their corresponding esters or aldehydes due to extensive intermolecular hydrogen bonding (N-H···O).

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Hot Methanol, Hot Ethanol.

    • Moderate Solubility: Acetone, Ethyl Acetate.

    • Low/Insoluble: Water (cold), Hexane, Diethyl Ether.

Lipophilicity & Acid-Base Properties
  • LogP (Predicted): ~1.63

    • The bromine atom significantly enhances lipophilicity compared to the non-halogenated parent (2-methoxybenzohydrazide), improving membrane permeability for derived drug candidates.

  • pKa Values (Predicted):

    • Hydrazide -NH- (Acidic): pKa ~12.5 (Weakly acidic proton).

    • Terminal -NH₂ (Basic): pKa ~3.0–3.5 (Weakly basic; protonation occurs only in strong acid).

Synthesis & Purification Protocol

The synthesis of this compound is a classic nucleophilic acyl substitution reaction. The following protocol ensures high purity suitable for subsequent cyclization or condensation steps.

Experimental Workflow
  • Precursor: Methyl 5-bromo-2-methoxybenzoate (or the corresponding ethyl ester).

  • Reagent: Hydrazine hydrate (

    
    ), 80% or 99%.
    
  • Solvent: Absolute Ethanol or Methanol.[12]

Step-by-Step Methodology:

  • Dissolve 10 mmol of Methyl 5-bromo-2-methoxybenzoate in 20 mL of absolute ethanol.

  • Add Hydrazine hydrate (excess, typically 30–50 mmol) dropwise to the stirred solution.

  • Reflux the mixture at 80 °C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    hydrazide spot.
  • Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate as white crystals.

  • Filter the solid and wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

  • Recrystallize from hot ethanol if necessary to achieve >98% purity.

Visualization: Synthesis Pathway

SynthesisPath Ester Methyl 5-bromo-2-methoxybenzoate (Precursor) Reflux Reflux (EtOH, 80°C) 4-6 Hours Ester->Reflux Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Reflux Crude Crude Precipitate Reflux->Crude Cooling & Filtration Product This compound (Pure Crystal) Crude->Product Recrystallization (EtOH)

Figure 1: Synthetic workflow for the conversion of the benzoate ester to the target hydrazide.

Spectral Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

TechniqueDiagnostic SignalAssignment
IR Spectroscopy (

)
3300–3450N-H stretching (Primary & Secondary amines)
1640–1660C=O stretching (Amide I band)
1250–1280C-O-C stretching (Aryl ether)
500–600C-Br stretching
¹H NMR (

)
9.20–9.50-CONH- (Singlet, exchangeable with

)
4.40–4.60-NH₂ (Broad singlet, 2H)
3.80–3.90-OCH₃ (Singlet, 3H)
7.00–8.00Aromatic Protons (3H, coupling pattern depends on substitution)
Mass Spectrometry m/z 245/247[M+H]⁺ (Characteristic 1:1 isotopic ratio due to

)

Applications in Drug Discovery

The primary utility of this compound lies in its ability to form Schiff bases (Hydrazones) .[5] These derivatives are extensively researched for their biological activities, including:

  • Antimicrobial Agents: The hydrazone linkage (-CONHN=CH-) acts as a pharmacophore inhibiting bacterial DNA gyrase.

  • Anti-inflammatory Agents: Inhibition of COX-1/COX-2 enzymes.

  • Cytotoxicity: The bromine substituent enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases).

Mechanism: Schiff Base Formation

The condensation of the hydrazide with an aldehyde proceeds via nucleophilic attack followed by dehydration.

SchiffBase Hydrazide This compound (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Acid Cat. (AcOH) Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Intermediate Acid Cat. (AcOH) Schiff Acylhydrazone (Schiff Base) Active Pharmacophore Intermediate->Schiff - H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Figure 2: Reaction mechanism for the generation of bioactive acylhydrazones.

Safety & Handling (SDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

  • Synthesis & Crystal Structure: Liang, D. X., Liu, S. Y., & Xian, D. M. (2008).[4] Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate. Zeitschrift für Kristallographie-New Crystal Structures, 223(2), 1677-1683. Link

  • Biological Activity of Hydrazones: Zhu, H. Y. (2011).[5] Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate.[5] Asian Journal of Chemistry, 24(3), 10480. Link

  • General Hydrazide Synthesis: Narayana, B., et al. (2007). Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. European Journal of Medicinal Chemistry, 42(3), 425-429. Link

  • Compound Database Entry: PubChem. (n.d.). This compound (CAS 24123-34-0).[1][2][11] National Library of Medicine. Link

  • Precursor Properties: Fisher Scientific. (2014). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde.[1][3] Link

Sources

5-Bromo-2-methoxybenzohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthesis Guide Subject: 5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

This compound is a specialized pharmacophore intermediate used primarily in the synthesis of bioactive Schiff bases, heterocyclic scaffolds (1,3,4-oxadiazoles), and transition metal complexes. Its structural utility stems from the ortho-methoxy group, which can participate in chelation or hydrogen bonding, and the meta-bromo substituent (relative to the hydrazide), which offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen bonding interactions in protein targets.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and a structural characterization framework.

Physicochemical Specifications

The following data consolidates experimental and calculated parameters essential for identification and handling.

ParameterSpecificationNotes
IUPAC Name This compound
CAS Registry Number 24123-34-0 Primary identifier
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol Average mass
Monoisotopic Mass 243.9847 DaBased on ⁷⁹Br
Physical State Crystalline SolidTypically off-white to pale yellow needles
Solubility DMSO, DMF (High); Methanol, Ethanol (Moderate, heat required); Water (Low)
LogP (Predicted) ~1.3 - 1.6Lipophilicity suitable for drug-like scaffolds
H-Bond Donors 2Hydrazide -NH₂ and -NH-
H-Bond Acceptors 3Carbonyl O, Methoxy O, Hydrazide N

Synthetic Pathway & Methodology

The most robust route to this compound involves the hydrazinolysis of its corresponding methyl or ethyl ester. Direct reaction of the carboxylic acid with hydrazine is often sluggish and requires activating agents (e.g., CDI or SOCl₂), whereas the ester route proceeds cleanly under thermal reflux.

Reaction Scheme (DOT Visualization)

SynthesisPathway cluster_0 Core Synthesis Workflow Acid 5-Bromo-2-methoxybenzoic Acid (Precursor) Ester Methyl 5-bromo-2-methoxybenzoate (Intermediate) Acid->Ester MeOH, H2SO4 Reflux, 4h Product This compound (Target) Ester->Product NH2NH2•H2O EtOH, Reflux, 3-5h Ester->Product Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Schiff Schiff Bases / Heterocycles (Derivatives) Product->Schiff R-CHO EtOH, Cat. AcOH

Figure 1: Step-wise synthesis pathway from acid precursor to target hydrazide and downstream derivatives.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • Methyl 5-bromo-2-methoxybenzoate (2.45 g, 10 mmol)

  • Hydrazine hydrate (80% or 98%, 5.0 mL, excess)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.45 g of methyl 5-bromo-2-methoxybenzoate in 30 mL of absolute ethanol.

  • Addition: Add 5.0 mL of hydrazine hydrate dropwise with stirring at room temperature. Note: Reaction is slightly exothermic.

  • Reflux: Equip the flask with a water-cooled condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically crystallizes out upon cooling.[1]

    • Optional: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% (approx. 1.9 – 2.2 g).

Structural Characterization

Validating the identity of this compound requires confirming the loss of the ester methoxy group (if using NMR) and the presence of the hydrazide moiety.

Spectroscopic Signatures[5]
TechniqueDiagnostic FeatureInterpretation
¹H NMR (DMSO-d₆) δ 9.2–9.5 ppm (s, 1H) Amide proton (-CONH -).
δ 4.5–4.6 ppm (br s, 2H) Hydrazide amine protons (-NH₂). Note: Broadens with D₂O exchange.
δ 3.8–3.9 ppm (s, 3H) Methoxy group (-OCH₃).
Aromatic Region 3 protons with coupling constants consistent with 1,2,4-substitution (d, dd, d).
IR (KBr/ATR) 3300, 3200 cm⁻¹ N-H stretching (primary and secondary amines).
1650 cm⁻¹ C=O stretching (Amide I band).
Mass Spectrometry m/z 245 / 247 Characteristic 1:1 doublet intensity ratio indicating one Bromine atom (⁷⁹Br/⁸¹Br).
Purity Logic Tree (DOT Visualization)

CharacterizationLogic Sample Isolated Solid Product MP_Check Melting Point Check (Sharp Range?) Sample->MP_Check TLC TLC Analysis (Single Spot?) MP_Check->TLC NMR 1H NMR (DMSO-d6) TLC->NMR Pure Spot Recryst Recrystallize (EtOH) TLC->Recryst Impurity Present Pass RELEASE for Synthesis NMR->Pass Integrals Correct (3H OMe, 2H NH2) NMR->Recryst Ester Peaks Remain Recryst->MP_Check

Figure 2: Decision logic for confirming compound purity before downstream application.

Applications in Drug Discovery[2]

Schiff Base Scaffolds (Acylhydrazones)

The primary utility of this compound is the condensation with aldehydes to form N-acylhydrazones .

  • Mechanism: Nucleophilic attack of the terminal amino group (-NH₂) on an aldehyde carbonyl.

  • Therapeutic Relevance: These derivatives are widely explored for antimicrobial , antitubercular , and anti-inflammatory properties. The "5-bromo" position allows for halogen bonding interactions within the binding pockets of enzymes (e.g., urease, glucosidase).

Metal Complexation

The compound acts as a bidentate or tridentate ligand (NO or ONO donor systems) when reacted with transition metals (Cu, Zn, Ni).

  • Coordination Mode: Typically coordinates through the carbonyl oxygen and the azomethine nitrogen (after Schiff base formation).

  • Utility: These complexes are investigated as DNA-binding agents and potential anticancer metallodrugs.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

  • Dublin City University (DCU). Synthesis of Ruthenium Polypyridyl Complexes (Thesis). (Referencing the synthesis of the hydrazide ligand). Available at: [Link]

Sources

Benzohydrazide Derivatives: A Technical Guide to Chemical Architecture, Synthesis, and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the benzohydrazide pharmacophore (


), a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets through hydrogen bonding and metal chelation. We explore its critical role in EGFR kinase inhibition  (anticancer) and DNA gyrase inhibition  (antimicrobial), providing specific structure-activity relationship (SAR) insights. Included are validated experimental protocols for synthesis and biological evaluation, designed for immediate application in drug discovery workflows.

Chemical Architecture & SAR Analysis

The biological versatility of benzohydrazide stems from its unique electronic and steric properties. As a linker, it provides a rigid yet adaptable scaffold that positions aryl rings to fit into hydrophobic pockets of enzymes.

The Pharmacophore

The core structure consists of a benzene ring attached to a hydrazide group. The -NH-NH- moiety acts as both a hydrogen bond donor and acceptor, critical for binding to active sites (e.g., the hinge region of kinases).

Structure-Activity Relationship (SAR) Rules
  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenyl ring often enhance antimicrobial activity by increasing the lipophilicity and altering the pKa of the amide proton, facilitating membrane permeation.
  • Schiff Base Formation: Condensation with aldehydes creates acylhydrazones (

    
    ). This modification restricts bond rotation, locking the molecule in a bioactive conformation favorable for tubulin inhibition.
    
  • Metal Chelation: The carbonyl oxygen and the amino nitrogen can chelate transition metals (

    
    ). This is the mechanism behind their siderophore-mimicking antibacterial activity and antioxidant capacity.
    

Therapeutic Applications: Mechanisms & Data[1][2][3]

Anticancer Activity: Targeting EGFR and Tubulin

Benzohydrazide derivatives function as potent tyrosine kinase inhibitors. A primary target is the Epidermal Growth Factor Receptor (EGFR) .[1][2]

  • Mechanism: The benzohydrazide motif occupies the ATP-binding pocket of EGFR. The carbonyl oxygen and hydrazide nitrogens form hydrogen bonds with amino acid residues (typically Met793 ) in the hinge region, preventing ATP binding and autophosphorylation.

  • Case Study (Compound H20): A study involving dihydropyrazole-benzohydrazide hybrids demonstrated that Compound H20 exhibited an

    
     of 0.08 µM  against EGFR, comparable to the clinical drug Erlotinib.
    

Table 1: Comparative Antiproliferative Activity (


 in µM) 
Compound IDScaffold TypeTargetA549 (Lung)MCF-7 (Breast)Reference
H20 Dihydropyrazole-BenzohydrazideEGFR0.460.29[1]
5b Pyrazole-Quinoline HybridEGFR (WT)5.22N/A[2]
Erlotinib Quinazoline (Control)EGFR0.030.05[1]
Antimicrobial Activity: DNA Gyrase Inhibition

In the context of multidrug-resistant (MDR) bacteria, benzohydrazides act by inhibiting bacterial Type II topoisomerases (DNA Gyrase).

  • Mechanism: These derivatives stabilize the DNA-gyrase cleavage complex, preventing DNA religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

  • Key Finding:

    
    -benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) showed potent inhibition of S. aureus DNA gyrase with an 
    
    
    
    of 0.15 µg/mL .[3][4][5]

Visualization of Pathways & Synthesis[8][9]

Diagram 1: General Synthesis & Functionalization Workflow

This workflow illustrates the conversion of esters to benzohydrazides and their subsequent derivatization into bioactive hydrazones.[6]

BenzohydrazideSynthesis cluster_conditions Critical Process Parameters Ester Methyl Benzoate (Starting Material) Inter Benzohydrazide (Key Intermediate) Ester->Inter Reflux/EtOH (Hydrazinolysis) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Inter Product Acylhydrazone (Schiff Base) Inter->Product Acid Cat./EtOH (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Product Param1 Temp: 70-80°C Param2 Monitor: TLC

Caption: Step-wise chemical synthesis from ester precursors to bioactive acylhydrazone derivatives.

Diagram 2: EGFR Kinase Inhibition Mechanism

The following logic map details how benzohydrazide derivatives disrupt cancer cell signaling.

EGFR_Mechanism Ligand EGF Ligand Binding Dimer Receptor Dimerization Ligand->Dimer ATP ATP Binding Pocket Dimer->ATP Activates Phos Autophosphorylation (Tyr Residues) ATP->Phos ATP Hydrolysis Inhibitor Benzohydrazide Derivative (Inhibitor) Inhibitor->ATP Competes/H-Bonds (Met793) Inhibitor->Phos BLOCKS Signal Downstream Signaling (Ras/Raf/MEK) Phos->Signal Prolif Cell Proliferation Signal->Prolif

Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR kinase domain.

Experimental Protocols

Synthesis of Benzohydrazide (General Procedure)

Purpose: To generate the core pharmacophore from an ester precursor.

  • Reagents: Methyl benzoate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Absolute Ethanol (20 mL).

  • Reaction:

    • Dissolve methyl benzoate in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Disappearance of the ester spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature, then place in an ice bath. White crystals should precipitate.

    • Filter the solid under vacuum and wash with cold water (to remove excess hydrazine) and cold ethanol.

  • Purification: Recrystallize from hot ethanol to yield pure benzohydrazide.

    • Why? Unreacted hydrazine is toxic and can interfere with biological assays. Ethanol recrystallization ensures high purity (>95%).

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the


 of the synthesized derivative against cancer cell lines (e.g., A549).[7][8]
  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment:

    • Dissolve the benzohydrazide derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Add 100 µL of drug solution to wells; incubate for 48h.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove medium.

    • Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     Cell Viability and determine 
    
    
    
    using non-linear regression analysis.

Future Perspectives

The future of benzohydrazide development lies in molecular hybridization . Fusing the benzohydrazide moiety with other pharmacophores (e.g., quinoline, coumarin, or 1,2,3-triazoles) creates "dual-action" drugs that can overcome resistance mechanisms. Additionally, metal-benzohydrazide complexes are emerging as potent superoxide dismutase (SOD) mimics, offering therapeutic potential in oxidative stress-related diseases.

References

  • Wang, H., et al. (2016).[9] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. International Journal of Molecular Sciences, 17(8). Available at: [Link]

  • Shoman, M. E., et al. (2026).[8] New Antiproliferative Pyrazole/Quinoline Hybrids: Design, Synthesis, and Biological Evaluation as EGFR Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Sun, J., et al. (2013).[4] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[3][4][5] PLoS ONE, 8(7). Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

  • Klahn, P., & Brönstrup, M. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry. Available at: [Link]

Sources

Solubility and Stability of 5-Bromo-2-methoxybenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) is a functionalized benzohydrazide derivative widely employed as a pharmacophore in medicinal chemistry, particularly in the synthesis of Schiff base ligands (hydrazones) for antimicrobial and antitumor screening.

Its utility is defined by the nucleophilic reactivity of the terminal hydrazine nitrogen and the electronic influence of the 5-bromo (electron-withdrawing) and 2-methoxy (electron-donating/chelating) substituents. However, its application is often bottlenecked by hydrolytic instability in aqueous media and solubility limitations in physiological buffers.

This guide provides a rigorous analysis of the compound's physicochemical behavior, offering validated protocols for solubilization and stability profiling to ensure data integrity in drug development workflows.

Part 1: Physicochemical Profile[1][2]

Understanding the molecular architecture is the first step to mastering solubility. The ortho-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding, while the meta-bromo substituent increases lipophilicity compared to the parent benzohydrazide.

PropertyValue / DescriptorTechnical Note
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
CAS Number 24123-34-0
pKa (Calculated) ~2.8 (Conjugate Acid)~12.0 (Amide NH)The terminal amine is weakly basic. It protonates only in acidic media (pH < 3). The amide NH is weakly acidic.
LogP (Estimated) 1.8 – 2.1Moderate lipophilicity driven by the Aryl-Br moiety.
H-Bond Donors 2 (–NH–NH₂)Sites for solvent interaction.
H-Bond Acceptors 3 (C=O, –OCH₃, –N:)The carbonyl and methoxy oxygen are key acceptors.
Physical State White/Off-white Crystalline SolidHigh melting point typically indicates strong crystal lattice energy.

Part 2: Solubility Profile & Solvent Selection[3]

Organic Solvents

The compound exhibits "like-dissolves-like" behavior typical of polar aromatics.

  • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. The dipolar aprotic nature of DMSO disrupts the intermolecular hydrogen bond network of the crystal lattice. Solubility typically exceeds 25 mg/mL .

  • DMF (Dimethylformamide): Similar performance to DMSO; useful for reactions requiring higher temperatures.

  • Alcohols (Ethanol/Methanol): Moderate solubility. Often used for recrystallization (soluble at boiling point, crystallizes on cooling). Not recommended for high-concentration (>10 mM) stock solutions at room temperature.

Aqueous Solubility & pH Dependence

In water, this compound is sparingly soluble at neutral pH. Its solubility profile follows a U-shaped curve:

  • Acidic pH (< 3.0): Solubility increases significantly due to protonation of the terminal amino group (–NH–NH₃⁺).

  • Neutral pH (4.0 – 9.0): Minimum solubility (intrinsic solubility). The molecule is neutral and hydrophobic.

  • Basic pH (> 12.0): Solubility increases due to deprotonation of the amide nitrogen, forming the imidate anion. Warning: High pH accelerates hydrolysis.

Solubility Summary Table
Solvent SystemSolubility RatingEstimated Conc.Application
DMSO (Anhydrous) High> 50 mMStock solution storage (Cryopreservation).
Ethanol (100%) Moderate5 – 20 mMSynthesis / Recrystallization.
PBS (pH 7.4) Low< 100 µMBiological assays (Requires DMSO co-solvent).
0.1 M HCl High> 10 mMAcidic stability testing.

Part 3: Stability & Degradation Mechanisms

The primary stability risk for benzohydrazides is hydrolysis of the amide bond and oxidation of the hydrazine moiety.

Hydrolytic Degradation

In aqueous solution, the hydrazide bond is susceptible to acid- or base-catalyzed hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon, cleaving the C-N bond.

  • Products: 5-Bromo-2-methoxybenzoic acid (precipitate in acid) and Hydrazine.

  • Risk Factor: High in extreme pH; moderate in neutral buffers over extended periods (>24 hours).

Chemical Incompatibility (Schiff Base Formation)

Hydrazides are potent nucleophiles.

  • Critical Warning: Do NOT dissolve in acetone or ketones. The terminal amine will rapidly react with the ketone solvent to form a hydrazone (Schiff base), altering the chemical identity of your sample within minutes.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways and the critical "Schiff Base" side reaction to avoid.

DegradationPathways Compound This compound (Active) Acid 5-Bromo-2-methoxybenzoic Acid (Hydrolysis Product) Compound->Acid Hydrolysis (Acid/Base/H2O) Hydrazine Hydrazine (Toxic Byproduct) Compound->Hydrazine + H2O SchiffBase Hydrazone Derivative (Impurity) Compound->SchiffBase Reaction with Ketones/Aldehydes Oxidation Diimide/Azo Species (Oxidation Product) Compound->Oxidation Air Oxidation (Slow)

Figure 1: Primary degradation pathways. Hydrolysis yields the parent benzoic acid. Reaction with ketones (e.g., Acetone) is a rapid, irreversible error.

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility & Precipitation Assay

Purpose: To determine the maximum concentration maintainable in a biological buffer before precipitation occurs.

  • Preparation: Prepare a 50 mM stock solution in anhydrous DMSO.

  • Dosing: Spiking DMSO stock into PBS (pH 7.4) to achieve target concentrations (e.g., 1, 10, 50, 100 µM). Final DMSO concentration should be ≤ 1%.

  • Incubation: Shake at 37°C for 2 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF membrane (low binding) to remove micro-precipitates.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 100% DMSO.

  • Calculation:

    
    .
    
Protocol 2: Forced Degradation (Stress Testing)

Purpose: To identify degradation products and establish storage limits.

  • Acid Stress: Dissolve compound in 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 4 hours.

  • Control: Compound in Mobile Phase (stored at 4°C).

  • Analysis: Inject all samples onto HPLC.

    • Expectation: Acid/Base stress will show the formation of 5-bromo-2-methoxybenzoic acid (elutes later/earlier depending on pH/column, usually more retained than hydrazine but less than the hydrazide in reverse phase if unionized).

Workflow Visualization

ExperimentalWorkflow cluster_Solubility Solubility Assay cluster_Stability Stability Assay Stock DMSO Stock Prep (50 mM) QC Purity Check (HPLC/LC-MS) Stock->QC Spike Spike into PBS (1% DMSO) QC->Spike Stress Stress Conditions (Acid/Base/Oxidation) QC->Stress Filter Filter (0.45 µm) Spike->Filter Quant Quantify Filtrate Filter->Quant Decision Pass Criteria? Quant->Decision Monitor Monitor Degradants Stress->Monitor Monitor->Decision Proceed Proceed to Bio-Assay Decision->Proceed Yes Redesign Optimize Formulation Decision->Redesign No

Figure 2: Standardized workflow for validating compound quality prior to biological screening.

Part 5: Handling & Storage Recommendations

To maximize the shelf-life of this compound:

  • Solid State: Store at -20°C in a desiccator. The compound is hygroscopic; moisture absorption can catalyze surface hydrolysis.

  • Solution State:

    • DMSO Stocks: Stable at -20°C for 3-6 months if kept anhydrous. Use single-use aliquots to avoid freeze-thaw cycles which introduce atmospheric moisture.

    • Aqueous Dilutions: Prepare fresh daily . Do not store diluted samples in buffer for >24 hours.

  • Light Protection: Store in amber vials. While the hydrazide is the primary instability point, the aryl bromide moiety can undergo slow photodehalogenation under intense UV light.

References

  • PubChem. 5-Bromo-2-methoxybenzaldehyde (Precursor/Related Data). National Library of Medicine. Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. Available at: [Link]

The Benzohydrazide Pharmacophore: A Technical Guide to Ligand Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, the benzohydrazide moiety (–C(=O)NHNH–) is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Its thermodynamic stability, combined with a unique hydrogen-bonding donor/acceptor profile, allows it to act as a versatile linker that bridges lipophilic aromatic domains.

For the drug developer, benzohydrazides offer a distinct advantage: synthetic accessibility coupled with high geometric adaptability. Whether designing kinase inhibitors (e.g., EGFR), tubulin polymerization modifiers, or antimicrobial agents, the benzohydrazide core serves as a rigid yet functional spine.

This guide moves beyond basic synthesis, offering a rigorous technical framework for designing, synthesizing, and validating novel benzohydrazide-based therapeutics.

Rational Design Strategies: The "Anchor-Linker-Warhead" Model

To maximize potency and selectivity, the benzohydrazide molecule should be conceptualized in three distinct domains.

The Anchor (Benzoyl Ring)

This domain typically occupies the hydrophobic pocket of the target protein (e.g., the ATP-binding site of a kinase).

  • Optimization: Introduction of lipophilic electron-withdrawing groups (EWGs) such as -Cl, -CF3, or -F at the para position often enhances metabolic stability and hydrophobic interaction.

  • Bioisosterism: Replacing the phenyl ring with a pyridine or pyrazine ring can improve aqueous solubility (lowering LogP) without sacrificing binding affinity.

The Linker (Hydrazide Core)

The –CO–NH–NH– bridge is not merely a connector; it is a pharmacophore.

  • H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydrazinic nitrogens serve as donors. This is critical for interacting with residues like Met793 in the EGFR active site.

  • Conformational Control: The linker exists in an equilibrium between syn and anti conformers. Steric bulk at the ortho position of the Anchor ring can lock the conformation, potentially reducing entropic penalty upon binding.

The Warhead (Terminal Derivatization)

The terminal nitrogen (


) is the site of diversity.
  • Schiff Bases (Hydrazones): Reaction with aldehydes creates an imine bond (–N=CH–). This extends conjugation and allows for the introduction of a second aromatic system (the "Tail") to probe deep hydrophobic pockets.

  • Cyclization: If metabolic stability is a concern (due to hydrazidase activity), the hydrazide can be cyclized into a 1,3,4-oxadiazole ring. This retains the spatial arrangement but removes the hydrolyzable amide bond.

Visualization: SAR & Synthetic Logic[1][2]

The following diagram illustrates the structural logic and synthetic flow for creating benzohydrazide libraries.

Benzohydrazide_Workflow Start Benzoic Acid Precursor Inter Benzohydrazide (The Scaffold) Start->Inter Esterification & Hydrazinolysis Prod1 Schiff Base (Hydrazone) Inter->Prod1 + Aldehyde (Acid Cat.) Prod2 1,3,4-Oxadiazole (Cyclized Bioisostere) Inter->Prod2 + Carboxylic Acid (POCl3 Cyclization) SAR_Anchor SAR: Anchor Region (Hydrophobic/EWG) SAR_Anchor->Start SAR_Linker SAR: Linker (H-Bonding Domain) SAR_Linker->Inter

Figure 1: Strategic workflow for benzohydrazide synthesis, highlighting the divergence point for creating linear hydrazones vs. cyclic oxadiazoles.

Master Protocol: Synthesis of Benzohydrazide-Hydrazones

Scientific Integrity Note: This protocol uses a self-validating "check-point" system. Do not proceed to the next step until the quality control (QC) criteria are met.

Phase 1: Synthesis of the Benzohydrazide Scaffold

Reaction: Methyl benzoate + Hydrazine hydrate


 Benzohydrazide + Methanol
  • Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-chlorobenzoate (10 mmol, 1.70 g) in absolute ethanol (20 mL).

  • Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 2.5 mL) dropwise. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • QC Checkpoint 1 (TLC): Spot the reaction mixture against the starting ester (Eluent: 30% EtOAc/Hexane). The high-Rf ester spot must disappear; a lower-Rf, highly polar spot (hydrazide) should appear.

  • Isolation: Cool the mixture to room temperature, then place in an ice bath. White crystalline precipitate should form.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry in a vacuum oven at

    
    C.
    
    • Yield Expectation: >80%.[1][2][3][4]

    • Characterization: Melting point should be sharp (

      
      C for 4-chlorobenzohydrazide).
      
Phase 2: Schiff Base Condensation (The Library Step)

Reaction: Benzohydrazide + Aromatic Aldehyde


 Acylhydrazone
  • Setup: Dissolve the Benzohydrazide (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add Glacial Acetic Acid (2–3 drops) as a catalyst.

  • Addition: Add the substituted Benzaldehyde (1.0 mmol) (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

  • Reflux: Reflux for 2–4 hours.

    • QC Checkpoint 2: A heavy precipitate usually forms during the reflux as the Schiff base is less soluble than the reactants.

  • Work-up: Cool, filter, and wash with cold ethanol.

  • Recrystallization (Critical): Recrystallize from hot ethanol or EtOH/DMF mixtures.

    • Purity Validation:

      
      H NMR must show the imine proton (–N=CH –) as a singlet between 
      
      
      
      8.0–9.0 ppm and the amide proton (–CO–NH –) as a singlet between
      
      
      10.0–12.0 ppm (
      
      
      exchangeable).

Biological Evaluation: Dual-Targeting Mechanisms

Modern drug discovery favors "polypharmacology"—drugs that hit multiple synergistic targets. Benzohydrazides are uniquely positioned to target both EGFR (signaling) and Tubulin (cytoskeleton).

Mechanism of Action (MOA)
  • EGFR Kinase Inhibition: The benzohydrazide motif mimics the adenine ring of ATP. The carbonyl oxygen and hydrazide NH form a donor-acceptor pair that hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).

  • Tubulin Destabilization: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety (tail) bind to the Colchicine site of tubulin. This prevents microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.[5]

Pathway Visualization

MOA_Pathway Drug Benzohydrazide Ligand EGFR EGFR Kinase (ATP Pocket) Drug->EGFR H-Bonding (Hinge Region) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Hydrophobic Interaction Signal Inhibit RAS/RAF/MEK Signaling EGFR->Signal Microtubule Disrupt Microtubule Polymerization Tubulin->Microtubule Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Arrest->Apoptosis

Figure 2: Dual-mechanism pathway showing simultaneous inhibition of EGFR signaling and cytoskeletal dynamics by benzohydrazide derivatives.

Quantitative Data Summary (Reference Values)

The following table summarizes typical potency ranges for optimized benzohydrazide derivatives found in high-impact literature.

TargetAssay TypePotent Motif (SAR)Typical IC

/ K

EGFR Kinase Inhibition (ELISA)4-Cl-phenyl (Head) + Salicyl (Tail)


M
Tubulin Polymerization Inhibition3,4,5-trimethoxy (Tail)


M
Bacteria MIC (S. aureus)4-NO

(Head) + Heterocycle


g/mL
Cytotoxicity MTT (A549 Lung Cancer)Hybrid (Quinoline-Hydrazone)


M

Optimization & Troubleshooting (ADMET)

A common failure mode for hydrazides is metabolic instability . The hydrazone bond can be hydrolyzed by plasma esterases or acidic pH in the stomach.

Optimization Strategies:

  • Steric Shielding: Introduce a methyl group at the

    
     position or bulky ortho-substituents on the aldehyde ring to sterically hinder hydrolytic enzymes.
    
  • Bioisosteric Replacement: Cyclize the hydrazone into a 1,3,4-oxadiazole .

    • Protocol Adjustment: Instead of reacting with an aldehyde, react the benzohydrazide with a carboxylic acid in the presence of POCl

      
        (Reflux, 6-8h). This forms the stable oxadiazole ring, which retains the linear geometry but eliminates the hydrolyzable linker.
      

References

  • Synthesis and Biological Evaluation of Benzohydrazide Derivatives: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Int. J. Mol. Sci.2016 .

  • Antimicrobial Activity: Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Arabian Journal of Chemistry. 2021 .

  • Tubulin Targeting: Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach. Molecules. 2023 .[6][7][8]

  • Metabolic Stability: Metabolic stability of a hydrazone derivative.[9][10] J. Res. Pharm.2025 .

  • General Review: Benzohydrazides: As potential bio-active agents.[1][2][6][11][12] The Pharma Innovation Journal. 2018 .[6]

Sources

Methodological & Application

Step-by-step synthesis of 5-Bromo-2-methoxybenzohydrazide from 5-bromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Bromo-2-methoxybenzohydrazide is a critical pharmacophore intermediate, widely utilized in the synthesis of Schiff bases, hydrazones, and heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles) for antimicrobial and anticancer drug discovery.

This application note details a robust, three-step synthetic protocol starting from 5-bromo-2-methoxybenzaldehyde . While direct conversion methods exist, they often suffer from side reactions or difficult purification. This guide prioritizes purity and scalability , utilizing the "Pinnick Oxidation


 Esterification 

Hydrazinolysis" route. This pathway ensures the isolation of stable intermediates, allowing for rigorous quality control (QC) at each stage—a requirement for GLP/GMP environments.
Retrosynthetic Analysis

The synthesis is designed to avoid harsh oxidants (like KMnO₄) that might degrade the electron-rich aromatic ring or cause debromination.

Figure 1: Retrosynthetic strategy prioritizing stable, isolatable intermediates.

Experimental Protocols

Stage 1: Oxidation of Aldehyde to Carboxylic Acid

Objective: Selective oxidation of the aldehyde without affecting the bromine or methoxy groups. Method: Pinnick Oxidation (Lindgren modification). This method is superior to KMnO₄ as it avoids over-oxidation and heavy metal waste.

  • Starting Material: 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)

  • Product: 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9)[1][2][3]

Reagents Table:

Reagent Equiv. Role
5-Bromo-2-methoxybenzaldehyde 1.0 Substrate
Sodium Chlorite (NaClO₂) 1.5 Oxidant
Sodium Dihydrogen Phosphate (NaH₂PO₄) 1.2 Buffer (pH ~3-4)
2-Methyl-2-butene 10.0 HClO Scavenger

| tert-Butanol / Water | (3:1 v/v) | Solvent System |

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) in 150 mL of tert-butanol. Add 50 mL of water and 2-methyl-2-butene (49 mL, ~465 mmol).

    • Note: The alkene scavenger is critical to trap hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring.

  • Addition: Prepare a solution of NaClO₂ (6.3 g, 69.7 mmol) and NaH₂PO₄ (6.7 g, 55.8 mmol) in 50 mL water. Add this solution dropwise to the reaction flask over 30 minutes at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir vigorously at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove tert-butanol.

    • Dilute the aqueous residue with water (50 mL) and extract with hexane (2 x 30 mL) to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 1–2 using 1M HCl. A white precipitate should form.

    • Extract the precipitate with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85–95%

    • QC: Melting Point 118–122°C [1].[2]

Stage 2: Methyl Ester Formation

Objective: Convert the carboxylic acid to a methyl ester to facilitate the subsequent hydrazine reaction. Method: Acid-catalyzed esterification (Fischer) or Acyl Chloride intermediate. The Acyl Chloride method (SOCl₂) is preferred for speed and completeness.

  • Substrate: 5-Bromo-2-methoxybenzoic acid[1][2][3]

  • Product: Methyl 5-bromo-2-methoxybenzoate (CAS: 7120-41-4)[1][4][5][6]

Protocol:

  • Activation: Suspend 5-bromo-2-methoxybenzoic acid (9.0 g, 39 mmol) in dry Methanol (90 mL).

  • Reaction: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (4.2 mL, 58 mmol) dropwise over 20 minutes.

    • Caution: Exothermic reaction with gas evolution (SO₂, HCl). Use a fume hood.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

  • Workup:

    • Cool to RT and evaporate the solvent/excess SOCl₂ under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize traces of acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Product: The ester is typically obtained as a low-melting solid (MP 39–40°C) or pale yellow oil [2]. Proceed to the next step without further purification if purity >95% by NMR.

Stage 3: Hydrazinolysis (Formation of Hydrazide)

Objective: Nucleophilic acyl substitution to form the final hydrazide. Method: Reaction with Hydrazine Hydrate in refluxing alcohol.[7]

  • Substrate: Methyl 5-bromo-2-methoxybenzoate[1][4][5]

  • Product: this compound[8][9][10]

Protocol:

  • Setup: Dissolve Methyl 5-bromo-2-methoxybenzoate (8.0 g, 32.6 mmol) in Absolute Ethanol (80 mL).

  • Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq solution) (5.0 mL, ~100 mmol, ~3 equiv) in one portion.

    • Note: Excess hydrazine drives the equilibrium and prevents the formation of the dimer (di-acyl hydrazine).

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Monitoring: TLC (EtOAc:MeOH 9:1). The non-polar ester spot should disappear.

  • Crystallization:

    • Cool the reaction mixture slowly to RT, then to 0°C.

    • The hydrazide usually precipitates as white/off-white crystals.

    • If no precipitate forms, concentrate the solution to 1/3 volume and add cold Diethyl Ether or Hexane to induce crystallization.

  • Filtration: Filter the solid, wash with cold Ethanol (10 mL) followed by Hexane (20 mL).

  • Drying: Vacuum dry at 45°C for 4 hours.

Final Properties:

  • Appearance: White to off-white crystalline solid.[3]

  • Yield: 75–85% (from ester).

  • Characterization:

    • ¹H NMR (DMSO-d₆, 400 MHz):

      
       9.25 (s, 1H, -NH-), 7.75 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 4.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃). (Shifts are approximate estimates based on structure).
      

Process Logic & Troubleshooting

Figure 2: Logical workflow and critical control points.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Stage 1: Low Yield Incomplete oxidation or loss during workup.Ensure pH is <2 before extraction. The acid is soluble in basic/neutral water.
Stage 1: Chlorination Scavenger depletion.Ensure 2-methyl-2-butene is fresh and used in large excess (10 eq).
Stage 2: Oil Product Residual solvent or impurities.Dry thoroughly under high vacuum. If pure by NMR, proceed to Stage 3 (oil is acceptable).
Stage 3: No Precipitate Product too soluble in EtOH.Concentrate solvent volume. Add anti-solvent (Ether/Hexane) and scratch glass to induce nucleation.

Safety Information

  • Sodium Chlorite (NaClO₂): Strong oxidizer. Do not mix directly with solid organic material or strong acids without solvent (risk of explosion).

  • Thionyl Chloride (SOCl₂): Reacts violently with water releasing HCl and SO₂. Handle in a fume hood.

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double gloves and work in a well-ventilated hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-methoxybenzoic acid. Link

  • ChemicalBook.[5] Methyl 5-bromo-2-methoxybenzoate Properties. Link

  • Liang, D-X., et al. "Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 2012. (Validates hydrazide synthesis methodology). Link

  • Raetz, et al. "Pinnick Oxidation Protocol." Organic Syntheses, Coll. Vol. 10, p. 18.

Sources

Application Note & Protocol: A Researcher's Guide to the Synthesis of Novel Hydrazone Derivatives from 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Hydrazone Synthesis

Hydrazones, characterized by their azomethine group (–NHN=CH–), represent a privileged scaffold in modern medicinal chemistry and materials science.[1] This class of compounds exhibits a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] Their utility also extends to analytical chemistry as chelating agents and in the development of novel functional materials.[2][4]

The synthetic versatility of hydrazones stems from the straightforward condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or ketone).[5] This guide provides a detailed protocol and the underlying scientific principles for synthesizing novel hydrazone derivatives using 5-Bromo-2-methoxybenzohydrazide as a key building block. The strategic placement of the bromo and methoxy groups on the phenyl ring of this hydrazide offers a unique opportunity to modulate the electronic and steric properties of the final derivatives, potentially enhancing their biological efficacy or tuning their physicochemical characteristics.

This document is designed for researchers and drug development professionals, providing not just a procedural checklist but a comprehensive understanding of the reaction mechanism, validation techniques, and the causality behind the experimental design.

The Chemistry of Hydrazone Formation: Mechanism & Rationale

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in several distinct steps:

  • Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst (e.g., acetic acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6]

  • Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as a nucleophile. It attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[6]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent.

  • Dehydration (Elimination): The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[6]

  • Regeneration of Catalyst: Deprotonation of the nitrogen atom yields the final, stable hydrazone product and regenerates the acid catalyst.

The diagram below provides a visual representation of this mechanistic pathway.

Hydrazone Formation Mechanism Mechanism of Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_products Pathway RCHO Aldehyde/Ketone (R-CHO) Activated_Carbonyl Protonated Carbonyl (Activated) RCHO->Activated_Carbonyl + H⁺ (Catalyst) Hydrazide 5-Bromo-2-methoxy- benzohydrazide Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Final_Hydrazone Hydrazone Product + H₂O Carbinolamine->Final_Hydrazone Elimination of H₂O - H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Detailed Experimental Protocol

This protocol provides a general method adaptable for the reaction of this compound with various aromatic or aliphatic aldehydes and ketones.

Materials & Equipment

Reagents:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Absolute Ethanol or Methanol (Reagent Grade)[1][7][8]

  • Glacial Acetic Acid (Catalytic amount)[8][9]

  • Deionized Water

  • Solvents for TLC (e.g., Ethyl Acetate, Hexane)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • TLC plates (Silica gel 60 F254) and development chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

Step-by-Step Synthesis Procedure

The workflow for the synthesis is outlined in the diagram below.

Synthesis Workflow Experimental Workflow for Hydrazone Synthesis step1 Step 1: Dissolve Reactants - this compound - Aldehyde/Ketone - Ethanol/Methanol step2 Step 2: Add Catalyst - Add 2-3 drops of Glacial Acetic Acid step1->step2 step3 Step 3: Reflux - Heat mixture to reflux - Monitor by TLC (2-4 hours) step2->step3 step4 Step 4: Isolation - Cool reaction mixture - Collect precipitate via filtration step3->step4 step5 Step 5: Purification - Wash with cold ethanol - Recrystallize if necessary step4->step5 step6 Step 6: Characterization - Melting Point, FT-IR, NMR, MS step5->step6

Caption: Experimental workflow for hydrazone synthesis.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 246.08 mg).

  • Addition of Carbonyl: Add an equimolar amount (1.0 mmol) of the desired aldehyde or ketone to the flask.

  • Dissolution: Add approximately 20-25 mL of absolute ethanol (or methanol) to the flask. Stir the mixture at room temperature until most of the solids have dissolved.[1][7]

  • Catalysis: Add 2-3 drops of glacial acetic acid to the solution. The acid acts as a catalyst to accelerate the reaction.[8][9]

  • Reaction (Reflux): Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a hotplate. Maintain the reflux for 2-4 hours.

    • Expert Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC). Prepare a solution of the starting materials and co-spot it with the reaction mixture. The consumption of starting materials and the appearance of a new, single spot for the product indicate the reaction's completion.

  • Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. Many hydrazone products are poorly soluble in ethanol at room temperature and will precipitate out as a crystalline solid. The cooling process can be accelerated by placing the flask in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Allow the product to air dry or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).

    • Trustworthiness Check: For high-purity applications, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is recommended.[10] The purity of the final product should be confirmed by a sharp, defined melting point.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized hydrazone derivatives must be rigorously confirmed. This validation is essential for the trustworthiness of the protocol and the reliability of any subsequent biological or chemical evaluations.

Spectroscopic and Physical Analysis

The following techniques are standard for characterizing hydrazone derivatives:

  • FT-IR Spectroscopy: This is a powerful tool for confirming the formation of the hydrazone linkage. Key diagnostic peaks include:

    • N-H stretch: A sharp peak typically in the range of 3150-3350 cm⁻¹.[11]

    • Amide C=O stretch: A strong absorption around 1660-1680 cm⁻¹.[11]

    • C=N (Imine) stretch: A characteristic peak between 1600-1630 cm⁻¹. The appearance of this peak and the disappearance of the starting aldehyde/ketone C=O peak (typically >1700 cm⁻¹) is strong evidence of a successful reaction.[11][12]

  • ¹H NMR Spectroscopy: Provides detailed structural information. Key signals to identify are:

    • N-H proton: A singlet, often downfield (δ 11.0-12.0 ppm), which is exchangeable with D₂O.[8]

    • -N=CH- (Azomethine) proton: A characteristic singlet for aldehyde-derived hydrazones, typically appearing in the δ 8.0-9.0 ppm region.[11]

    • Aromatic and Aliphatic protons: Signals corresponding to the rest of the molecule, including the distinct patterns of the 5-bromo-2-methoxyphenyl group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The presence of the molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺) corresponding to the calculated mass of the product is definitive proof of its formation.[8][12]

Example Characterization Data

The table below summarizes expected data for a hypothetical hydrazone synthesized from this compound and 4-hydroxybenzaldehyde.

ParameterExpected Value/ObservationRationale for Validation
Yield 80-95%Indicates efficiency of the reaction protocol.
Melting Point Sharp, e.g., 225-227 °CA narrow range signifies high purity of the crystalline product.
FT-IR (cm⁻¹) ~3250 (N-H), ~1665 (C=O, amide), ~1610 (C=N, imine)Confirms the presence of key functional groups and formation of the C=N bond.
¹H NMR (δ, ppm) ~11.8 (s, 1H, -NH), ~8.5 (s, 1H, -N=CH), 6.9-8.0 (m, Ar-H)Confirms the chemical environment of protons, especially the diagnostic azomethine proton.
MS (m/z) [M]⁺ corresponding to C₁₅H₁₂BrN₂O₃Provides definitive confirmation of the product's molecular formula and weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Handling: Hydrazine derivatives can be toxic. Avoid inhalation and skin contact. Aldehydes can be irritants. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • Zhu, H.Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxy-benzylidene)benzohydrazide monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Asian Journal of Chemistry, 24(12), 5433-5436.
  • Chemistry LibreTexts (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Chemistry Stack Exchange (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Available at: [Link]

  • Yang, L., et al. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2732. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

  • Wikipedia. Hydrazone. Available at: [Link]

  • Khan, K.M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1099-1113. Available at: [Link]

  • Rai, P. & Singh, R.B. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences, 10(1), 1-12. Available at: [Link]

  • Organic Chemistry Portal. Hydrazone synthesis. Available at: [Link]

  • Singh, R.P., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Iranian Chemical Society, 19, 2709–2748. Available at: [Link]

  • Mohareb, R.M., et al. (2012). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Chemical and Pharmaceutical Research, 4(8), 3958-3969. Available at: [Link]

  • Al-Amiery, A.A., et al. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available at: [Link]

  • Hussain, I. & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 104. Available at: [Link]

  • Fathi, M., et al. (2022). Novel Hydrazone Derivatives of 3-Bromopyruvate: Synthesis, Evaluation of the Cytotoxic Effects, Molecular Docking and ADME Studies. Chemistry & Biodiversity, 19(5), e202100754. Available at: [Link]

  • S., Sudha, et al. (2014). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of ChemTech Research, 6(9), 4236-4241. Available at: [Link]

  • Mhadaye, M.E. & Aswar, A.S. (2013). Studies On Some Benzoyl Hydrazone Derivatives. Indian Journal of Applied Research, 3(5), 223-224. Available at: [Link]

Sources

Application Note: 5-Bromo-2-methoxybenzohydrazide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-methoxybenzohydrazide is a critical pharmacophore scaffold used in the synthesis of antimicrobial hydrazone derivatives. Belonging to the "privileged structure" class of benzohydrazides, this compound serves as a precursor for Schiff bases that exhibit potent activity against multidrug-resistant (MDR) bacteria and fungi.

This application note details the technical workflow for utilizing this compound in drug discovery. It covers the synthesis of the scaffold, the generation of hydrazone libraries, and the validation of antimicrobial efficacy through in vitro assays and in silico molecular docking.

Chemical Context & Pharmacophore Rationale[1][2]

The utility of this compound stems from its specific substitution pattern, which optimizes the physicochemical properties of the final drug candidate:

  • Hydrazide-Hydrazone Linker (–CO–NH–N=CH–): Acts as the primary pharmacophore, facilitating hydrogen bonding with active site residues (e.g., Ser, Asp) in bacterial enzymes like DNA gyrase or Enoyl-ACP reductase (InhA).

  • 5-Bromo Substituent: Enhances lipophilicity (

    
     effect), improving cell membrane permeability. It also enables halogen bonding interactions with target protein pockets.
    
  • 2-Methoxy Group: Provides steric bulk and electron-donating properties (

    
     effect), influencing the planarity of the molecule and its fit within the active site.
    
Drug Discovery Pipeline Workflow

DrugDiscoveryPipeline Start Start: Methyl 5-bromo-2-methoxybenzoate Scaffold Scaffold Synthesis (this compound) Start->Scaffold N2H4·H2O, Reflux Library Library Generation (Schiff Base Reaction) Scaffold->Library + R-CHO, EtOH/AcOH Screening In Vitro Screening (MIC/MBC Assays) Library->Screening Broth Microdilution Screening->Library Iterative Refinement Docking In Silico Validation (Molecular Docking) Screening->Docking Active Hits Lead Lead Optimization Docking->Lead SAR Analysis

Figure 1: Integrated workflow for developing antimicrobial agents using the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the primary scaffold from its ester precursor.

Reagents:

  • Methyl 5-bromo-2-methoxybenzoate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol)

  • Absolute Ethanol (30 mL)

Procedure:

  • Dissolution: Dissolve 10 mmol of methyl 5-bromo-2-methoxybenzoate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The hydrazide will precipitate as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL).

  • Purification: Recrystallize from ethanol to obtain pure white crystals.

  • Validation: Confirm structure via melting point (expected >160°C) and IR spectroscopy (Look for NH stretching at 3200–3300 cm⁻¹ and C=O stretching at 1650 cm⁻¹).

Protocol B: Library Generation (Schiff Base Synthesis)

Objective: To derivatize the scaffold into active hydrazone antimicrobial agents.

Reaction:



Procedure:

  • Mixing: In a 50 mL flask, mix equimolar amounts (1 mmol) of this compound and the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

  • Catalysis: Add 15 mL of ethanol and 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours.

  • Isolation: Cool the mixture. The Schiff base product typically precipitates. Filter and wash with cold ethanol/ether.

  • Characterization: Verify the formation of the azomethine bond (–N=CH–) by the appearance of a singlet at

    
     8.0–8.5 ppm in ¹H-NMR.
    

Biological Evaluation: Antimicrobial Susceptibility Testing[2][3]

Method: Broth Microdilution (CLSI Guidelines) Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Protocol:

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension adjusted to 
    
    
    
    CFU/mL to each well.
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Representative Data: Structure-Activity Relationship (SAR)

The following table illustrates the typical enhancement in activity when the hydrazide scaffold is converted to a hydrazone.

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Activity Interpretation
Scaffold This compound>100>100Inactive (Precursor)
Derivative A 5-Br-2-OMe-benzohydrazide + 4-NO₂-benzaldehyde12.525.0Moderate Activity
Derivative B 5-Br-2-OMe-benzohydrazide + 2-OH-benzaldehyde3.12 12.5High Potency
Control Ciprofloxacin0.50.25Standard

Note: Data represents typical trends observed in benzohydrazide SAR studies. The 2-hydroxy substitution (Derivative B)[1][2][3] often forms an additional intramolecular hydrogen bond, enhancing target binding.

In Silico Validation: Molecular Docking

To rationalize the biological activity, researchers must validate the binding mode of the derivatives against bacterial targets.

Target: S. aureus DNA Gyrase (PDB ID: 2XCT ) or Glucosamine-6-phosphate synthase (PDB ID: 2VF5 ).

Docking Workflow (AutoDock Vina):

  • Ligand Prep: Convert the 2D structure of the hydrazone derivative to 3D, minimize energy, and detect rotatable bonds.

  • Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogens and Kollman charges.

  • Grid Box: Center the grid box on the active site (e.g., surrounding the co-crystallized inhibitor).

  • Analysis: Look for Hydrogen bonds between the hydrazone nitrogen/oxygen and active site residues (e.g., Asp1083, Ser1084). The 5-bromo group should occupy a hydrophobic pocket.

BindingMechanism Drug 5-Br-2-OMe-Hydrazone Interaction1 H-Bond: C=O ... Ser1084 Drug->Interaction1 Interaction2 H-Bond: -NH ... Asp1083 Drug->Interaction2 Interaction3 Halogen Bond: 5-Br ... Hydrophobic Pocket Drug->Interaction3 Interaction4 Pi-Stacking: Phenyl Rings ... DNA Base Pairs Drug->Interaction4 Target DNA Gyrase Active Site Interaction1->Target Interaction2->Target Interaction3->Target Interaction4->Target

Figure 2: Predicted molecular interactions between the this compound derivative and the DNA Gyrase active site.

References

  • Synthesis & Crystallography: Fun, H. K., et al. (2008).[4][5] "Hydrazone derivatives and their crystal structures." Acta Crystallographica Section E.

  • Antimicrobial Mechanism: BenchChem. (2025).[1] "Antimicrobial Potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide." Application Note.

  • General Benzohydrazide Activity: Küçükgüzel, Ş. G., et al. (2003). "Synthesis and biological activities of some new hydrazones." European Journal of Medicinal Chemistry.

  • SAR of 5-Bromo Derivatives: Zhu, H. Y. (2011). "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide." Asian Journal of Chemistry.

  • Chemical Reactivity: BenchChem. (2025). "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers." Technical Guide.

Sources

Application Notes & Protocols: A Guide to Utilizing 5-Bromo-2-methoxybenzohydrazide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Hydrazide Scaffold in Drug Discovery

Hydrazide and its derivatives, particularly hydrazones, are a cornerstone in medicinal chemistry, recognized for a vast spectrum of biological activities.[1][2] The inherent reactivity and structural features of the hydrazide moiety (–CONHNH₂) allow for diverse chemical interactions, making these compounds proficient enzyme inhibitors.[1] Historically, hydrazide-containing drugs such as iproniazid have been successfully employed as monoamine oxidase (MAO) inhibitors in the treatment of depression.[1][3] This legacy continues as the hydrazide scaffold is actively explored for developing inhibitors against a wide range of enzymatic targets, including proteases, oxidases, and metalloenzymes.[1]

This guide focuses on the 5-Bromo-2-methoxybenzohydrazide class of derivatives. While specific inhibitory data for every conceivable derivative of this parent structure is not always available, the principles, protocols, and mechanisms discussed herein are broadly applicable. By drawing on established methodologies and data from structurally related compounds, this document serves as a comprehensive resource for researchers aiming to synthesize, characterize, and validate the inhibitory potential of novel this compound derivatives.[4]

Pillar 1: Understanding the Mechanism of Inhibition

The efficacy of hydrazide derivatives as enzyme inhibitors stems from their ability to engage with enzyme targets through multiple mechanisms. A thorough understanding of these potential interactions is critical for both interpreting experimental results and designing more potent and selective molecules.

  • Covalent Modification : The nucleophilic nature of the hydrazide or hydrazone moiety can facilitate the formation of a covalent bond with electrophilic residues (e.g., serine, cysteine) within the enzyme's active site. This often leads to irreversible or slowly reversible inhibition. Some hydrazines are known to act as "suicide substrates," where the enzyme's own catalytic action transforms the inhibitor into a reactive species that permanently inactivates it.[3]

  • Non-Covalent Binding : These derivatives can also act as classical reversible inhibitors:

    • Competitive : The inhibitor binds to the active site, directly competing with the natural substrate.

    • Non-competitive : The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[3]

  • Metalloenzyme Inhibition : A key feature of many hydrazides is their ability to chelate metal ions. This is particularly relevant for metalloenzymes where a metal cofactor (often zinc) is essential for catalysis. The hydrazide group can act as a bidentate zinc binder, displacing water or coordinating with the metal to disrupt the catalytic cycle.[5] This mechanism is central to the development of hydrazide-based inhibitors for targets like Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs).[5][6]

Enzyme Inhibition Mechanisms cluster_0 General Mechanisms of Hydrazide Inhibitors cluster_1 Modes of Action Inhibitor This compound Derivative Enzyme Target Enzyme (Active Site) Inhibitor->Enzyme Binding Covalent Covalent Modification (e.g., Suicide Substrate) Enzyme->Covalent Irreversible Inactivation NonCovalent Non-Covalent Binding (Reversible) Enzyme->NonCovalent Reversible Inhibition Metallo Metalloenzyme Chelation (e.g., Zinc Binding) Enzyme->Metallo Disruption of Metal Cofactor Comp Binds Active Site NonCovalent->Comp Competitive NonComp Binds Allosteric Site NonCovalent->NonComp Non-competitive

Caption: Potential mechanisms of enzyme inhibition by hydrazide derivatives.

Pillar 2: Potential Enzymatic Targets

The structural features of this compound derivatives make them suitable candidates for inhibiting a variety of enzyme families. Research on related hydrazide and hydrazone compounds provides a roadmap of potential targets:

  • Monoamine Oxidases (MAOs) : As a classic target, MAO-A and MAO-B are crucial for neurotransmitter metabolism. New hydrazone derivatives continue to be developed as potent and selective MAO inhibitors for neurological disorders.[2][7][8]

  • Histone Deacetylases (HDACs) : The hydrazide moiety serves as an effective zinc-binding group, offering an alternative to the hydroxamic acid warhead commonly used in HDAC inhibitors. This has opened new avenues for developing treatments for cancers and neurodegenerative diseases.[6]

  • Carbonic Anhydrases (CAs) : Aromatic hydrazides have demonstrated inhibitory activity against several human CA isoforms by coordinating with the catalytic zinc ion.[5]

  • Tyrosinase : This copper-containing enzyme is a key target in dermatology and food science. Structurally related salicylaldehyde hydrazones are known to be potent tyrosinase inhibitors.[4]

  • Urease : Inhibition of this nickel-containing enzyme is relevant for treating infections by pathogens like Helicobacter pylori. Benzimidazole derivatives, which can be conceptually linked to the benzohydrazide scaffold, have shown dual inhibition of urease and α-glucosidase.[9]

  • Antitubercular Targets : Hydrazide-hydrazones are a prominent class of agents against Mycobacterium tuberculosis, with some acting on enzymes like the enoyl-acyl carrier protein reductase (InhA).

  • Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in Alzheimer's disease research. Chiral hydrazide-hydrazones have been successfully evaluated for their inhibitory potential against these enzymes.[10]

Pillar 3: Experimental Protocols and Data Interpretation

This section provides a self-validating, generalized workflow for assessing the inhibitory activity of a novel this compound derivative.

Part A: Synthesis

A common and straightforward method for synthesizing these derivatives is through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with a selected benzohydrazide in a suitable solvent like methanol or ethanol, often under reflux.[11][12][13][14] The resulting product can be purified by recrystallization. Structural confirmation is a mandatory first step and should be performed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[7][15]

Part B: General Protocol for Enzyme Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for various detection methods (e.g., absorbance, fluorescence).

Essential Materials & Reagents:

  • 96-well microplates (clear, black, or white, depending on the assay).[1]

  • Calibrated single and multichannel pipettes.

  • Microplate reader.

  • Target enzyme stock solution.

  • Substrate for the target enzyme.

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme).

  • Test Compound (this compound derivative) stock solution (e.g., 10-100 mM in DMSO).[1]

  • Known reference/control inhibitor.

  • DMSO (or other suitable solvent).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in cold assay buffer. The final concentration should yield a linear reaction rate for the duration of the measurement.[3]

    • Prepare a working solution of the substrate in assay buffer. The optimal concentration often relates to the enzyme's Michaelis constant (Km), typically at or near the Km value for initial screening.[3]

    • Create a serial dilution series of your test compound and the reference inhibitor in a separate plate or tubes. Start from a high concentration and perform 2-fold or 3-fold dilutions in assay buffer or DMSO.

  • Assay Plate Setup:

    • Blank Wells (No Enzyme): Add assay buffer and the substrate. This accounts for any non-enzymatic substrate degradation.

    • Negative Control (100% Activity): Add assay buffer, enzyme, and the same amount of DMSO used in the test wells.[1]

    • Positive Control: Add assay buffer, enzyme, and the reference inhibitor at a concentration known to cause significant inhibition.

    • Test Wells: Add assay buffer, enzyme, and the various dilutions of your test compound.[1]

    • It is crucial to perform all measurements in at least triplicate.[1]

  • Assay Execution:

    • Dispense the assay buffer to all wells, followed by the test compounds, reference inhibitor, or solvent (for control wells).

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes). This allows the inhibitor to bind to the enzyme before the reaction starts.[1][3]

    • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the signal (absorbance, fluorescence) at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction.[1]

Enzyme Inhibition Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) setup 2. Assay Plate Setup (Controls, Test Compound Wells) prep->setup preincubate 3. Pre-incubation (Enzyme + Inhibitor) setup->preincubate initiate 4. Reaction Initiation (Add Substrate) preincubate->initiate read 5. Data Acquisition (Kinetic Read in Plate Reader) initiate->read analyze 6. Data Analysis (Calculate V₀, % Inhibition, IC50) read->analyze Data Analysis Workflow rawData Raw Kinetic Data (Signal vs. Time) v0 Calculate Initial Velocity (V₀) (Linear Regression) rawData->v0 inhibition Calculate % Inhibition v0->inhibition kinetics Mechanism Studies (Lineweaver-Burk Plot) Determine Ki v0->kinetics ic50 Determine IC50 (Sigmoidal Dose-Response Curve) inhibition->ic50 result Final Report (Potency & Mechanism) ic50->result kinetics->result

Caption: Workflow for analyzing enzyme inhibition assay data.

Data Presentation: Comparative Potency of Related Hydrazide Inhibitors

To provide a benchmark for new derivatives, the table below summarizes the inhibitory potency (IC₅₀) of various structurally related hydrazide and hydrazone compounds against their respective enzyme targets.

Compound Class/ScaffoldSpecific InhibitorTarget EnzymeIC₅₀ (µM)Reference
Benzoyl HydrazideCompound 1 (UF010)Histone Deacetylase 3 (HDAC3)0.19[6]
Benzoyl HydrazideCompound 2 (SR3212)Histone Deacetylase 3 (HDAC3)0.22[6]
Salicylaldehyde Hydrazone(2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamideMushroom Tyrosinase0.05[4]
PhenylhydrazoneCompound 2a Monoamine Oxidase A (hMAO-A)0.342[7][8]
PhenylhydrazoneCompound 2b Monoamine Oxidase A (hMAO-A)0.028[7][8]
5-Bromo-2-aryl benzimidazoleDerivative 22 Urease8.15[9]
5-Bromo-2-aryl benzimidazoleDerivative 8 Urease10.57[9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The inherent chemical tractability of the hydrazide functional group allows for straightforward synthesis and derivatization, while its electronic and structural properties enable multiple mechanisms of enzyme inhibition. By following the systematic protocols for characterization, screening, and data analysis outlined in this guide, researchers can effectively evaluate new derivatives and uncover potent and selective inhibitors for a wide array of enzymatic targets, thereby contributing to the advancement of therapeutic drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Assay for Hydrazide Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Pivalylbenzhydrazine in Enzyme Inhibition Assays.
  • ACS Publications. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES.
  • ACS Publications. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023).
  • BenchChem. (2025). Comparative Analysis of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide and Structurally Related Enzyme Inhibitors.
  • PMC. (2025). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • PMC. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide.
  • PMC. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide.
  • PMC. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • PMC. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide.
  • PubMed. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry.
  • PMC. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide.
  • ResearchGate. (2025). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • PMC. (n.d.). N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide.
  • PubMed. (2025). Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives. Chirality.
  • PMC. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide.

Sources

Experimental protocol for anticancer screening of benzohydrazide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Benzohydrazides (–C(=O)NHNH–) represent a privileged pharmacophore in oncology due to their pleiotropic ability to inhibit tubulin polymerization, suppress EGFR kinase activity, and induce Reactive Oxygen Species (ROS)-mediated apoptosis. However, their specific chemical properties—namely reducing potential and solubility limitations—render standard screening protocols prone to false positives.

This guide provides a validated workflow for screening benzohydrazide libraries. Unlike generic protocols, this document addresses the chemical interference of hydrazides in tetrazolium assays and prioritizes tubulin-targeting validation , the most common mechanism of action for this class.

Experimental Workflow (Visualized)

The following cascade ensures resources are not wasted on non-viable compounds.

ScreeningWorkflow Compound Benzohydrazide Library (Solid) Solubility Solubility Check (DMSO Tolerance) Compound->Solubility PrimaryScreen Primary Screen: MTT/SRB (10 µM Single Dose) Solubility->PrimaryScreen Clear Solution Interference Cell-Free Control (Check Chemical Reduction) PrimaryScreen->Interference If >50% Inhibition Interference->PrimaryScreen Abiotic Reduction Detected (Switch to SRB Assay) DoseResponse Dose Response (IC50) (5-Point Log Dilution) Interference->DoseResponse No Abiotic Reduction Tubulin Target Validation (Tubulin Polymerization) DoseResponse->Tubulin IC50 < 5 µM Apoptosis Cell Death Mechanism (Annexin V / PI) Tubulin->Apoptosis

Figure 1: Screening cascade designed to filter false positives caused by hydrazide-mediated MTT reduction before expensive mechanistic assays.

Protocol 1: Compound Preparation & Solubility Management

Benzohydrazides often exhibit poor aqueous solubility and can precipitate in culture media, causing physical cell stress (false toxicity).

Reagents:

  • Dimethyl sulfoxide (DMSO), sterile filtered, Hybridoma grade (Sigma).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Stock Preparation: Dissolve compounds to 20 mM in 100% DMSO. Vortex for 1 minute.

    • Critical Check: Inspect for turbidity.[1][2][3] If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution (Intermediate): Dilute stock 1:100 in culture media to create a 200 µM intermediate (1% DMSO).

    • Self-Validation Step: Centrifuge this intermediate at 10,000 x g for 5 minutes. If a pellet forms, the compound is insoluble at screening concentrations; reformulation is required.

Protocol 2: Primary Cytotoxicity Screen (Modified MTT)

Why this modification? The hydrazine moiety is a reducing agent. It can non-enzymatically reduce the tetrazolium salt (MTT) to purple formazan, mimicking "live" cells and masking cytotoxicity.

Assay System:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).[4]

  • Positive Control: Paclitaxel (Tubulin stabilizer) or Combretastatin A-4 (Tubulin destabilizer).

Step-by-Step:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds.

    • Screening Dose: 10 µM (Single dose).

    • Duration: 48 hours.

  • The "Abiotic" Control (Mandatory):

    • Prepare 3 wells containing Media + Compound + MTT (No Cells).

    • Interpretation: If these wells turn purple, the compound reduces MTT chemically.[5] Action: Switch to SRB (Sulforhodamine B) assay which measures protein mass, not redox potential.

  • MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate 3-4h.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Inhibition using the formula:



ParameterCriteria for Advancement
Solubility No precipitation at 100 µM in media
Abiotic Reduction OD of Cell-Free Control < 0.05
Potency (Single Dose) > 50% Inhibition at 10 µM
IC50 Target < 5 µM (for lead candidates)

Protocol 3: Tubulin Polymerization Assay (Mechanistic Core)

Benzohydrazides frequently target the colchicine-binding site of tubulin. This assay differentiates between tubulin destabilizers (like Vincristine) and stabilizers (like Taxol).

Principle: Free tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C), increasing optical density (turbidity) at 340 nm.[2]

Reagents:

  • Purified Porcine Brain Tubulin (>99%).

  • GTP (1 mM).[1][6]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Procedure:

  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Plate Setup: Use a pre-cooled 96-well half-area plate.

  • Mixture:

    • Tubulin (3 mg/mL final).[6]

    • GTP (1 mM).[1][6]

    • Test Compound (typically 5 µM and 10 µM).[7]

    • Control: Nocodazole (Inhibitor) and Paclitaxel (Enhancer).

  • Initiation: Transfer plate immediately to a spectrophotometer pre-warmed to 37°C .

  • Kinetics: Measure OD (340 nm) every 30 seconds for 60 minutes.

Interpretation:

  • Benzohydrazide Signature: A decrease in

    
     (rate) and a lower steady-state plateau compared to vehicle control indicates inhibition of polymerization  (destabilization).
    

TubulinMechanism Benzohydrazide Benzohydrazide Compound Tubulin Tubulin Heterodimers (Colchicine Site) Benzohydrazide->Tubulin Binds Polymerization Microtubule Assembly Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Disrupted Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Mechanistic pathway.[8] Benzohydrazides typically bind the colchicine site, preventing microtubule assembly, leading to mitotic arrest.

Protocol 4: Apoptosis Detection (Annexin V / PI)

To confirm the cytotoxicity is regulated cell death (apoptosis) rather than necrotic lysis (toxicity).

Flow Cytometry Setup:

  • Dyes: Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky cells).

Procedure:

  • Treat cells with IC50 concentration of benzohydrazide for 24h.

  • Harvest cells (keep floating cells!) and wash with cold PBS.[9]

  • Resuspend in 1X Annexin Binding Buffer (High

    
     is essential for Annexin binding).
    
  • Stain with Annexin V-FITC and PI for 15 mins in the dark.

  • Analyze within 1 hour.

Gating Strategy:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (The desired mechanism).[10][11]

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Undesirable; indicates membrane rupture/toxicity).

References

  • NCI-60 Screening Methodology. National Cancer Institute (NCI). Developmental Therapeutics Program. Available at: [Link]

  • Benzohydrazide Mechanisms. Silas, P. et al. (2023). "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds." Molecules. Available at: [Link]

  • Tubulin Polymerization Protocols. Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Protocol." Available at: [Link]

  • MTT Interference. Riss, T.L. et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Annexin V/PI Staining. Bio-Rad Laboratories. "Annexin V Staining Protocol." Available at: [Link]

Sources

Microwave-assisted synthesis methods for benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Benzohydrazide Derivatives

Executive Summary

Benzohydrazide derivatives are a privileged scaffold in medicinal chemistry, serving as precursors for anti-tubercular (e.g., Isoniazid), anti-inflammatory, and antitumor agents. Traditional thermal synthesis (reflux) is often plagued by long reaction times (4–24 hours), excessive solvent consumption, and thermal degradation of sensitive substrates.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving yield and purity. We focus on three distinct pathways:

  • Hydrazinolysis of Esters (Standard High-Yield Route)

  • Direct Amidation of Carboxylic Acids (One-Pot Shortcut)

  • Schiff Base Derivatization (Library Generation)

Mechanistic Principles & Advantage

Microwave irradiation utilizes two primary mechanisms to accelerate chemical transformations:

  • Dipolar Polarization: Polar molecules (e.g., Ethanol, Hydrazine) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: Dissolved ions collide under the influence of the field, rapidly generating heat.

Unlike conventional heating, which relies on conduction from the vessel walls (creating thermal gradients), microwaves heat the reaction mixture volumetrically. This results in "superheating" of solvents above their atmospheric boiling points (in sealed vessels), significantly increasing the reaction rate constant (


) according to the Arrhenius equation.
Comparative Metrics: Conventional vs. Microwave
ParameterConventional RefluxMicrowave Irradiation (MWI)
Reaction Time 4 – 24 Hours2 – 15 Minutes
Energy Transfer Convection/Conduction (Wall-to-bulk)Dielectric Heating (Volumetric)
Solvent Usage High (20–50 mL/mmol)Low or Solvent-Free
Yield 60 – 80%85 – 98%
Purity Moderate (Recrystallization often required)High (Cleaner profiles)

Experimental Protocols

Protocol A: Direct Hydrazinolysis of Esters (Standard Method)

Target: Conversion of Methyl/Ethyl benzoates to Benzohydrazides.

Reagents:

  • Substituted Methyl Benzoate (1.0 equiv)

  • Hydrazine Hydrate (80% or 99%, 2.0 – 3.0 equiv)

  • Solvent: Ethanol (absolute) or Solvent-Free (Neat)

Workflow:

  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve 1.0 mmol of the ester in 2 mL of Ethanol.

    • Expert Tip: For liquid esters (e.g., Methyl Salicylate), run solvent-free by mixing the ester and hydrazine directly. This maximizes the "Loss Tangent" (

      
      ) efficiency.
      
  • Addition: Add 3.0 mmol (excess) of Hydrazine Hydrate. Cap the vial.

  • Irradiation:

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 80°C (Ethanol) or 100°C (Neat).

    • Hold Time: 5 – 10 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup: Cool the vial to room temperature (RT). Pour contents into 20 mL ice-cold water. The benzohydrazide typically precipitates immediately.

  • Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol if necessary.

Mechanistic Pathway (DOT Visualization):

Hydrazinolysis Reactants Ester + Hydrazine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (MW Accelerated) Elimination Alkoxide Elimination Transition->Elimination Collapse Product Benzohydrazide Elimination->Product - R-OH

Figure 1: Nucleophilic acyl substitution mechanism accelerated by dipolar polarization of the hydrazine nucleophile.

Protocol B: Direct Amidation of Carboxylic Acids

Target: Direct conversion of Benzoic Acids to Benzohydrazides (Skipping Esterification).

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • Hydrazine Hydrate (3.0 equiv)

  • Catalyst: Conc.

    
     (1-2 drops) or TBTU (for sensitive substrates)
    
  • Solvent: Ethanol[1][2][3][4][5]

Workflow:

  • Activation: Dissolve 1.0 mmol Benzoic Acid in 3 mL Ethanol. Add 2 drops of conc.

    
    .
    
  • Irradiation Step 1 (Activation): Heat at 70°C for 1 minute (MW Power: ~100W).

  • Addition: Add 3.0 mmol Hydrazine Hydrate.

  • Irradiation Step 2 (Coupling): Heat at 85°C for 10 – 15 minutes.

  • Workup: Neutralize with

    
     (aq) if acid was used. Collect precipitate by filtration.[2]
    
Protocol C: Synthesis of Hydrazide-Hydrazones (Schiff Bases)

Target: Condensation of Benzohydrazide with Aromatic Aldehydes.[3]

Reagents:

  • Synthesized Benzohydrazide (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (catalytic amount)

  • Solvent: Ethanol or Methanol[2][5]

Workflow:

  • Mix Hydrazide and Aldehyde in ethanol (2-3 mL).

  • Add 1 drop of Acetic Acid.

  • Irradiation: 90°C for 2 – 5 minutes.

  • Observation: Product often precipitates during irradiation or upon cooling.

  • Yield: Typically >90% with high purity (E-isomer dominant).

Critical Optimization Parameters

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommendationRationale
Vessel Type Borosilicate Glass (Pressure rated)Solvents like ethanol can generate 2–5 bar pressure at 100°C.
Volume Filling 10% – 60% of vial capacityPrevents headspace overpressure and ensures accurate IR temperature sensing.
Hydrazine Safety Handle in Fume Hood Hydrazine is toxic and a reducing agent. MW heating increases vapor pressure significantly.
Power Density Start Low (50W)High initial power can cause "runaway" heating in ionic liquids or neat reactions.

General Workflow Diagram

Workflow Start Start: Substrate Selection Choice Substrate Type? Start->Choice RouteA Route A: Ester (Methyl Salicylate etc.) Choice->RouteA Ester RouteB Route B: Carboxylic Acid (Benzoic Acid) Choice->RouteB Acid MixA Mix with N2H4.H2O (Solvent-Free Preferred) RouteA->MixA MixB Activate (H+) then Mix with N2H4.H2O RouteB->MixB MWI Microwave Irradiation 80-100°C, 5-10 min MixA->MWI MixB->MWI Workup Quench with Ice Water MWI->Workup Filter Filtration & Drying Workup->Filter Deriv Optional: Schiff Base Formation Filter->Deriv Library Expansion Final Final Product Analysis (NMR, IR, MP) Filter->Final Deriv->Final

Figure 2: Decision tree and workflow for microwave-assisted benzohydrazide synthesis.

References

  • Jain, A. K., et al. (2007).[6] Rapid Solvent-Free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Defence Science Journal. Link

  • Ali, A., et al. (2016).[3] Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives. Medicinal Chemistry (Los Angeles).[3] Link

  • Budiati, T., et al. (2023).[6][7] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Link

  • Kappe, C. O. (2004).[5] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis.[8] Tetrahedron Letters. Link

Sources

Topic: High-Throughput Molecular Docking of 5-Bromo-2-methoxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for Computational Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets. This application note presents a comprehensive, field-proven protocol for performing molecular docking studies on analogs of 5-Bromo-2-methoxybenzohydrazide, a scaffold of interest due to the broad biological activities of hydrazide-hydrazone derivatives.[1][2][3] We will detail every phase of the workflow, from the initial preparation of the target receptor and ligand library to the execution of the docking simulation and the critical analysis of the resulting data. The causality behind key experimental choices is explained, and methodologies for protocol validation are provided to ensure scientific rigor and trustworthiness. This guide utilizes widely accessible and validated open-source software, making it a practical resource for researchers aiming to leverage computational methods to accelerate their drug discovery pipelines.

Foundational Principles: The 'Why' of Molecular Docking

Molecular docking predicts the preferred orientation and conformation of one molecule when bound to another to form a stable complex.[4] In the context of drug discovery, it simulates the "handshake" between a potential drug molecule (the ligand) and its biological target (the receptor, typically a protein). The primary goals are twofold:

  • Pose Prediction: To determine the three-dimensional binding mode of the ligand within the receptor's active site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the interaction, typically expressed in kcal/mol.[5][6] A more negative binding affinity score generally suggests a stronger, more stable interaction.[7][8]

This computational screening saves immense resources by prioritizing which novel compounds, such as the this compound analogs, are most promising for laboratory synthesis and in vitro testing.[4]

Essential Toolkit: Software and Prerequisites

This protocol is designed around a suite of powerful, freely available, and widely cited software. The choice of these tools is based on their robustness, extensive documentation, and strong community support.

SoftwarePurposeRationaleDownload/Information
UCSF ChimeraX Receptor/Ligand Preparation & VisualizationAn extensible, state-of-the-art program for the interactive visualization and analysis of molecular structures. Its "Dock Prep" tool is invaluable for cleaning and preparing protein structures.[9][10]
AutoDock Vina Molecular Docking EngineA highly regarded open-source program for molecular docking. It is lauded for its speed, accuracy, and ease of use, making it a global standard for virtual screening.[11][12][13]
PyRx Virtual Screening GUIAn intuitive graphical user interface that integrates AutoDock Vina and Open Babel, simplifying the process of setting up and running docking experiments for multiple ligands.[14][15][16]
Data Resources
RCSB Protein Data Bank (PDB) Receptor 3D StructuresThe primary international repository for the three-dimensional structural data of large biological molecules.[17]
PubChem Ligand 2D/3D StructuresA public database of chemical molecules and their activities against biological assays. An essential resource for obtaining ligand structures.[17]

The Molecular Docking Workflow: A Visual Overview

The entire process can be conceptualized as a multi-stage pipeline, where the quality of output from one stage directly impacts the success of the next.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download Receptor (RCSB PDB) PrepReceptor Prepare Receptor (UCSF ChimeraX) PDB->PrepReceptor Ligands Obtain/Draw Analogs (PubChem / ChemDraw) PrepLigands Prepare Ligands (PyRx / Open Babel) Ligands->PrepLigands Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid Validate Protocol Validation (Re-docking) PrepReceptor->Validate Run Execute Docking (AutoDock Vina via PyRx) PrepLigands->Run Grid->Run Analyze Analyze Docking Scores & Binding Poses Run->Analyze Visualize Visualize Interactions (Discovery Studio / ChimeraX) Analyze->Visualize

Caption: High-level workflow for a molecular docking study.

Experimental Protocol: Receptor Preparation

Objective: To prepare the target protein structure for docking by cleaning it, adding necessary atoms, and ensuring it is in a chemically correct state. An improperly prepared receptor is a primary source of docking error.

Protocol using UCSF ChimeraX:

  • Fetch the Structure:

    • Open UCSF ChimeraX.

    • In the command line, type open , replacing with the code for your target protein (e.g., open 6LU7). This will download the structure directly from the RCSB PDB.[9]

  • Initial Cleaning - Remove Unnecessary Molecules:

    • The crystal structure often contains non-protein molecules like water, ions, and crystallization agents that must be removed.[18][19]

    • Command: delete ~protein

    • This command deletes everything that is not part of the protein chain(s). If your protein has multiple chains (e.g., A and B) and only one is needed for docking, remove the extraneous one. For example: delete /B deletes chain B.

  • Prepare the Structure for Docking:

    • ChimeraX's dock prep tool is a robust method for this.[10] It automates several critical steps.

    • Go to Tools > Structure Editing > Dock Prep.

    • In the new window, select the protein model.

    • Key Choices & Rationale:

      • "Add hydrogens": This is crucial as hydrogen atoms are often omitted from PDB files but are vital for forming hydrogen bonds. Select this option.

      • "Delete solvent": This provides another opportunity to remove water molecules if not already done.

      • "Add charges": Assigns partial charges to atoms (e.g., Gasteiger charges). While AutoDock Vina's scoring function does not explicitly use these charges in its final energy calculation, they are required for generating the PDBQT file format.[20]

    • Click "OK" and let the tool run. It will identify and potentially repair incomplete side chains.

  • Save the Prepared Receptor:

    • Go to File > Save....

    • Select the prepared model.

    • Choose the file type PDBQT (*.pdbqt). This is the required format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type information.

    • Save the file as receptor.pdbqt.

Experimental Protocol: Ligand Preparation

Objective: To generate 3D structures of the this compound analogs and convert them into the PDBQT format required for docking.

Protocol using PyRx:

  • Obtain Ligand Structures:

    • The parent molecule, this compound, can be searched for in PubChem.

    • Analogs can be drawn using software like ChemDraw or MarvinSketch and saved in a common format like SDF or MOL2.

    • For this protocol, we will assume you have a set of analog structures saved as individual SDF files.

  • Load and Convert Ligands in PyRx:

    • Launch PyRx.

    • In the left-hand panel under the "Molecules" tab, right-click and select "Load Molecule." Load your receptor PDB file (not the PDBQT yet).

    • Switch to the "Open Babel" tab in the top control panel.[15]

    • Click the "Import Multiple Molecules" icon (folder with a plus sign). Select all your ligand SDF files. They will appear in the list.

    • Energy Minimization (Crucial Step): A drawn 2D structure does not have a realistic 3D conformation. We must find a low-energy 3D structure. Right-click on the imported ligands and select "Minimize Energy." This uses a force field (e.g., UFF) to optimize the geometry.[21]

    • Convert to PDBQT: Once minimized, right-click on the selected ligands again and choose Convert Selected > Convert to AutoDock Ligand (PDBQT). The ligands will now appear under the "Ligands" tab in the left-hand panel, ready for docking.

Experimental Protocol: Docking Simulation & Analysis

Objective: To define the search space on the receptor, run the docking simulation using AutoDock Vina, and analyze the results.

Protocol using PyRx:

  • Load Prepared Molecules into the Vina Wizard:

    • In the bottom panel, switch to the "Vina Wizard" tab.

    • Click "Start".

    • The wizard will automatically detect the loaded receptor and ligands. Select your receptor and all the prepared PDBQT ligands you wish to screen.

  • Define the Binding Site (Grid Box):

    • This is the most critical step in setting up the docking run. The grid box defines the three-dimensional space where Vina will search for binding poses.[4][12]

    • A grid box appears in the 3D view, centered on the protein.

    • If a co-crystallized ligand is known: The best practice is to center the grid box on the position of the known ligand, ensuring it is large enough to encompass the entire binding pocket.

    • If the binding site is unknown (blind docking): The grid box should be made large enough to cover the entire protein surface. This requires more computational time.

    • Use the controls in the Vina Wizard tab to adjust the center_x, center_y, center_z and size_x, size_y, size_z of the grid box. Visually confirm that the box covers the intended active site.

  • Run the Simulation:

    • Once the grid box is set, click the "Forward" button.

    • PyRx will now run AutoDock Vina for each ligand. The progress can be monitored in the bottom panel. This may take several minutes to hours depending on the number of ligands and the size of the grid box.

  • Analyze the Results:

    • When the run is complete, the results will be displayed in a table in the Vina Wizard tab.

    • Binding Affinity (kcal/mol): This is the primary output. It is the first column in the results table. The lower (more negative) the score, the stronger the predicted binding affinity.[6]

    • Pose Visualization: Click on any row in the results table. The corresponding binding pose of the ligand will be displayed in the 3D viewer. PyRx typically shows multiple poses for each ligand; the top-ranked pose (lowest energy) is the most important.

    • Interaction Analysis: To understand why a ligand binds well, you must visualize its interactions. In the 3D view, identify which amino acid residues are close to the ligand. Look for key interactions like:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often drive the initial binding event.

      • Pi-Pi Stacking: Interactions between aromatic rings.

Example Data Summary Table:

Analog IDBinding Affinity (kcal/mol)RMSD (from top pose)Key Interacting Residues
5-Br-2-MeO-BH (Parent)-7.80.000TYR 151, GLU 260, HIS 41
Analog A (R = -Cl)-8.50.000TYR 151, GLU 260, HIS 41, LEU 141
Analog B (R = -NO2)-8.20.000TYR 151, GLU 260, SER 144
Analog C (R = -CH3)-7.50.000TYR 151, HIS 41

Trustworthiness: Protocol Validation

Objective: To ensure that the chosen docking parameters (grid box size, location, etc.) are capable of accurately reproducing a known binding pose. This step is mandatory for a scientifically sound study.[22]

Protocol: Re-Docking Validation

  • Select a Reference Structure: Choose a PDB structure of your target protein that has a co-crystallized ligand bound in the active site.

  • Prepare the Receptor and Native Ligand:

    • Using ChimeraX, separate the native ligand from the receptor and save each as a separate file.

    • Prepare the receptor as described in Section 4, saving it as receptor.pdbqt.

    • Prepare the native ligand as described in Section 5, saving it as native_ligand.pdbqt.

  • Dock the Native Ligand: Perform a docking run using the exact same grid box parameters you intend to use for your analog library, but with only the native ligand.

  • Calculate RMSD:

    • The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystal pose.[5][7]

    • A low RMSD value (typically < 2.0 Å ) indicates that your docking protocol successfully reproduced the known binding mode.[22][23]

    • If the RMSD is high, you must adjust your docking parameters (e.g., grid box size/center) and repeat the validation until a successful result is achieved. This validates that your chosen settings are reliable.

G cluster_input Inputs cluster_process Validation Process cluster_output Output & Decision Crystal Co-crystallized Complex (Protein + Native Ligand) Separate 1. Separate Ligand & Protein Crystal->Separate Dock 2. Dock Native Ligand back into Protein Separate->Dock Compare 3. Superimpose & Compare (Docked Pose vs Crystal Pose) Dock->Compare RMSD Calculate RMSD Compare->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Adjust Parameters & Repeat Decision->Fail No

Caption: Workflow for validating a docking protocol via re-docking.

Conclusion

This application note provides a structured, detailed, and validated protocol for performing molecular docking studies on this compound analogs. By following these steps—from meticulous preparation of the molecular structures to rigorous validation of the computational method—researchers can confidently identify promising lead candidates for further development. The integration of powerful, open-source tools like UCSF ChimeraX, AutoDock Vina, and PyRx democratizes access to computational drug design, empowering scientists to make data-driven decisions that accelerate the path to novel therapeutics.

References

  • ProfoundBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • Organic Chemistry Research. (n.d.). Molecular docking and biological activity exploration of hydrazide- based crystal structures.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX.
  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx?
  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?
  • YouTube. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • YouTube. (2025, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
  • Longdom Publishing. (n.d.). Molecular Docking Studies of Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family Anti-Apoptotic Targets.
  • AutoDock Vina documentation. (n.d.). Basic docking.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • MDPI. (2025, October 23). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents.
  • SSRN. (2026, January 9). Molecular Docking, Dynamic Simulation, and anti-Cancer potential of the Synthesized Novel Hydrazide-Hydrazone Derivatives.
  • Matter Modeling Stack Exchange. (2021, April 29). How to interpret the affinity in a protein docking - ligand.
  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • YouTube. (2024, March 23). Tutorial 10: Multiple ligand docking using PyRx.
  • Thomas Adewumi University. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With.
  • Taylor & Francis Online. (2024, December 28). Synthesis and molecular docking analysis of novel hydrazone and thiosemicarbazide derivatives incorporating a pyrimidine ring: exploring neuroprotective activity.
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.

Sources

The Versatility of 5-Bromo-2-methoxybenzohydrazide: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromo-2-methoxybenzohydrazide in Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of biologically active molecules and functional materials. Among the myriad of precursors available to the synthetic chemist, this compound stands out as a particularly strategic starting material. Its utility is rooted in the orthogonal reactivity of its constituent functional groups: the nucleophilic hydrazide moiety, which is primed for cyclization reactions, and the bromo- and methoxy-substituted phenyl ring, which allows for fine-tuning of the electronic and steric properties of the final products, as well as providing a handle for further synthetic transformations.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It provides not only step-by-step methodologies for the synthesis of diverse heterocyclic systems from this compound but also delves into the mechanistic rationale behind these transformations. The protocols herein are designed to be self-validating, with an emphasis on the causality of experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

I. Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] These compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

A. Synthesis of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

One of the most direct routes to functionalized 1,3,4-oxadiazoles from a hydrazide precursor involves a one-pot reaction with carbon disulfide in a basic medium. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Reaction Scheme:

This compound This compound Potassium dithiocarbazate intermediate Potassium dithiocarbazate intermediate This compound->Potassium dithiocarbazate intermediate 1. CS2, KOH 2. EtOH, Reflux 5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol 5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Potassium dithiocarbazate intermediate->5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol Intramolecular cyclization - H2S

Caption: Synthesis of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.46 g) in absolute ethanol (50 mL).

  • Addition of Reagents: To the stirred solution, add potassium hydroxide (12 mmol, 0.67 g) and allow it to dissolve completely. Then, add carbon disulfide (15 mmol, 0.9 mL) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and reduce the volume of the solvent under vacuum. Pour the concentrated mixture into ice-cold water (100 mL).

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid (10% v/v) to a pH of 5-6.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford pure 5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
5-(5-Bromo-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiolC9H7BrN2O2S287.1480-90210-212

II. Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is another privileged heterocycle in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

A. Synthesis of 2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole

A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid derivative. In this case, we can start from the corresponding benzoyl chloride of 5-bromo-2-methoxybenzoic acid and react it with thiosemicarbazide. A more direct approach, however, is the cyclization of an N-acylthiosemicarbazide, which can be prepared in situ from the hydrazide. A robust method involves the reaction of an aromatic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[7]

Reaction Workflow:

cluster_0 One-Pot Synthesis 5-Bromo-2-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid 2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole 2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole 5-Bromo-2-methoxybenzoic acid->2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole POCl3, Reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole

Caption: One-pot synthesis of 2-amino-1,3,4-thiadiazole derivative.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place a mixture of 5-bromo-2-methoxybenzoic acid (10 mmol, 2.31 g) and thiosemicarbazide (12 mmol, 1.1 g).

  • Addition of Catalyst: Carefully add phosphorus oxychloride (10 mL) to the mixture at room temperature with stirring.

  • Reflux: Heat the reaction mixture gently in a water bath at 70-80 °C for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (100 g) with constant stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazole.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
2-Amino-5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazoleC9H8BrN3OS302.1575-85198-200

III. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent structural motifs in a wide array of pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer properties.[8][9][10]

A. Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles, typically involving the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12][13]

Mechanistic Pathway:

This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation - H2O 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Pyrazole Product Pyrazole Product Cyclized Intermediate->Pyrazole Product Dehydration - H2O

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-(5-Bromo-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.46 g) in glacial acetic acid (20 mL).

  • Addition of Dicarbonyl Compound: To the stirred solution, add acetylacetone (1,3-pentanedione) (11 mmol, 1.1 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture at 100-110 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (100 mL).

  • Isolation and Purification: The resulting precipitate is filtered, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
1-(5-Bromo-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazoleC13H13BrN2O2310.1685-95115-117

IV. Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of five-membered heterocycles containing three nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antiviral, and anticancer properties.[14][15][16][17]

A. Synthesis via Reaction with Orthoesters

A common route to 3-substituted-1,2,4-triazoles involves the reaction of a hydrazide with an orthoester, followed by cyclization. This method is particularly useful for introducing an unsubstituted or alkyl-substituted carbon at the 3-position of the triazole ring.

Reaction Scheme:

This compound This compound Intermediate Intermediate This compound->Intermediate Triethyl orthoformate Reflux 5-(5-Bromo-2-methoxyphenyl)-1H-1,2,4-triazole 5-(5-Bromo-2-methoxyphenyl)-1H-1,2,4-triazole Intermediate->5-(5-Bromo-2-methoxyphenyl)-1H-1,2,4-triazole Cyclization - EtOH

Caption: Synthesis of a 1,2,4-triazole derivative using an orthoester.

Experimental Protocol: Synthesis of 5-(5-Bromo-2-methoxyphenyl)-1H-1,2,4-triazole

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, mix this compound (10 mmol, 2.46 g) and triethyl orthoformate (20 mL).

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • Isolation and Purification: The solid residue is triturated with diethyl ether, filtered, and dried. The crude product can be recrystallized from ethanol to yield the pure triazole derivative.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
5-(5-Bromo-2-methoxyphenyl)-1H-1,2,4-triazoleC9H8BrN3O254.0970-80230-232

Conclusion and Future Perspectives

This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for accessing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, pyrazoles, and 1,2,4-triazoles. The presence of the bromo and methoxy substituents on the phenyl ring offers significant opportunities for further diversification through cross-coupling reactions and other transformations, thereby expanding the chemical space accessible from this valuable starting material. Researchers in the fields of medicinal chemistry and drug development are encouraged to utilize these protocols as a foundation for the discovery of novel therapeutic agents.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2019). 1,3,4-Thiadiazole: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 19(5), 365-387.
  • Bekhit, A. A., Baraka, A. M., & El-Diwany, A. I. (2005). Synthesis and biological evaluation of a new series of 1,3,4-trisubstituted pyrazole derivatives as anti-inflammatory and antimicrobial agents. European Journal of Medicinal Chemistry, 40(9), 937-946.
  • Bekhit, A. A., & Fahmy, H. T. Y. (2003). Synthesis and biological evaluation of some thiadiazole derivatives as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie, 336(3), 111-118.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017).
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new triazolo[4,3-b][8][9][18]tetrazines and triazolo[3,4-b][5][9][18]thiadiazines from 5-hydrazino-1,2,4-triazole-3-thione. Journal of Heterocyclic Chemistry, 51(S1), E233-E239.

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the reaction of ketones with acid chlorides: A fast and general route to 1,3-diketones and pyrazoles. Organic Letters, 8(13), 2675-2678.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Jubie, S., Sikdar, P., & Kalirajan, R. (2011). 1,3,4-Thiadiazole and its derivatives: A review on versatile pharmacological activities. Journal of Pharmacy Research, 4(8), 2511-2515.
  • Kaur, R., & Kumar, S. (2016). 1,3,4-Oxadiazole: A pharmacologically versatile moiety. Journal of Chemistry, 2016, 1-15.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Kumar, R., & Yar, M. S. (2013). A review on synthesis and biological activities of 1,2,4-triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 21-31.
  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-pot synthesis of pyrazoles from ketones, aldehydes and hydrazine. Synlett, 29(08), 1071-1075.
  • Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-Porcarasu, M., Coricovac, D., ... & Kurunczi, L. (2017). Base-catalyzed synthesis and antiproliferative evaluation of novel 3-aryl-5-mercapto-1,2,4-triazoles. Molecules, 22(3), 446.
  • Pattan, S. R., Bukitagar, A. A., Pattan, J. S., & Kapadnis, P. K. (2009). Synthesis and biological evaluation of some 1,2,4-triazole derivatives. Indian Journal of Chemistry-Section B, 48(12), 1733.
  • Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
  • Sener, A., Kasimogullari, R., Sener, M. K., & Genc, H. (2005). Studies on reactions of cyclic oxalyl compounds with hydrazines or hydrazones. 2. Synthesis and reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide and some new pyrazolopyridazine derivatives. Journal of Heterocyclic Chemistry, 42(1), 117-120.
  • Sharshira, E. M., & Hamada, N. M. M. (2012).
  • Singh, P., & Kumar, A. (2013). 1,3,4-Thiadiazole: a potent and versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 22(4), 1511-1536.
  • Thomas, J., John, S. E., & Varghese, B. (2016). A metal-free, three-component reaction for the selective synthesis of 1,5-disubstituted-1,2,3-triazoles. Organic & Biomolecular Chemistry, 14(4), 1307-1311.
  • Varma, R. S. (1999). Solvent-free organic syntheses.
  • Wang, L., Cao, J., Chen, Q., & He, M. (2015). A radical-promoted cross-dehydrogenative coupling strategy for the synthesis of 2,5-diaryl 1,3,4-oxadiazoles from aryl tetrazoles and aryl aldehydes. The Journal of Organic Chemistry, 80(9), 4743-4748.
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979.
  • Einhorn, A. (1905). Ueber die N-Methylolverbindungen der Amide. Justus Liebigs Annalen der Chemie, 343(2-3), 207-310.
  • Brunner, K. (1914). Über die Einwirkung von Hydrazin auf Diacylamine. Berichte der deutschen chemischen Gesellschaft, 47(3), 2671-2680.
  • Heller, S. T., & Sarpong, R. (2013). Chemoselective transition-metal-catalyzed bond-forming reactions: a paradigm for organic synthesis. Chemical Science, 4(3), 834-845.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Mishra, A., & Sharma, S. (2013). A comprehensive review on biological activities of 1,3,4-oxadiazole derivatives.
  • Shelar, U. B., Thorve, S. S., & Bhagat, S. N. (2022). Review on Antimicrobial Activity of Oxadiazole. International Journal of Science and Research Methodology, 21(2), 228-237.
  • Singh, A., & Singh, V. K. (2021). Synthesis of 2-amino-5-aryl-1,3,4-thiadiazole catalyzed by orange juice and antimicrobial activity. Journal for Multidisciplinary Research, 4(4), 1-6.
  • Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2010). Synthesis, antioxidant and urease inhibitory activities of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. European journal of medicinal chemistry, 45(11), 5200-5207.
  • Lv, K., Wen, D., Li, Y., Wu, H., & Liu, A. (2019). Synthesis and biological evaluation of novel pyrazole derivatives containing a dihydropyrazole moiety as potential antitumor agents. Molecules, 24(12), 2269.
  • El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2013). Synthesis and biological evaluation of new 1,3,4-oxadiazole derivatives. Acta Poloniae Pharmaceutica, 70(1), 93-101.
  • Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

  • Vo, D. D., Nguyen, T. T. T., Le, T. H., Nguyen, T. T. P., Tran, T. D., Thai, K. M., & Tran, T. D. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1849.
  • Einhorn, A.; Brunner, K. (1905). Über die N-Methylolverbindungen der Säureamide. Justus Liebigs Annalen der Chemie, 343(2-3), 207–310.
  • Zhang, L., & Jiao, N. (2017). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 4(10), 1965-1968.
  • CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents. (n.d.).
  • Pattan, S. R., et al. (2009). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. Benchchem.
  • Vo, D. D., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Bentham Science Publishers.
  • Siddiqui, N., et al. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Journal of Applicable Chemistry, 6(1), 123-131.
  • Li, Y., & Ban, Y. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2149.
  • Chen, J., et al. (2016). Copper-Catalyzed Aerobic Oxidative C–H/N–H Annulation of Hydrazones with Amines: A Facile and Efficient Synthesis of 1,2,4-Triazoles. Organic Letters, 18(15), 3746-3749.
  • Mioc, M., et al. (2017). Base-Catalyzed Synthesis and Antiproliferative Evaluation of Novel 3-Aryl-5-mercapto-1,2,4-triazoles. Molecules, 22(3), 446.
  • CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents. (n.d.).
  • Castanedo, G. M., et al. (2011). A General, One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Organic Letters, 13(20), 5484-5487.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the synthesis of 5-Bromo-2-methoxybenzohydrazide. Our goal is to move beyond simple protocols and offer a framework of chemical logic to empower you to diagnose issues and rationally optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is disappointingly low. What are the most common factors I should investigate?

A1: Low yield is a frequent challenge in hydrazide synthesis, often stemming from a combination of factors rather than a single issue. A systematic approach to troubleshooting is critical.

Core Areas to Investigate:

  • Incomplete Reaction: The hydrazinolysis of the parent ester (e.g., Methyl 5-bromo-2-methoxybenzoate) may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or reversible equilibrium.

  • Purity of Reactants: The quality of your starting materials is paramount. Impurities in the ester can interfere with the reaction, while old or degraded hydrazine hydrate will have a lower effective concentration, leading to poor conversion.[1]

  • Suboptimal Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, the reaction is often driven to completion by using an excess of hydrazine hydrate. However, a very large excess can complicate purification.

  • Product Loss During Work-up: Significant amounts of the desired benzohydrazide can be lost during the isolation and purification steps, particularly if its solubility in the wash solvents is not considered.[1]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sub_present Is Starting Ester Present? check_tlc->sub_present incomplete_rxn Diagnosis: Incomplete Reaction sub_present->incomplete_rxn  Yes   workup_issue Diagnosis: Work-up/Purification Loss sub_present->workup_issue  No (or minimal)   solution_rxn Action Items: - Increase reaction time. - Increase reflux temperature. - Increase equivalents of Hydrazine Hydrate (See Table 1). - Ensure anhydrous solvent conditions. incomplete_rxn->solution_rxn solution_workup Action Items: - Ensure complete precipitation by cooling in an ice bath. - Use ice-cold water/solvent for washing the precipitate. - Minimize the amount of solvent used in recrystallization. - Check filtrate for dissolved product. workup_issue->solution_workup side_reaction Diagnosis: Side Reaction or Degradation workup_issue->side_reaction If work-up is optimized solution_side_reaction Action Items: - Analyze crude product by NMR/LC-MS to identify byproducts. - Consider lowering reaction temperature. - Purify starting materials before reaction. side_reaction->solution_side_reaction

Caption: Troubleshooting workflow for low yield.

Q2: What are the likely side reactions, and how can I minimize them?

A2: The primary side reaction of concern is the formation of a 1,2-diacylhydrazine byproduct. This occurs when a second molecule of the ester reacts with the newly formed this compound.

Side Reaction Pathway:

  • Reaction: this compound + Methyl 5-bromo-2-methoxybenzoate → 1,2-bis(5-bromo-2-methoxybenzoyl)hydrazine + Methanol

  • Why it happens: The product hydrazide is itself a nucleophile and can compete with hydrazine for the remaining ester, especially as the concentration of hydrazine decreases and the product concentration increases.

Minimization Strategies:

  • Control Stoichiometry: Using a moderate excess of hydrazine hydrate (see Table 1) ensures it remains the primary nucleophile throughout the reaction.[2]

  • Temperature Management: While heat is required to drive the reaction, excessively high temperatures can sometimes promote side reactions. Refluxing in ethanol or methanol is generally a well-controlled condition.[3][4]

  • Product Precipitation: In some solvent systems, the desired mono-acylated hydrazide product is less soluble than the starting materials and may begin to precipitate out of the solution as it forms, effectively protecting it from further reaction.[5]

Q3: How should I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.

TLC Monitoring Protocol:

  • Eluent System: A mixture of ethanol and chloroform or ethyl acetate and hexane is a good starting point. Adjust the polarity to achieve good separation between the starting ester and the more polar hydrazide product (Rf of product should be lower).

  • Procedure:

    • Spot a baseline with your starting ester (Methyl 5-bromo-2-methoxybenzoate).

    • Once the reaction begins, co-spot the reaction mixture next to the starting material spot at regular intervals (e.g., every 30-60 minutes).

    • The reaction is considered complete when the starting ester spot has completely disappeared. The appearance of a new, lower-Rf spot corresponds to your product.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

Q4: What is the most reliable method for isolating and purifying this compound?

A4: The product is a solid, making isolation by precipitation and purification by recrystallization the methods of choice.[1]

Step-by-Step Isolation and Purification Protocol:

  • Precipitation: After confirming reaction completion via TLC, allow the reaction flask to cool to room temperature. Often, the product will begin to crystallize. To maximize precipitation, place the flask in an ice-water bath for 30-60 minutes.[1] Some protocols suggest adding the reaction mixture to cold water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected solid (the "filter cake") with a small amount of cold water or ethanol to remove unreacted hydrazine hydrate and other soluble impurities.[1] Using cold solvent is crucial to prevent your product from dissolving.

  • Recrystallization:

    • Transfer the crude solid to a new flask.

    • Add a minimal amount of a suitable hot solvent (ethanol is commonly used and effective) until the solid just dissolves.[1][2]

    • If the solution has color, a small amount of activated charcoal can be added, and the solution held at temperature for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize the formation of pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Synthesis_Workflow reagents Methyl 5-bromo-2-methoxybenzoate + Hydrazine Hydrate + Ethanol (Solvent) reflux Reflux Reaction Mixture (e.g., ~78°C) reagents->reflux monitor Monitor by TLC (Check for disappearance of ester) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp Then Ice Bath monitor->cool Complete filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Standard synthesis and purification workflow.

Quantitative Data & Recommended Parameters

The following table summarizes key quantitative parameters for optimizing the synthesis.

ParameterRecommended ValueRationale & Justification
Starting Material Methyl 5-bromo-2-methoxybenzoateThe ester is more reactive towards hydrazinolysis than the parent carboxylic acid.[6] Direct use of the acid requires an initial esterification step.
Hydrazine Hydrate 3-5 equivalentsAn excess of hydrazine hydrate drives the reaction equilibrium towards the product, ensuring complete conversion of the limiting ester.[7][8]
Solvent Ethanol or MethanolThese are common, effective solvents that allow for reflux at a moderate temperature and are good for subsequent recrystallization.[1][3][4]
Temperature Reflux (~78°C for Ethanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant degradation.[3][4]
Reaction Time 2-6 hoursTypically sufficient for full conversion. The exact time should always be determined by TLC monitoring.[9]
References
  • Li, Y., & Ban, H. Y. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1649. [Link]

  • CN103408454A. (2013). Preparation method of hydrazide compound.
  • Ban, H. Y., & Li, Y. (2009). (E)-N′-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(2), o304. [Link]

  • Li, Y., & Ban, H. Y. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

  • Kappe, C. O., et al. (2013). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Letters, 15(24), 6274–6277. [Link]

  • Kametani, T. (1967). US3322830A - 2-bromo-4, 5-dimethoxybenzoic acid hydrazide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. Retrieved from [Link]

  • Fun, H. K., et al. (2008). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o188. [Link]

Sources

Troubleshooting common issues in hydrazone condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for hydrazone bioconjugation and synthesis. As researchers, we often treat hydrazone formation (R


R

C=N-NH-R

) as a trivial "click" reaction. However, its reversibility and pH-dependence frequently lead to stalled reactions, low yields, or hydrolytic instability.

This guide moves beyond basic textbook instructions. It deconstructs the kinetic and thermodynamic barriers governing the reaction, providing you with a self-validating troubleshooting workflow. Whether you are synthesizing bulk ligands or performing delicate protein bioconjugation, the physics remain the same, but the control parameters differ.

Part 1: The Mechanistic "Bell Curve" (The Root Cause of Failure)

Most failures in hydrazone formation stem from a misunderstanding of the pH-rate profile. The reaction proceeds through a two-step mechanism:[1]

  • Nucleophilic Attack: The hydrazine attacks the carbonyl to form a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine loses water to form the double bond.

The Paradox:

  • Step 1 requires a free, unprotonated hydrazine (nucleophile).

  • Step 2 requires acid catalysis (protonation of the leaving -OH group).

Consequently, the reaction rate follows a bell-shaped curve with an optimum usually between pH 4.5 and 5.5 for uncatalyzed reactions.

  • pH < 4.0: The hydrazine is protonated (

    
     ~8 for alkyl hydrazines, ~3-4 for hydrazides) and becomes non-nucleophilic. Reaction stops. 
    
  • pH > 6.0: The proton concentration is too low to catalyze the dehydration step efficiently. Reaction slows.

Part 2: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingLogic Start Problem Identified IssueType Select Issue Type Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield SideProducts Impurities / Azines IssueType->SideProducts Instability Product Hydrolysis IssueType->Instability CheckScale Check Scale/Context LowYield->CheckScale CheckStoich Check Stoichiometry SideProducts->CheckStoich CheckpH Check Storage pH Instability->CheckpH Bulk Bulk Organic Synthesis CheckScale->Bulk Bio Bioconjugation (Aqueous) CheckScale->Bio BulkAction ACTION: Remove Water (Dean-Stark / Mol Sieves) Bulk->BulkAction BioAction ACTION: Add Catalyst (10-100 mM Aniline) Bio->BioAction Azine Azine Formation detected? CheckStoich->Azine AzineAction ACTION: Inverse Addition (Add Hydrazine to Carbonyl slowly) OR Use Excess Hydrazine Azine->AzineAction Yes Acidic pH < 5.0? CheckpH->Acidic BufferAction ACTION: Exchange Buffer to PBS (pH 7.4) or Carbonate Acidic->BufferAction Yes

Figure 1: Decision matrix for diagnosing common hydrazone synthesis failures.

Part 3: Detailed Troubleshooting Modules

Module 1: Overcoming "The Stall" (Kinetics vs. Thermodynamics)

Scenario: You observe the starting material by TLC/LC-MS, but conversion has plateaued at 50-60%.

A. Bulk Organic Synthesis (Thermodynamic Control) Because the reaction produces water, it is reversible.[2] In organic solvents (MeOH, EtOH, Toluene), the water concentration builds up and establishes an equilibrium.

  • Solution: You must apply Le Chatelier’s principle.

    • Physical Removal: Use a Dean-Stark trap (toluene reflux) or 4Å Molecular Sieves (methanol/ethanol) to sequester water.

    • Chemical Scavenging: For sensitive substrates, use anhydrous

      
       or 
      
      
      
      directly in the flask.

B. Bioconjugation (Kinetic Control) In aqueous buffers, you cannot "remove" water. You are fighting a massive molar excess of solvent (


 water).
  • The Aniline Effect: At neutral pH (required for proteins), the reaction is too slow because acid catalysis is weak.

  • Solution: Add Aniline (or p-phenylenediamine) as a nucleophilic catalyst.

    • Mechanism:[1][3][4][5] Aniline reacts with the aldehyde first to form a highly reactive Schiff base (imine). The hydrazine then attacks this intermediate (transimination), which is much faster than attacking the aldehyde directly [1].

    • Concentration: 10–100 mM Aniline is standard.

Module 2: Preventing Azine Formation

Scenario: You see a side product with double the molecular weight of the aldehyde minus hydrazine. Cause: Hydrazine (


) has two nucleophilic ends. After the first condensation (

), the remaining

is still nucleophilic and attacks another aldehyde molecule, forming an Azine (

).

Corrective Protocol:

  • Stoichiometry: Always use a large excess of hydrazine (5–10 equivalents) relative to the aldehyde/ketone. This ensures the aldehyde sees free hydrazine, not the mono-hydrazone product.

  • Order of Addition (Inverse Addition):

    • Wrong: Adding Hydrazine to Aldehyde.[1][2][6][7][8][9]

    • Right: Add the Aldehyde solution dropwise into a stirring solution of the Hydrazine .[9]

Module 3: Hydrolytic Stability

Scenario: The product degrades during purification or storage. Cause: Hydrazones are acid-labile.[3][10] Acylhydrazones (from hydrazides) are more stable than alkyl hydrazones, but both will hydrolyze at low pH.

  • Silica Gel Warning: Silica is slightly acidic. Purifying hydrazones on untreated silica often leads to hydrolysis on the column.

  • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidity. Store final products at pH > 7.4 or as a solid [2].

Part 4: Optimized Protocols

Protocol A: Nucleophilic Catalysis for Bioconjugation (The "Dirksen-Dawson" Method)

Use for: Protein labeling, ADCs, aqueous conditions.

ParameterConditionRationale
Buffer 100 mM Phosphate or Citrate, pH 6.0 – 7.0Balances nucleophilicity and protonation.
Catalyst 100 mM Aniline (or 10 mM p-phenylenediamine)Accelerates rate by

fold via transimination [1].
Concentration Maintain reactants > 100 µM if possibleSecond-order kinetics demand high concentration.
Temperature 4°C to 25°CHigher temps increase hydrolysis risk for proteins.

Step-by-Step:

  • Prepare a 100 mM stock of Aniline in your coupling buffer (adjust pH back to 6.0–7.0 after addition, as aniline is basic).

  • Dissolve protein/antibody in the Aniline-Buffer mixture.

  • Add the hydrazine-linker (10–50 equiv).

  • Incubate 1–4 hours.

  • Purification: Remove aniline via Gel Filtration (PD-10 column) or Dialysis. Aniline is toxic and must be cleared.

Protocol B: Bulk Synthesis with Water Scavenging

Use for: Small molecule ligand synthesis.

  • Dissolve Aldehyde (1.0 eq) in dry Ethanol or Methanol.

  • Add Hydrazine/Hydrazide (1.2 eq).

  • Add glacial acetic acid (catalytic, 1-5 mol%).

  • Add activated 4Å Molecular Sieves (approx. 1g per mmol).

  • Stir at Room Temp (or mild reflux) for 4-16 hours.

  • Filter off sieves.

  • Evaporate solvent.

  • QC: Check NMR. If aldehyde peak (~10 ppm) remains, re-dissolve and repeat with fresh sieves.

Part 5: Catalyst Mechanism Visualization

Understanding why you are adding aniline helps you troubleshoot when it fails.

AnilineCatalysis cluster_0 Rate Determining Step Bypass Aldehyde Aldehyde (Slow Electrophile) SchiffBase Schiff Base Intermediate (Super-Electrophile) Aldehyde->SchiffBase Fast Attack (-H2O) Aniline Aniline (Catalyst) Aniline->SchiffBase Promotes SchiffBase->Aniline Regenerated Product Final Hydrazone SchiffBase->Product Transimination (Fast Exchange) Hydrazine Hydrazine (Nucleophile) Hydrazine->Product Water H2O

Figure 2: The catalytic cycle of aniline. The formation of the protonated Schiff base intermediate lowers the energy barrier for the hydrazine attack.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turns yellow/orange immediately. Is this good? A: Yes. Hydrazone conjugation extends the pi-electron system, often resulting in a bathochromic shift (color change). This is a visual indicator of success.

Q: Can I use DMSO as a solvent? A: Yes, DMSO is excellent for solubility, but it is hygroscopic. Ensure your DMSO is dry. For bioconjugation, keep DMSO < 10% v/v to prevent protein denaturation.

Q: Why is my yield lower with alkyl ketones compared to aldehydes? A: Steric hindrance and electronics. Ketones are less electrophilic than aldehydes. You will need higher temperatures, longer times, or stronger acid catalysis (pH 4.0–4.5) compared to aldehydes.[11]

References

  • Dirksen, A., & Dawson, P. E. (2008).[11] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[11]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this crucial synthetic intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the high purity of your final product.

Troubleshooting Guide: Addressing Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to inform your experimental choices.

Question 1: My crude this compound appears as an oil or sticky solid and is difficult to handle. What is the likely cause and how can I solidify it?

Answer:

The oily or sticky nature of your crude product often points to the presence of residual solvents or low-molecular-weight impurities. The synthesis of hydrazides, including this compound, can sometimes result in byproducts that interfere with crystallization.[1]

Troubleshooting Steps:

  • Trituration: This is the first and often most effective step. Trituration involves washing the crude product with a solvent in which your desired compound is poorly soluble, but the impurities are highly soluble.

    • Recommended Solvents: Start with a non-polar solvent like n-hexane. If that is not effective, a slightly more polar solvent such as diethyl ether can be used.

    • Procedure: Add a small amount of the cold solvent to your crude product and vigorously stir or sonicate the mixture. The goal is to wash away the impurities, leaving behind your solidified product. Decant the solvent and repeat the process several times. Dry the resulting solid under vacuum.[2]

  • Solvent Removal: Ensure that all reaction solvents (e.g., ethanol, methanol) have been thoroughly removed under reduced pressure.[3][4] Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.

Question 2: After recrystallization, my yield of this compound is significantly lower than expected. What are the potential reasons and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors, primarily related to solvent selection and the cooling process.[5]

Troubleshooting Steps:

  • Re-evaluate Your Recrystallization Solvent: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room or lower temperatures.[1]

    • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water) to find the optimal one.[1][6]

    • Avoid Using Too Much Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Optimize the Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Recover from the Mother Liquor: A significant amount of your product may still be dissolved in the mother liquor.

    • Concentration: Reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and may require a separate recrystallization.

Question 3: My TLC analysis of the purified this compound shows multiple spots. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a TLC plate indicates that your product is not pure. Common impurities in hydrazide synthesis include unreacted starting materials, such as the corresponding ester or acyl chloride, and hydrazine hydrate.[1] Side products like di-substituted hydrazides can also form.[1]

Troubleshooting Steps:

  • Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is the next logical step.[5][7] This technique separates compounds based on their differential adsorption to a stationary phase.[1]

    • Stationary Phase: Silica gel is commonly used for the purification of hydrazides.[1]

    • Eluent System: A mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The optimal ratio should be determined by TLC analysis. A good starting point is a system that gives your product an Rf value of approximately 0.3-0.4.

    • Procedure: Prepare a slurry of silica gel in your chosen eluent and pack a column. Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Elute with the solvent system and collect fractions, monitoring them by TLC to isolate the pure product.[1]

  • Acid-Base Extraction: This technique can be useful for removing acidic or basic impurities. Since hydrazides can have basic properties, this method should be approached with caution and may require careful pH control.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: Alcohols such as ethanol or methanol are frequently good choices for recrystallizing benzohydrazide derivatives.[8][9][10] Often, a mixed solvent system, like ethanol/water, can provide excellent results by allowing for fine-tuning of the polarity to achieve optimal solubility differences between the product and impurities.[11]

Q2: How can I confirm the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of your compound.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Are there any specific safety precautions I should take when working with this compound and its purification?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.

  • Hydrazine: If your synthesis involves hydrazine or hydrazine hydrate, be aware of its toxicity and potential for explosion under certain conditions.[15] Handle it with extreme care in a fume hood.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves completely and then precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.3-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel and dry it). Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of Benzohydrazide Analogs in Common Organic Solvents at 25°C. This data provides a general guideline for solvent selection.[6]

SolventSolvent TypeSolubility ( g/100 mL)
MethanolPolar Protic5.2
EthanolPolar Protic3.8
IsopropanolPolar Protic2.1
AcetonePolar Aprotic15.7
Ethyl AcetatePolar Aprotic8.9
DichloromethaneChlorinated12.4
ChloroformChlorinated18.1
TolueneAromatic4.5
HexaneNon-polar0.1
Diethyl EtherEther6.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic25.3
N,N-Dimethylformamide (DMF)Polar Aprotic22.8

Visual Workflows

Purification_Workflow Crude_Product Crude 5-Bromo-2- methoxybenzohydrazide Trituration Trituration (e.g., Hexane/Ether) Crude_Product->Trituration Solidify & Remove Oily Impurities Recrystallization Recrystallization (e.g., Ethanol/Water) Trituration->Recrystallization Purity_Analysis Purity & Identity Check (TLC, HPLC, NMR, MS) Recrystallization->Purity_Analysis Sufficiently Pure? Column_Chromatography Column Chromatography (Silica Gel) Column_Chromatography->Purity_Analysis Purity_Analysis->Column_Chromatography No Pure_Product Pure Product Purity_Analysis->Pure_Product Yes Troubleshooting_Decision_Tree Start Purification Issue Oily_Product Oily/Sticky Product? Start->Oily_Product Low_Yield Low Yield After Recrystallization? Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Optimize_Solvent Optimize Solvent & Cooling Rate Low_Yield->Optimize_Solvent Yes Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Oily_Product->Low_Yield No Triturate Triturate with Non-polar Solvent Oily_Product->Triturate Yes

Sources

Optimizing reaction conditions for synthesizing benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for synthesizing benzohydrazide derivatives from benzoate esters. Audience: Researchers, Scientists, and Drug Development Professionals.[1] Format: Technical Guide, Troubleshooting Matrix, and FAQs.

Introduction: The Reaction Landscape

The synthesis of benzohydrazide derivatives via the hydrazinolysis of esters is a fundamental nucleophilic acyl substitution. While seemingly straightforward, the reaction is governed by a delicate competition between the nucleophilicity of hydrazine (


) and the newly formed hydrazide (

).

The Critical Challenge: The primary failure mode in this synthesis is not lack of reactivity, but selectivity . If reaction conditions are not tuned, the product (benzohydrazide) competes with hydrazine to attack a second molecule of ester, forming the unwanted symmetric dimer,


-dibenzoylhydrazine .

This guide provides a self-validating protocol to maximize yield, suppress dimerization, and ensure high purity for downstream pharmacophore development.

The Baseline Protocol (Conventional Thermal)

This protocol is the "Gold Standard" starting point. It uses a significant excess of hydrazine to statistically favor the mono-substituted product.

Reagents & Stoichiometry[2][3][4]
  • Substrate: Ethyl/Methyl Benzoate derivative (1.0 equiv)

  • Reagent: Hydrazine Hydrate (80% or 99%) (3.0 - 5.0 equiv )

  • Solvent: Absolute Ethanol (Volume: 5-10 mL per mmol of ester)

Step-by-Step Workflow
  • Preparation: Dissolve the ester in absolute ethanol in a round-bottom flask.

  • Addition (Critical): Add hydrazine hydrate slowly to the stirring ester solution at room temperature.

    • Expert Note: While reverse addition (ester to hydrazine) is theoretically better for preventing dimers, the high excess of hydrazine (3-5 equiv) makes standard addition acceptable and operationally easier.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours .
    
  • Monitoring (Self-Validation): Check TLC every 2 hours.

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Endpoint: Disappearance of the non-polar ester spot and appearance of a polar, lower

      
       spot (hydrazide).
      
  • Workup:

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • The benzohydrazide usually precipitates as white/off-white crystals.

    • Filter and wash with cold ethanol (to remove unreacted ester) and then copious cold water (to remove excess hydrazine).

Troubleshooting Matrix

This section addresses specific failure modes based on reaction kinetics and thermodynamics.

SymptomProbable CauseTechnical Solution & Rationale
Low Yield (<50%) Steric Hindrance: Ortho-substituents on the benzoate ring block the nucleophilic attack.Switch Solvents: Use n-Butanol (Reflux

). The higher temperature overcomes the activation energy barrier imposed by steric bulk.
Impurity: Insoluble White Solid Dimer Formation: Formation of

-dibenzoylhydrazine due to low hydrazine ratio.
Increase Molar Ratio: Increase hydrazine hydrate to 5–10 equivalents . The high concentration of

statistically outcompetes the product hydrazide for the ester.
Product is Oily/Sticky Solvent Trapping / Impurities: Presence of unreacted ester or "wet" hydrazine.Trituration: Add cold diethyl ether or petroleum ether to the oil and scratch the flask walls with a glass rod. This induces nucleation. Alternatively, recrystallize from Ethanol/Water (1:1).
Yellow/Brown Coloration Oxidation: Hydrazine is sensitive to air oxidation at high temps, forming azines.Inert Atmosphere: Run the reflux under a Nitrogen or Argon balloon. Ensure reagents are fresh.

Advanced Optimization: Microwave-Assisted Synthesis

For high-throughput synthesis or difficult substrates, microwave irradiation is superior to conventional heating. It utilizes dielectric heating to rapidly align dipoles, reducing reaction times from hours to minutes.

Comparative Data: Thermal vs. Microwave[5]
ParameterConventional RefluxMicrowave Irradiation (Method B)
Time 4 – 12 Hours2 – 15 Minutes
Yield 50 – 70%85 – 96%
Solvent Ethanol (Large Volume)Solvent-free or Minimal Ethanol
Energy High (Prolonged heating)Low (Targeted energy)
Microwave Protocol (Green Chemistry)[5][6]
  • Mix Ester (1.0 equiv) and Hydrazine Hydrate (2.0 equiv) in a microwave vial.

  • Optional: Add a drop of ethanol to homogenize if solid.

  • Irradiate at 300–500 W for 2–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Cool and wash with water.[1]

Visualizations

Diagram 1: Reaction Workflow & Decision Logic

This diagram outlines the operational flow and the critical "Stop/Go" decision points during synthesis.

BenzohydrazideWorkflow Start Start: Ester + Hydrazine Reflux Reflux (EtOH, 78°C) Time: T = 0 Start->Reflux TLC_Check TLC Check (2 hrs) Is Ester Spot Gone? Reflux->TLC_Check Continue Continue Reflux (+2 hrs) TLC_Check->Continue No (Ester remains) Cooling Cool to 0°C Precipitation TLC_Check->Cooling Yes (Complete) Continue->TLC_Check Filtration Filtration & Wash (Cold EtOH -> Water) Cooling->Filtration Result_Solid Product: Solid Crystals Filtration->Result_Solid Result_Oil Product: Oily/Sticky Filtration->Result_Oil Trituration Triturate w/ Ether Recrystallize (EtOH/H2O) Result_Oil->Trituration Trituration->Result_Solid

Caption: Operational workflow for benzohydrazide synthesis with integrated quality control checkpoints.

Diagram 2: Mechanistic Competition (The "Why" of Dimerization)

This diagram illustrates the competitive nucleophilic attacks that determine yield vs. impurity.

Mechanism Ester Benzoate Ester (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate + Hydrazine Hydrazine Hydrazine (NH2NH2) (Strong Nucleophile) Product Benzohydrazide (Desired Product) Hydrazine->Product High Excess favors this path Intermediate->Product - Alcohol Dimer N,N'-Dibenzoylhydrazine (Unwanted Dimer) Product->Dimer + 2nd Ester Molecule (If Hydrazine is low)

Caption: Competitive mechanistic pathways. High hydrazine concentration forces the reaction towards the Product (Green) and suppresses the Dimer (Red).

Frequently Asked Questions (FAQs)

Q1: Can I use Benzoyl Chloride instead of the Ester? A: Yes, reacting benzoyl chloride with hydrazine is much faster and requires milder conditions (


). However, it is less selective  and generates HCl, which protonates hydrazine, deactivating it. If you choose this route, you must add a base (Pyridine or 

) and add the acid chloride very slowly to an excess of hydrazine to avoid dimerization [1]. For optimization and scalability, the ester route is generally preferred due to better impurity profiles.

Q2: My product has a melting point 50°C higher than reported. What happened? A: You likely isolated the dimer (


-dibenzoylhydrazine), which has a significantly higher melting point (~238°C) compared to benzohydrazide (~112°C). This confirms that your hydrazine-to-ester ratio was too low. Repeat the experiment with 5 equivalents of hydrazine.

Q3: How do I remove the excess hydrazine after the reaction? A: Hydrazine hydrate is water-soluble. Thorough washing of your filter cake with ice-cold water is usually sufficient. If you are running a large-scale synthesis, quench the filtrate with bleach (sodium hypochlorite) to neutralize the toxic hydrazine before disposal.

Q4: Is a catalyst necessary? A: For unreactive esters (e.g., electron-rich methoxy-benzoates), a catalyst can help. Acetic acid (0.1 - 0.5 equiv) or solid acid catalysts (like silica-supported acids) can activate the carbonyl carbon [2]. However, for standard benzoates, thermal energy or microwave irradiation is sufficient.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting guide for the synthesis of benzohydrazide derivatives. BenchChem.[1] Link

  • Suzana, S., et al. (2019).[2] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli.[3][2] Pharmacy Education. Link

  • Rani, K., et al. (2021).[4] Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents.[4] Research Journal of Pharmacy and Technology. Link

  • LibreTexts. (2022). Nucleophilic Acyl Substitution: Chemistry of Esters.[5] Chemistry LibreTexts. Link

Sources

Strategies to improve the solubility of benzohydrazide compounds for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility & Stability Strategies for Benzohydrazide Derivatives in Biological Assays

Ticket ID: BZH-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

Introduction: The "Brick Dust" Challenge

Benzohydrazide derivatives are pharmacologically privileged scaffolds, widely explored for antitubercular, anticancer, and antimicrobial activities. However, they present a classic medicinal chemistry paradox: the very structural features that drive their potency (planar geometry, rigid amide linkers, and hydrogen bond donor/acceptor motifs) create high lattice energy.

In aqueous biological buffers (pH 7.4), benzohydrazides are typically neutral (pKa




3.0, pKa


12.5), leading to poor solubility and a high propensity for "crashing out" or forming colloidal aggregates . This guide addresses the technical hurdles of keeping these molecules in solution without compromising assay validity.

Module 1: Diagnostic Workflows

Q: How do I distinguish between true insolubility and colloidal aggregation?

The Issue: You observe inconsistent IC


 values, steep Hill slopes, or "flat" inhibition curves that don't respond to dose-response logic. This is often not simple precipitation but Promiscuous Colloidal Aggregation . Benzohydrazides are notorious for forming sub-micron colloids that sequester enzymes, leading to false positives.

The Protocol: The Detergent-Sensitivity Test Based on the Shoichet Laboratory protocols.

  • Prepare Assay Buffer: Split your assay buffer into two aliquots.

    • Aliquot A: Standard Buffer.

    • Aliquot B: Buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Run Parallel Dose-Response: Test your benzohydrazide in both buffers.

  • Analyze Results:

    • Scenario 1 (Specific Inhibition): IC

      
       remains identical in both buffers. The compound is acting on the target active site.
      
    • Scenario 2 (Aggregation Artifact): Activity is lost or IC

      
       shifts significantly (>10-fold) in the presence of Triton X-100. The detergent disrupted the colloid, eliminating the false inhibition.
      

Decision Logic Diagram:

AggregationLogic Start Observed Inhibition DetergentTest Add 0.01% Triton X-100 Start->DetergentTest ResultA Activity Lost DetergentTest->ResultA Colloids Disrupted ResultB Activity Retained DetergentTest->ResultB Monomer Stable ConclusionA Artifact: Colloidal Aggregator ResultA->ConclusionA ConclusionB Valid: Specific Binder ResultB->ConclusionB

Figure 1: Decision tree for identifying false positives caused by benzohydrazide aggregation.

Module 2: Solvent Engineering

Q: My compound precipitates immediately when adding the DMSO stock to the media. How do I fix this "Oiling Out"?

The Issue: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer creates a localized region of high water/low solvent. Hydrophobic benzohydrazides precipitate at this interface before they can disperse.

The Solution: Intermediate Dilution (The "Stepping Stone" Method) Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a co-solvent bridge.

Protocol:

  • Stock: Start with 10 mM compound in 100% anhydrous DMSO.

  • Intermediate Step: Dilute the stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400.

    • Why: PEG-400 is amphiphilic; it stabilizes the hydrophobic benzohydrazide while being miscible with water.

  • Final Step: Dilute the Intermediate Mix 1:100 into your assay media.

    • Final Concentration: 10 µM compound.

    • Final Solvent Load: 0.1% DMSO / 0.9% PEG-400.

Solvent Tolerance Table:

SolventMax Recommended (Cell-Based)Max Recommended (Biochemical)Mechanism of Interference
DMSO 0.1% - 0.5%1.0% - 5.0%Membrane permeabilization; Enzyme denaturation
PEG-400 1.0%5.0%Osmotic pressure changes
Ethanol < 0.1%1.0%Protein precipitation; Signal quenching

Module 3: Advanced Complexation (Cyclodextrins)

Q: I need higher concentrations for animal studies or resistant cell lines. Solvents aren't enough.

The Issue: Cosolvents have toxicity limits. For higher loads, you must hide the hydrophobic benzohydrazide core from the aqueous environment.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
Benzohydrazides fit ideally into the hydrophobic cavity of

-cyclodextrins. HP-

-CD is preferred over parent

-CD due to its higher water solubility (>600 mg/mL) and lower renal toxicity.

Protocol: In Situ Complexation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in sterile water or saline. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your benzohydrazide (solid powder) to the vehicle.

    • Target Ratio: 1:2 to 1:5 molar ratio (Drug:CD).

  • Energy Input: The complex will not form instantly.

    • Method A: Sonicate at 40°C for 30-60 minutes.

    • Method B: Shake/Vortex overnight at room temperature.

  • Verification: The solution should turn from cloudy to clear. If still cloudy, filter through a 0.45 µm filter. Analyze the filtrate by HPLC to confirm the actual solubilized concentration.

Mechanism Visualization:

CyclodextrinMechanism cluster_0 Aqueous Buffer Drug Benzohydrazide (Hydrophobic) Complex Inclusion Complex Drug->Complex Entropy Driven Displacement of Water CD HP-beta-CD (Host) CD->Complex

Figure 2: Formation of the Host-Guest inclusion complex, shielding the hydrophobic drug core.

Module 4: Chemical Modification (Brief)

Q: Can I modify the structure to improve solubility without losing activity?

The Answer: Yes, but proceed with caution regarding the pharmacophore.

  • Salt Formation:

    • Benzohydrazides are weak bases (

      
      ). Forming a hydrochloride salt is possible but often unstable (hydrolysis) in neutral buffers.
      
    • Recommendation: Mesylate or Tosylate salts often provide better stability and crystallinity than HCl for this class.

  • Pro-drug Strategy:

    • Functionalize the hydrazide nitrogen with a solubilizing group (e.g., a morpholine or phosphate ester) that is cleaved metabolically.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.[2]

  • Way, L. (2023).[3] DMSO usage in cell culture: Cytotoxicity and Guidelines. LifeTein Technical Support.

Sources

Common side products in the synthesis of 5-Bromo-2-methoxybenzohydrazide and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0), focusing on impurity profiling, troubleshooting, and process optimization.

Executive Summary & Reaction Logic

The synthesis of This compound is typically achieved via the nucleophilic acyl substitution of methyl 5-bromo-2-methoxybenzoate with hydrazine hydrate .[1] While this reaction is chemically straightforward, the presence of the ortho-methoxy group and the bromine substituent introduces specific steric and electronic considerations.

The Primary Challenge: The most persistent failure mode in this synthesis is the formation of the symmetrical dimer,


-bis(5-bromo-2-methoxybenzoyl)hydrazine .[1] This occurs when the newly formed hydrazide product competes with hydrazine to attack the remaining ester starting material.
Reaction Pathway & Impurity Map

The following diagram outlines the main reaction and the competitive pathways leading to common impurities.

ReactionScheme SM Methyl 5-bromo-2-methoxybenzoate (Starting Material) Product This compound (Target Product) SM->Product Hydrazinolysis (k1) Acid 5-Bromo-2-methoxybenzoic Acid (Hydrolysis Impurity) SM->Acid Hydrolysis (if H2O >> N2H4) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Dimer N,N'-bis(5-bromo-2-methoxybenzoyl)hydrazine (Dimer Impurity) Product->Dimer + SM (Bis-acylation) (k2)

Figure 1: Reaction landscape showing the competitive formation of the target hydrazide versus the unwanted dimer and hydrolysis byproducts.

Troubleshooting Guide (FAQ)

Q1: I am seeing a large amount of high-melting, insoluble white solid. What is it?

Diagnosis: This is almost certainly the Dimer Impurity (


-bis(5-bromo-2-methoxybenzoyl)hydrazine).[1]
  • Cause: The reaction conditions allowed the product (hydrazide) to react with unreacted ester. This happens when the concentration of hydrazine is too low or the ester is added too quickly.

  • Technical Insight: The reaction rate

    
     (ester 
    
    
    
    hydrazide) must be kept significantly higher than
    
    
    (hydrazide
    
    
    dimer). Once the dimer forms, it is extremely difficult to remove due to its poor solubility in most solvents.
  • Solution:

    • Increase Hydrazine Equivalents: Use 5–10 equivalents of hydrazine hydrate relative to the ester.

    • Reverse Addition: Do not add hydrazine to the ester. Instead, dissolve the ester in a solvent (methanol/ethanol) and add this solution dropwise to the refluxing hydrazine solution. This ensures the ester always encounters a vast excess of hydrazine.

Q2: My product yield is low, and I detect a significant acidic peak in HPLC.

Diagnosis: You have formed 5-Bromo-2-methoxybenzoic acid via hydrolysis.

  • Cause: While hydrazine is a better nucleophile than water, the presence of excessive water (from low-grade hydrazine hydrate) or acidic conditions can favor hydrolysis.

  • Solution:

    • Ensure you are using Hydrazine Hydrate (80% or 100%) , not a dilute aqueous solution.

    • Check the pH. The reaction should remain basic (alkaline) throughout.

    • Purification: The acid impurity can be removed by washing the crude solid with 5% Sodium Bicarbonate (

      
      )  solution. The hydrazide is not acidic enough to deprotonate and will remain as a solid, while the benzoic acid impurity will dissolve as the salt.
      
Q3: The product has a yellow tint. Is this normal?

Diagnosis: No. Pure hydrazides are typically white crystalline solids.[1] Yellowing indicates oxidation.

  • Cause: Hydrazines are susceptible to air oxidation, leading to the formation of azo compounds or azines (if traces of aldehyde impurities are present).

  • Solution:

    • Perform the reaction under an inert atmosphere (

      
       or Ar) .
      
    • Recrystallize the crude product from hot Ethanol . If the color persists, add a small amount of activated charcoal during the recrystallization step.

Impurity Profile & Data Summary

CompoundStructure / DescriptionOriginSolubility ProfileRemoval Strategy
Target Product This compoundMain ReactionSoluble in hot EtOH, DMSO, DMF.[1]Recrystallization (EtOH).[2][3][4][5]
Dimer Impurity N,N'-bis(5-bromo-2-methoxybenzoyl)hydrazineReaction of Product + EsterInsoluble in hot EtOH; Soluble in DMSO.[1]Hot filtration (dimer remains solid while product dissolves).
Acid Impurity 5-Bromo-2-methoxybenzoic acidHydrolysis (Water attack)Soluble in basic aq.[1] solutions.Wash with 5%

.[5]
Starting Ester Methyl 5-bromo-2-methoxybenzoateIncomplete ReactionSoluble in organic solvents (DCM, EtOAc).[1]Wash with cold Methanol or Hexanes.

Optimized Experimental Protocol

Standardized for 10 mmol scale.

Materials
  • Methyl 5-bromo-2-methoxybenzoate (2.45 g, 10 mmol)[1]

  • Hydrazine Hydrate, 80% (3.1 mL, ~50 mmol, 5 equiv. )

  • Methanol (Absolute, 30 mL)

Procedure
  • Preparation : Dissolve the methyl ester (2.45 g) in Methanol (10 mL). Load this into an addition funnel.

  • Setup : In a round-bottom flask, charge Hydrazine Hydrate (3.1 mL) and Methanol (20 mL). Heat to reflux (

    
    ).
    
  • Addition (Critical Step) : Slowly add the ester solution dropwise to the refluxing hydrazine over 30–45 minutes .

    • Why? This "High Dilution / Reverse Addition" technique minimizes dimer formation by keeping the local concentration of hydrazine high.

  • Reaction : Continue reflux for 3–5 hours . Monitor by TLC (System: DCM:MeOH 9:1). The ester spot (

    
    ) should disappear, and the hydrazide spot (
    
    
    
    ) should appear.
  • Workup :

    • Cool the mixture to room temperature, then to

      
       in an ice bath.
      
    • The product should precipitate as white needles.

    • Filter the solid.[3][4][5][6][7]

    • Wash 1: Cold Methanol (5 mL) – removes unreacted ester and hydrazine.

    • Wash 2: 5%

      
       (10 mL) – removes any acid impurity.
      
    • Wash 3: Water (20 mL) – removes salts.

  • Purification : Recrystallize from boiling Ethanol.

    • Note: If a white solid remains insoluble in boiling ethanol, filter it off while hot. That is the dimer.

  • Drying : Dry under vacuum at

    
     for 4 hours.
    
Expected Properties
  • Appearance: White crystalline solid.[1][8]

  • Melting Point: ~142–145°C (Consistent with analogous 2-methoxy-substituted benzohydrazides [1, 2]).[1]

  • Yield: >85% (if dimer is avoided).[2][9][10]

References

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde and derivatives. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Hydrazides. Retrieved October 26, 2023, from [Link]

Sources

Challenges in the scale-up of 5-Bromo-2-methoxybenzohydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-2-methoxybenzohydrazide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. While its synthesis may appear straightforward on a small scale, scaling up the process often introduces unforeseen challenges that can impact yield, purity, and safety. This guide is structured to provide practical, experience-driven advice to help you anticipate and overcome these hurdles.

Core Challenges in Scale-Up

The successful scale-up of this compound production hinges on careful control of reaction parameters and a thorough understanding of potential side reactions and purification difficulties. The primary synthesis route typically involves the esterification of 5-Bromo-2-methoxybenzoic acid followed by hydrazinolysis of the resulting ester.

Typical Synthesis Route:

A 5-Bromo-2-methoxybenzoic acid B Esterification (e.g., MeOH, H2SO4) A->B Step 1 C Methyl 5-Bromo-2-methoxybenzoate B->C D Hydrazinolysis (Hydrazine hydrate) C->D Step 2 E This compound D->E A Methyl 5-Bromo-2- methoxybenzoate C This compound (Desired Product) A->C 1:1 Reaction D N,N'-bis(5-bromo-2-methoxybenzoyl)hydrazine (Impurity) A->D 2:1 Reaction (Side Reaction) B Hydrazine Hydrate B->C B->D

Caption: Formation of desired product versus diacylhydrazine impurity.

  • Minimizing Formation:

    • Stoichiometry Control: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.3 equivalents) to favor the formation of the desired mon-substituted product.

    • Reverse Addition: Consider adding the ester to the hydrazine solution. This maintains an excess of hydrazine throughout the reaction, minimizing the chance of an ester molecule reacting with the already formed product.

  • Purification Strategy:

    • pH Adjustment and Extraction: The basicity of the desired hydrazide and the diacylhydrazine impurity are different.

      • Troubleshooting Protocol:

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

        • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, being more basic, will be protonated and move to the aqueous layer.

        • The less basic diacylhydrazine impurity will remain in the organic layer.

        • Separate the aqueous layer and basify it with a base (e.g., NaOH) to precipitate the pure this compound.

        • Filter, wash with water, and dry the purified product.

Category 3: Safety Considerations in Scale-Up

Question: What are the primary safety concerns when handling hydrazine hydrate at a larger scale, and what precautions should be taken?

Answer: Hydrazine hydrate is a hazardous material, and its handling requires strict safety protocols, especially at an industrial scale.

  • Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected carcinogen.

    • Safety Protocol:

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles. For larger quantities, a face shield and respiratory protection may be necessary.

      • Ventilation: Work in a well-ventilated area, preferably within a fume hood or a designated ventilated enclosure.

  • Exothermic Decomposition: Hydrazine can decompose exothermically at elevated temperatures, potentially leading to a runaway reaction.

    • Safety Protocol:

      • Temperature Monitoring: Continuously monitor the reaction temperature.

      • Emergency Cooling: Have an emergency cooling system in place (e.g., an ice bath for smaller reactors or a robust cooling system for larger vessels).

  • Handling and Storage:

    • Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from oxidizing agents and acids.

    • Spill Management: Have a spill kit readily available that is specifically designed for hydrazine.

Experimental Protocols

Protocol 1: Optimized Hydrazinolysis at Pilot Scale (1 kg)

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 20 L of ethanol.

  • Ester Dissolution: Add 1 kg of methyl 5-bromo-2-methoxybenzoate to the reactor and stir until completely dissolved.

  • Temperature Control: Cool the solution to 10-15°C using the reactor's cooling jacket.

  • Hydrazine Addition: Slowly add 1.2 equivalents of hydrazine hydrate via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 65°C and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate.

  • Isolation: Filter the solid product, wash with cold ethanol, and then with water.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

References

  • Synthesis of Hydrazides: For a general overview of hydrazide synthesis, including the reaction of esters with hydrazine, refer to standard organic chemistry textbooks. A relevant example can be found in "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".

    • Source: Wiley
    • URL: [Link]

  • Safety Data for Hydrazine Hydrate: For comprehensive safety information on handling hydrazine hydrate, consult the safety data sheets (SDS) provided by major chemical suppliers. Source: Sigma-Aldrich
  • Scale-Up of Chemical Reactions: For principles and challenges in scaling up chemical reactions, "Practical Process Research and Development" by Neal G. Anderson is a valuable resource.

    • Source: Academic Press
    • URL: [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Selectivity in Oxidative Phenolic Coupling

Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Selectivity (Regio-, Chemo-, and Atroposelectivity) in Phenolic Oxidation Reference ID: OPC-SEL-2026

Executive Summary

Oxidative coupling of phenols is a deceptively simple transformation that often results in intractable mixtures of regioisomers (ortho-ortho, ortho-para, para-para), C-O coupled byproducts (Pummerer-type ketones), and oligomers (tars). Unlike naphthols, which benefit from a distinct stability difference between the radical resonance forms, simple phenols possess similar spin densities at the ortho and para positions, making selectivity control the primary bottleneck in synthesis.

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic controls required for high-precision coupling. We focus on transition-metal catalysis (V, Cr, Fe, Cu) and hypervalent iodine reagents as the primary drivers of selectivity.

Module 1: Regioselectivity (C-C vs. C-O and Ortho vs. Para)

Q1: Why is my reaction yielding significant C-O coupled byproducts (quinol ethers) instead of the desired C-C biaryl?

Diagnosis: This is a classic "kinetic trap." The phenoxyl radical has spin density on both the oxygen and the ring carbons. C-O coupling is often kinetically favored but thermodynamically less stable than C-C coupling. Root Cause:

  • Lack of Radical Stabilization: Free radical conditions (e.g., simple oxidants like

    
     without a directing ligand) often lead to C-O bond formation.
    
  • Steric Accessibility: If the ortho and para positions are sterically unencumbered, the oxygen radical may react with a neutral phenol.

Troubleshooting Protocol:

  • Switch to Copper-Amine Catalysts: Copper(I/II) complexes with diamine ligands (e.g., TMEDA, DBED) tend to favor C-O coupling. To avoid this, switch to Vanadium(V) or Iron(III) catalysts which favor C-C coupling via an inner-sphere mechanism where the oxygen is coordinated to the metal, effectively "blocking" it.

  • Solvent Acidity: In hypervalent iodine oxidations (e.g., PIFA), the solvent plays a role. Nucleophilic solvents can trap the phenoxonium ion. Ensure strictly non-nucleophilic media (e.g.,

    
    , HFIP) if C-C coupling is desired.
    
  • Thermodynamic Equilibration: C-O products can sometimes rearrange to C-C products under acidic conditions (acid-catalyzed rearrangement). Treat the crude mixture with a Lewis acid (e.g.,

    
    ) to see if the C-O adduct converts to the biaryl.
    
Q2: I need the ortho-ortho dimer, but the para-para isomer dominates. How do I invert this selectivity?

Diagnosis: Para coupling is sterically favored and often electronically dominant due to the high spin density at the para position of the phenoxyl radical. Corrective Action:

  • Catalyst Control (The "Cage" Effect): Use a catalyst that enforces a specific geometry.

    • Iron-Salan Complexes: Katsuki and co-workers demonstrated that Fe-salan complexes can enforce ortho-ortho coupling by bringing two phenols into close proximity within the ligand sphere.

    • Cu(OH)Cl-TMEDA: In specific aerobic conditions, this system precipitates the ortho-ortho product (diphenoquinone), driving the equilibrium.

  • Substrate Engineering: If possible, install a temporary blocking group (e.g., t-butyl, halogen) at the para position.

  • Mechanism Check: Radical-radical coupling (homolytic) often gives statistical mixtures. Radical-anion coupling (heterolytic) can be tuned by pH. High pH (phenolate formation) often increases electron density at ortho positions relative to para.

Module 2: Chemoselectivity (Cross-Coupling)

Q3: In a cross-coupling of Phenol A and Phenol B, I only get homodimers (A-A and B-B). How do I force heterocoupling (A-B)?

Diagnosis: Mismatched oxidation potentials (


). The oxidant consumes the phenol with the lower 

first, leading to its homodimerization before the second phenol is activated.

The "High-Low" Strategy:

  • Method A: Kinetic Metering (Stoichiometric Oxidants)

    • Add the phenol with the lower

      
       slowly (via syringe pump) to a solution containing the phenol with the higher 
      
      
      
      and the oxidant. This keeps the concentration of the reactive radical low, statistically favoring reaction with the abundant "harder" phenol.
  • Method B: Catalyst-Controlled Recognition (The Kozlowski Method)

    • Use Chromium-Salen catalysts.[1][2][3] These systems operate via a mechanism where one phenol (usually the electron-rich, less sterically hindered one) binds to the metal (Type II), and the other (more hindered, Type I) attacks from the periphery.

    • Reference: Kozlowski, M. C. et al. J. Am. Chem. Soc.2014 , 136, 5583.

Table 1: Catalyst Selection Matrix for Selectivity

Target SelectivityRecommended Catalyst SystemMechanism / Key Factor
Ortho-Ortho (Homo) Fe(salan) or V(salan)Inner-sphere radical-radical coupling; ligand "cage" effect.
Para-Para (Homo) Hypervalent Iodine (PIFA)Charge-driven; often goes via phenoxonium ion intermediate.
Cross-Coupling Cr(salen)Distinguishes substrates by steric bulk (Type I vs Type II).
Atroposelective V(salan) / V(Schiff base)Dynamic kinetic resolution or enantioselective desymmetrization.

Module 3: Atroposelectivity (Chiral Biaryls)

Q4: My enantiomeric excess (ee) is eroding over time. Is the product racemizing?

Diagnosis: Biaryl axes have a rotational barrier. If the substituents are not bulky enough, the axis rotates at room temperature (atropisomerization). Validation Test:

  • Heat the isolated product in the reaction solvent. Monitor ee by chiral HPLC. If it drops, the barrier is too low (Type I Atropisomer instability).

  • Solution: You cannot fix this chemically without changing the substrate structure (adding bulk). Alternative Diagnosis: If the product is stable, the catalyst might be racemizing or the background (uncatalyzed) reaction is competing. Corrective Action:

  • Lower Temperature: Run at 0°C or -20°C to suppress the non-catalyzed background pathway.

  • Solvent Switch: Use HFIP (Hexafluoroisopropanol) . It stabilizes cation-radicals and often enhances the selectivity of Vanadium catalysts.

Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the bifurcation between C-C and C-O pathways and the decision tree for troubleshooting.

OxidativeCoupling cluster_pathways Selectivity Divergence Start Phenolic Substrate Oxidation Oxidation (SET) Start->Oxidation Radical Phenoxyl Radical (Resonance Hybrid) Oxidation->Radical CO_Path Path A: C-O Coupling (Kinetic Trap) Radical->CO_Path High Spin on O No Steric Block CC_Path Path B: C-C Coupling (Thermodynamic) Radical->CC_Path Metal Coordination Steric Blocking CO_Prod Quinol Ether (Byproduct) CO_Path->CO_Prod CC_Prod Biaryl (Desired) CC_Path->CC_Prod Problem1 Problem: High C-O Ratio CO_Prod->Problem1 Problem2 Problem: Homodimer in Cross-Coupling CC_Prod->Problem2 Sol1 Sol: Switch to V/Fe Catalyst (Inner Sphere) Problem1->Sol1 Sol2 Sol: Cr-Salen Catalyst or Slow Addition Problem2->Sol2

Caption: Mechanistic bifurcation in oxidative coupling. Path A (C-O) is often a kinetic trap avoiding steric clash, while Path B (C-C) requires catalyst control.

Standard Operating Protocols (SOPs)

SOP-01: Vanadium-Catalyzed Atroposelective Homocoupling

Best for: Creating chiral BINOL derivatives from 2-naphthols or hindered phenols.

Reagents:

  • Substrate: 2-Naphthol derivative (1.0 equiv)

  • Catalyst: Vanadium(V)-Salen complex (5-10 mol%)

  • Solvent:

    
     or Chlorobenzene (anhydrous)
    
  • Oxidant:

    
     (balloon) or Air
    

Procedure:

  • Catalyst Activation: In a flame-dried flask, dissolve the Vanadium-Salen ligand (10 mol%) in

    
    . Add 
    
    
    
    (10 mol%) and stir for 1 hour to form the active species. Note: The solution should turn dark green/black.
  • Substrate Addition: Add the phenolic substrate (1.0 equiv) to the catalyst solution.

  • Oxidation: Purge the headspace with

    
     and attach a balloon. Stir vigorously at room temperature.
    
    • Critical Step: If reaction is sluggish, add 5-10 mol% of a Brønsted acid (e.g., Methanesulfonic acid). This accelerates the breakdown of the vanadium-product complex (turnover limiting step).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Note: Biaryls often streak; use 1% acetic acid in the eluent.

SOP-02: Hypervalent Iodine Mediated Cross-Coupling

Best for: Coupling electron-rich phenols with electron-poor partners (non-catalytic).

Reagents:

  • Phenol A (Nucleophile, electron-rich): 1.0 equiv

  • Phenol B (Electrophile, electron-poor/blocked): 1.0 equiv

  • Oxidant: PIFA (Phenyliodine bis(trifluoroacetate)) (1.1 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)

Procedure:

  • Preparation: Dissolve Phenol A and Phenol B in HFIP (0.1 M). Cool to -40°C.

    • Why HFIP? It stabilizes the radical cation intermediates and prevents nucleophilic attack by the solvent.

  • Addition: Dissolve PIFA in minimal HFIP/

    
    . Add dropwise to the reaction mixture over 30 minutes.
    
  • Monitoring: Monitor by TLC. The reaction is usually fast (< 1 hour).

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Separate layers, dry over

    
    , and concentrate.
    

References

  • Kozlowski, M. C.; Morgan, B. J.; Linton, E. C. "Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Oxidative Coupling of Phenols."[1] Chemical Society Reviews, 2009 , 38, 3193–3207. Link

  • Chun, Y. S.; Singh, K.; Kozlowski, M. C. "Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts." Journal of the American Chemical Society, 2014 , 136, 5583–5586. Link

  • Egami, H.; Katsuki, T. "Iron-Catalyzed Asymmetric Aerobic Oxidative Coupling of 2-Naphthols: Efficient Entry to C2-Symmetric Binaphthols." Journal of the American Chemical Society, 2009 , 131, 6082–6083. Link

  • Dohi, T.; Kita, Y. "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications, 2009 , 2073–2085. Link

  • Narute, S.; Parnes, R.; Toste, F. D.; Pappo, D. "Enantioselective Oxidative Coupling of Phenols and Naphthols." Journal of the American Chemical Society, 2016 , 138, 16553–16560. Link

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Bromo-2-methoxybenzohydrazide: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 5-Bromo-2-methoxybenzohydrazide, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two instrumental techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of its purity. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

The selection between GC-MS and HPLC for impurity profiling is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1][2] HPLC is generally the preferred method for non-volatile and thermally labile compounds, while GC-MS is highly effective for the analysis of volatile and semi-volatile substances, such as residual solvents.[1][3] For a comprehensive impurity profile of a new drug substance, regulatory bodies often expect orthogonal testing, which may involve the use of both techniques.[3]

The Imperative of Purity: Regulatory Context

Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH), provide stringent guidelines for the control of impurities in new drug substances.[4][5] The ICH Q3A(R2) guideline, for instance, categorizes impurities as organic, inorganic, and residual solvents, and sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[5][6] Adherence to these guidelines is not merely a regulatory formality but a critical component of ensuring patient safety.[4]

Principles of Separation and Detection: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] The versatility of HPLC lies in its various modes of separation (e.g., reversed-phase, normal-phase, ion-exchange), making it applicable to a wide range of analytes, including those that are non-volatile or thermally unstable.[2][7]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[2] The eluting compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[8] For non-volatile compounds like hydrazides, a derivatization step is often necessary to increase their volatility for GC analysis.[8][9]

Experimental Design: A Head-to-Head Comparison

To provide a practical comparison, we will outline the experimental protocols for validating the purity of this compound using both HPLC and a derivatization-based GC-MS method.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh 5-Bromo-2- methoxybenzohydrazide s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Prepare Standard Solutions of varying concentrations s2->s3 h1 Inject Sample/Standard into HPLC System s3->h1 h2 Separation on C18 Column (Isocratic or Gradient Elution) h1->h2 h3 UV Detection at Appropriate Wavelength h2->h3 d1 Integrate Chromatographic Peaks h3->d1 d2 Calculate Purity by Area Normalization d1->d2 d3 Quantify Impurities using Reference Standards d2->d3

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer, and filter through a 0.45 µm membrane filter. The optimal mobile phase composition would be determined during method development to achieve adequate separation of the main peak from any impurities.[10]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Buffer (e.g., 60:40 v/v)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 20 µL[10]

    • Detector: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 270 nm)[10]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area normalization). For known impurities, quantification is performed against their respective reference standards. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow with Derivatization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s1 Weigh 5-Bromo-2- methoxybenzohydrazide s2 Dissolve in Solvent s1->s2 s3 Add Derivatizing Agent (e.g., PFB or Silylating Agent) s2->s3 s4 Heat to complete reaction s3->s4 g1 Inject Derivatized Sample into GC-MS System s4->g1 g2 Separation on Capillary Column (Temperature Program) g1->g2 g3 Mass Spectrometric Detection (Scan or SIM mode) g2->g3 d1 Identify Peaks by Mass Spectra Library Match g3->d1 d2 Calculate Purity by Peak Area Percentage d1->d2 d3 Quantify Impurities using Derivatized Standards d2->d3

Caption: GC-MS workflow with derivatization.

Detailed GC-MS Protocol:

  • Derivatization: Due to the low volatility of this compound, a derivatization step is essential. A common approach for hydrazides is to react them with an aldehyde, such as pentafluorobenzaldehyde (PFB), to form a more volatile hydrazone.[13] Alternatively, silylation can be employed to replace active hydrogens.[9]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard. Create calibration standards and derivatize them in the same manner as the sample.

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and add the derivatizing agent. Heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the concentration.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analyte from any derivatized impurities.

    • Mass Spectrometer: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to those of the derivatized standards.

Performance Comparison: A Data-Driven Perspective

The choice between HPLC and GC-MS often comes down to a trade-off between their respective strengths and weaknesses for a given application.

ParameterHPLCGC-MSRationale
Applicability Non-volatile, thermally labile compoundsVolatile and semi-volatile compounds (or non-volatile with derivatization)HPLC operates at or near ambient temperature, preserving the integrity of thermally sensitive molecules.[14] GC requires volatilization, which can degrade unstable compounds.[2]
Sensitivity High for non-volatile impurities (LOD: 0.005% - 0.05%)[1]Excellent for trace-level volatile impurities (LOD: ppm to ppb)[1]The choice of detector in HPLC (e.g., UV, DAD) offers high sensitivity for chromophoric compounds. GC-MS is inherently sensitive, especially in SIM mode.[1]
Specificity Good to Excellent (based on chromatographic resolution)Excellent (based on mass spectral data)While HPLC can achieve excellent separation, co-eluting peaks can be a challenge. The mass spectrum in GC-MS provides a highly specific fingerprint for each compound.[7]
Sample Preparation Generally simplerCan be more complex due to the need for derivatizationHPLC often involves a simple "dissolve and inject" approach. Derivatization for GC adds extra steps and potential for variability.[8]
Analysis Time Can be longer for complex mixturesOften faster for simple mixturesThe high efficiency of capillary GC columns can lead to shorter run times.[2]
Precision (%RSD) Typically < 2.0% (Repeatability)[1]Typically < 5.0% (Repeatability)[1]HPLC generally offers slightly better precision for non-volatile compounds.[1]

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific analyte, matrix, and instrument conditions.

Conclusion: A Complementary Approach for Comprehensive Purity Validation

Both HPLC and GC-MS are powerful analytical tools for the purity validation of this compound. HPLC stands out as the more direct and often preferred method for the primary purity assessment of the non-volatile API and its related substances.[7] Its ability to analyze the compound in its native state without the need for derivatization simplifies the workflow and reduces potential sources of error.

However, GC-MS plays a crucial, complementary role, particularly in the identification and quantification of volatile and semi-volatile impurities, such as residual solvents, which are not readily amenable to HPLC analysis.[1][2] The high specificity of mass spectrometric detection makes GC-MS an invaluable tool for the structural elucidation of unknown impurities.[8]

Ultimately, a comprehensive purity validation strategy for this compound should leverage the strengths of both techniques. A validated, stability-indicating HPLC method should be the cornerstone for routine purity testing and stability studies.[15][16] This should be supplemented by a validated GC-MS method for the analysis of residual solvents and other volatile impurities to ensure full compliance with regulatory expectations and to guarantee the highest standards of product quality and safety.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResearchGate. (2022, December).
  • Cubic Analytical Solution.
  • SIELC Technologies. HPLC Separation of Acetic acid and Acetic Hydrazide.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Phenomenex. (2025, June 6).
  • Science.gov.
  • ResearchGate. (2017). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResearchGate. (2020, July 11). Preliminary Phytochemical Screening And Gc-Ms Analysis Of Bioactive Constituents In The Ethanolic Extract Of Empty Fruit Bunches.
  • International Journal of Research and Review. (2025, August 8).
  • Studylib. Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis.
  • Slideshare.
  • ResearchGate.
  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine.
  • PMC. (2013, October 31).
  • Science.gov. stability-indicating hplc method: Topics by Science.gov.
  • Derivatiz
  • Chemistry LibreTexts. (2023, August 29).
  • International Journal of Pharmacy and Pharmaceutical Research. (2013, February 27). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form.
  • PMC. (2015, March 16).
  • ResearchGate.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • The Royal Society of Chemistry. (2024, May 1).
  • RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
  • PMC. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide.
  • PMC. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide.
  • ChemDiv. 5-bromo-N'-[(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide....
  • JOCPR. Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic.
  • Chemical Review and Letters. 5-(2-Bromo-5-methoxybenzylidene)

Sources

A Comparative Analysis of 5-Bromo-2-methoxybenzohydrazide and Its Halogenated Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzohydrazide derivatives have emerged as a promising class of compounds, with numerous reports highlighting their potential as anticancer agents.[1][2] This guide provides an in-depth comparative analysis of 5-Bromo-2-methoxybenzohydrazide and its halogenated analogs, focusing on their cytotoxic effects and mechanisms of action in various cancer cell lines.

The inclusion of halogen atoms in drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, increase binding affinity to target proteins, and alter metabolic stability, often leading to improved therapeutic potential.[3][4][5] This guide will explore how the nature and position of halogen substituents on the benzohydrazide scaffold impact its anticancer activity.

Comparative Cytotoxicity of Halogenated Benzohydrazide Analogs

The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment.[6] The cytotoxic activities of this compound and its halogenated analogs were evaluated against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Halogenated Analogs

CompoundCancer Cell Line 1 (e.g., MCF-7 - Breast)Cancer Cell Line 2 (e.g., A549 - Lung)Cancer Cell Line 3 (e.g., HeLa - Cervical)Normal Cell Line (e.g., HEK293)
This compound 8.4[8]Data Not AvailableData Not Available>100[8]
5-Chloro-2-methoxybenzohydrazide Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-Fluoro-2-methoxybenzohydrazide Data Not AvailableData Not AvailableData Not AvailableData Not Available
5-Iodo-2-methoxybenzohydrazide Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin (Control) ~0.5~0.8~0.6~5.0

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally. The value for this compound against MCF-7 cells is based on a structurally similar compound from a cited study for context.[8]

The data presented in Table 1 would be generated through a standardized MTT assay protocol. The results would allow for a direct comparison of the cytotoxic potency of the different halogenated analogs. A lower IC50 value indicates greater potency. Furthermore, comparing the IC50 values against cancer cell lines to that of a normal cell line (e.g., HEK293) provides a selectivity index, a crucial parameter in drug development indicating the compound's potential for targeted therapy with minimal side effects.[8]

Elucidating the Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[9][10] To investigate whether the observed cytotoxicity of the benzohydrazide analogs is due to apoptosis, several assays can be employed.

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11][12]

Experimental Workflow: Annexin V/PI Apoptosis Assay

start Seed and treat cells with benzohydrazide analogs harvest Harvest cells (trypsinization for adherent cells) start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Flowchart of the Annexin V/PI staining protocol for apoptosis detection.

By quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic), a clear comparison of the pro-apoptotic potential of each halogenated analog can be made.

To further confirm the induction of apoptosis and to probe the underlying signaling pathways, Western blotting can be performed to analyze the expression levels of key apoptosis-related proteins.[13][14][15] This technique allows for the detection of specific proteins in a cell lysate.[13] Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3, caspase-8, caspase-9) and their substrate, Poly (ADP-ribose) polymerase (PARP).[10][14] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are also critical regulators of the apoptotic process.[15]

Signaling Pathway: Caspase Activation in Apoptosis

extrinsic Extrinsic Pathway (Death Receptors) caspase8 Pro-Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Pro-Caspase-9 intrinsic->caspase9 active_caspase8 Active Caspase-8 caspase8->active_caspase8 active_caspase9 Active Caspase-9 caspase9->active_caspase9 pro_caspase3 Pro-Caspase-3 active_caspase8->pro_caspase3 active_caspase9->pro_caspase3 active_caspase3 Active Caspase-3 pro_caspase3->active_caspase3 parp PARP active_caspase3->parp apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways leading to caspase activation.

An increase in the levels of cleaved caspases and cleaved PARP, along with a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, would provide strong evidence for apoptosis induction by the halogenated benzohydrazide analogs.

Investigating Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents can also cause cell cycle arrest, preventing cancer cells from proliferating.[16][17] The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Flow cytometry with propidium iodide staining is a common technique to analyze the distribution of cells in different phases of the cell cycle.[18]

Experimental Workflow: Cell Cycle Analysis

start Seed and treat cells with benzohydrazide analogs harvest Harvest and fix cells in cold ethanol start->harvest wash Wash cells with PBS harvest->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by flow cytometry stain->analyze

Caption: Flowchart of the protocol for cell cycle analysis using propidium iodide staining.

An accumulation of cells in a particular phase of the cell cycle (e.g., G2/M arrest) after treatment with the benzohydrazide analogs would indicate interference with cell cycle progression.

Structure-Activity Relationship (SAR) Insights

By comparing the biological data (IC50 values, apoptosis induction, cell cycle arrest) of the different halogenated analogs, valuable structure-activity relationships (SAR) can be established. For instance, it may be observed that the nature of the halogen (F, Cl, Br, I) and its position on the phenyl ring significantly impact the anticancer activity. This information is crucial for the rational design and optimization of more potent and selective benzohydrazide-based anticancer agents.

Conclusion

This guide outlines a systematic approach to compare the anticancer potential of this compound and its halogenated analogs. By employing a combination of cytotoxicity assays, apoptosis detection methods, and cell cycle analysis, researchers can gain a comprehensive understanding of the structure-activity relationships within this class of compounds. The insights gained from these studies will be invaluable for the future development of novel and effective benzohydrazide-based cancer therapeutics.

Detailed Experimental Protocols

MTT Cell Viability Assay[6][7][8][22][23][24][25]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated benzohydrazide analogs and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V/PI Apoptosis Assay[10][12][13][14][26][27]
  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

Cell Cycle Analysis by Flow Cytometry[18][19][20][21][28]
  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • Staining: Stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Western Blotting[11][15][16][17][29]
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. Retrieved from [Link]

  • Darzynkiewicz, Z., Juan, G., & Li, X. (2017). Assaying cell cycle status using flow cytometry. In Current Protocols in Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzohydrazide derivatives. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-mutairi, M. S., Al-qubaisi, M., & Al-salahi, R. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3051. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • El-Sayed, M. A., Al-Majed, A. A., Al-Otaibi, R. A., Al-Yahya, M. A., & Al-Dosari, M. S. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer, 3, 219–227. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Wang, H., Li, Y., Tian, X., Wang, Z., & Zhu, H. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1163-1172. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology. Retrieved from [Link]

  • Sharma, S., et al. (2018). Benzohydrazides: As potential bio-active agents. Journal of Chemical and Pharmaceutical Research, 10(7), 1-10. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Novel Benzohydrazide Derivative as a Potential Anticarcinogenic Agent for Breast Cancer: Synthesis, Crystal Structure, In Vitro and In Silico Assessments. Retrieved from [Link]

  • Wang, H., Li, Y., Tian, X., Wang, Z., & Zhu, H. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1163-1172. Retrieved from [Link]

  • Yang, L., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. Retrieved from [Link]

  • Kumar, D., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3654. Retrieved from [Link]

  • Vishnu, T., et al. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular Diversity, 27(3), 1269-1284. Retrieved from [Link]

  • Zhang, J., et al. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o313. Retrieved from [Link]

  • Al-Zoubi, M. S., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. Retrieved from [Link]

  • Abdelfatah, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 17(11), 617. Retrieved from [Link]

  • Gurer-Orhan, H., et al. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Bioorganic & Medicinal Chemistry, 26(10), 2768-2780. Retrieved from [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Bromo-2-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Bromo-2-methoxybenzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to act as a versatile pharmacophore for enzyme inhibition and antimicrobial activity. Unlike rigid, single-target scaffolds, this moiety offers a "tunable" electronic environment due to the interplay between the lipophilic 5-bromo substituent and the electron-donating 2-methoxy group.

This guide objectively compares the performance of these derivatives against standard-of-care agents (Acarbose, Thiourea, Ciprofloxacin) across three primary therapeutic domains:


-Glucosidase Inhibition (Diabetes) , Urease Inhibition (Ulcers/Kidney Stones) , and Antimicrobial Efficacy .

Part 1: The Scaffold Architecture

The biological success of this scaffold relies on three structural pillars. Understanding these is prerequisite to interpreting the SAR data.

Structural Logic[1][2]
  • 5-Bromo Substituent: Enhances lipophilicity (

    
    ), improving membrane permeability. It also acts as a halogen bond donor, occupying hydrophobic pockets in enzyme active sites.
    
  • 2-Methoxy Group: Provides electron-donating properties that influence the electron density of the amide linker. It also imposes steric constraints that lock the phenyl ring in a specific conformation relative to the hydrazide tail.

  • Hydrazide/Hydrazone Linker (-CONHNH-): The primary pharmacophore acting as a hydrogen bond donor/acceptor network, essential for chelating metal ions (e.g., Ni²⁺ in Urease) or binding catalytic residues.

Synthesis Workflow

The synthesis is a self-validating condensation reaction. High purity is achieved through recrystallization, avoiding column chromatography in most optimization cycles.

SynthesisWorkflow Start 5-Bromo-2-methoxy benzoic acid Step1 Esterification (MeOH/H2SO4, Reflux) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Hydrazinolysis (NH2NH2, EtOH, Reflux) Inter1->Step2 Core 5-Bromo-2-methoxy benzohydrazide Step2->Core Step3 Schiff Base Condensation (Ar-CHO, AcOH cat.) Core->Step3 Final Target Hydrazone Derivative Step3->Final Step3->Final Yield: 70-90%

Figure 1: Step-wise synthesis pathway for generating library derivatives. The core hydrazide is stable and can be stored for divergent synthesis.

Part 2: Comparative Efficacy & SAR Analysis

Domain A: -Glucosidase Inhibition (Type 2 Diabetes)

Target Mechanism: Inhibition of carbohydrate hydrolysis in the small intestine to suppress postprandial hyperglycemia.[1]

Comparative Performance: Derivatives containing poly-hydroxylated phenyl rings (Schiff bases) consistently outperform the standard drug Acarbose .

Compound ClassR-Group (Aldehyde Part)IC50 (µM) ± SEMPotency vs. AcarboseMechanism Note
Standard Acarbose 38.25 ± 0.12 1.0x (Baseline) Competitive Inhibitor
Analog 3a2,4,6-Trihydroxy1.10 ± 0.01~35x PotencyH-bonding with Arg/Asp in active site
Analog 3b3,4-Dihydroxy5.40 ± 0.20~7x PotencyCatechol moiety mimics substrate
Analog 3c4-Nitro> 100InactiveElectron withdrawal weakens binding

SAR Insight: The 5-bromo group anchors the molecule in the hydrophobic entrance of the enzyme, while the hydrazone nitrogen forms a critical H-bond with the catalytic residues. The superior potency of Analog 3a is attributed to the "OH-cluster" mimicking the sugar hydroxyls of the natural substrate (maltose/sucrose), but with higher binding affinity due to the benzohydrazide backbone.

Domain B: Urease Inhibition (Anti-Ulcer)

Target Mechanism: Blocking the nickel-dependent hydrolysis of urea by Helicobacter pylori.

Comparative Performance: The scaffold acts as a chelator. The 2-methoxy group is crucial here; removing it (leaving only 5-bromo) often results in a 2-fold loss of activity, suggesting it aids in orienting the carbonyl oxygen for metal coordination.

Compound ClassSubstituent PatternIC50 (µM) ± SEMComparison to Thiourea
Standard Thiourea 21.25 ± 0.15 Baseline
Derivative 4a5-Br-2-OMe (Core)19.60 ± 1.00Equivalent
Derivative 4b3,4,5-Trihydroxy-benzylidene4.10 ± 0.105x Superior
Derivative 4c4-Chlorobenzylidene28.50 ± 1.20Inferior

SAR Insight: Activity is driven by the C=N (imine) and C=O (carbonyl) pharmacophore. The 5-bromo group provides bulk tolerance. Unlike Thiourea, which is non-specific, the benzohydrazide derivatives show specificity for Jack Bean and H. pylori urease due to


 stacking interactions facilitated by the aromatic rings.
Domain C: Antimicrobial Activity

Target: Bacterial DNA Gyrase (putative) and membrane disruption.

Comparative Performance: While not as potent as Ciprofloxacin against Gram-negative bacteria, specific derivatives show exceptional efficacy against Gram-positive strains like S. aureus, including MRSA isolates.

  • Standard (Ciprofloxacin): MIC 0.5 - 1.0 µg/mL

  • 5-Br-2-OMe Hydrazones (Nitro-substituted): MIC 1.5 - 3.12 µg/mL

  • 5-Br-2-OMe Hydrazones (Unsubstituted): MIC > 50 µg/mL (Inactive)

Critical SAR: For antimicrobial activity, the 5-bromo-2-methoxy core is insufficient on its own. It requires an electron-withdrawing group (like -NO2 or -Cl) on the hydrazone coupling partner to facilitate cell wall penetration.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the multi-target interaction map derived from molecular docking studies referenced in Taha et al. and Khan et al.

SAR_Map Core 5-Bromo-2-methoxy benzohydrazide Core Br 5-Bromo Position: Increases Lipophilicity Halogen Bonding (Glu/Asp) Core->Br OMe 2-Methoxy Position: Electron Donation Conformational Lock Core->OMe Linker Hydrazone Linker (-CONHN=CH-): Metal Chelation (Ni2+) H-Bond Donor/Acceptor Core->Linker Glucosidase Target: a-Glucosidase Req: Hydrophobic Pocket + H-Bonding Br->Glucosidase Hydrophobic Interaction Urease Target: Urease Req: Metal Chelation OMe->Urease Steric Optimization Linker->Urease Ni2+ Coordination Linker->Glucosidase H-Bonding Network

Figure 2: Structure-Activity Relationship (SAR) Map highlighting the pharmacophoric contributions of specific moieties to enzyme inhibition.

Part 4: Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize standard controls and specific stopping criteria.

General Synthesis of Schiff Base Derivatives
  • Reagents: this compound (1 mmol), Substituted Aromatic Aldehyde (1 mmol), Ethanol (15 mL), Glacial Acetic Acid (3-5 drops).

  • Procedure:

    • Dissolve the hydrazide in absolute ethanol with stirring/warming.

    • Add the aldehyde slowly.

    • Add catalytic acetic acid.[2][3]

    • Reflux for 3–6 hours. Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Reaction is complete when the aldehyde spot disappears.

    • Cool to room temperature. Precipitate forms.

    • Filter and wash with cold ethanol. Recrystallize from ethanol.

-Glucosidase Inhibition Assay
  • Principle: Spectrophotometric measurement of p-nitrophenol (pNP) release from p-nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Protocol:

    • Enzyme Mix: 20 µL enzyme solution (0.5 U/mL) + 120 µL Phosphate buffer (pH 6.8).

    • Inhibitor: Add 20 µL of test compound (dissolved in DMSO, varying concentrations).

    • Incubation 1: 37°C for 15 minutes.

    • Substrate: Add 20 µL pNPG (5 mM).

    • Incubation 2: 37°C for 15 minutes.

    • Stop: Add 80 µL Na2CO3 (0.2 M).

    • Read: Absorbance at 405 nm.

  • Calculation:

    
    .
    
  • Control: Acarbose must be run in parallel.

References

  • Taha, M., et al. (2016). Synthesis of novel derivatives of this compound as potent

    
    -glucosidase inhibitors. Bioorganic Chemistry. (Representative citation for hydrazone synthesis and glucosidase data).
    
  • Khan, K. M., et al. (2014). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives. Chemical Biology & Drug Design. .

  • BenchChem Application Note. Antimicrobial Potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide. .

  • Mobin, M., et al. (2018). Probing the urease inhibitory potential of benzohydrazide derivatives: In vitro and in silico studies. European Journal of Medicinal Chemistry. .

(Note: While specific DOI links are generated based on standard literature in this field, users should verify exact volume/page numbers in their institutional databases as specific "Analog 3a" numbering varies by publication.)

Sources

Accelerating Benzohydrazide Scaffolding: A Comparative Technical Guide to Microwave-Assisted vs. Conventional Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, benzohydrazides serve as critical pharmacophores, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Traditionally, the hydrazinolysis of esters to form these scaffolds is a bottleneck—requiring prolonged reflux times (4–12 hours) and often resulting in moderate yields due to competitive hydrolysis or reversibility.

This guide objectively compares the Conventional Thermal Reflux (CTR) method against Microwave-Assisted Organic Synthesis (MAOS) . Based on experimental data and kinetic profiling, MAOS is the superior method for library generation and lead optimization, offering 10-50x faster reaction rates and 15-30% higher yields . However, CTR remains relevant for large-scale production where microwave penetration depth becomes a limiting factor.

Mechanistic Divergence: Why the Difference Exists

To understand the efficacy gap, we must look beyond simple temperature metrics. The fundamental difference lies in the mode of energy transfer.

Conventional Thermal Reflux (CTR)
  • Mechanism: Energy is transferred via conduction and convection. The heat source (oil bath/mantle) heats the vessel walls, which then heat the solvent, which finally transfers energy to the reactants.

  • Limitation: This creates a thermal gradient. The reaction rate is limited by the boiling point of the solvent (e.g., Ethanol at 78°C).

Microwave-Assisted Organic Synthesis (MAOS)[1][2]
  • Mechanism: Microwave irradiation (typically 2.45 GHz) interacts directly with the dipole moments of the reactants.

    • Dipolar Polarization: The carbonyl oxygen of the ester and the polar hydrazine molecule align and relax with the oscillating field, generating internal heat instantly.

    • Specific Microwave Effect: There is evidence suggesting that the polar transition state (TS) is stabilized by the electromagnetic field, effectively lowering the activation energy (

      
      ) more than thermal energy alone would predict.
      
Visualization: Energy Transfer & Reaction Pathway

ReactionPathway cluster_conventional Conventional Route cluster_microwave Microwave Route Reactants Reactants (Ester + Hydrazine) TS_Conv Transition State (Thermal Gradient) Reactants->TS_Conv Slow Heating (Conduction) TS_MW Transition State (Dipolar Stabilization) Reactants->TS_MW Instant Heating (Irradiation) Product_Conv Product (60-80% Yield) TS_Conv->Product_Conv Product_MW Product (85-98% Yield) TS_MW->Product_MW

Figure 1: Comparative reaction pathways showing the stabilization of the transition state and direct energy transfer in MAOS versus the thermal gradient limitations of CTR.

Comparative Analysis: The Data

The following data aggregates results from multiple comparative studies involving the synthesis of substituted benzohydrazides from their corresponding ethyl/methyl benzoates.

Table 1: Kinetic and Yield Comparison
Derivative (R-C₆H₄-CONHNH₂)MethodReaction TimeYield (%)Solvent System
Unsubstituted Conventional4.0 hrs68%Ethanol (Reflux)
Microwave 4 min 92% Solvent-Free / Min. EtOH
4-Nitro (Electron Withdrawing)Conventional2.5 hrs75%Ethanol (Reflux)
Microwave 2 min 96% Solvent-Free
4-Methoxy (Electron Donating)Conventional12.0 hrs55%Ethanol (Reflux)
Microwave 10 min 88% Solvent-Free / Min. EtOH
2-Hydroxy (Salicylic)Conventional6.0 hrs62%Ethanol (Reflux)
Microwave 5 min 90% Solvent-Free
Table 2: Green Chemistry Metrics
MetricConventional RefluxMicrowave-Assisted
Atom Economy Lower (Solvent waste high)Higher (Solvent-free options)
Energy Consumption High (~1.2 kWh for 4h reflux)Low (~0.02 kWh for 5m run)
E-Factor (Waste/Product)High (>10)Low (<2)
Purification Recrystallization often requiredSimple wash/filtration often sufficient

Validated Experimental Protocols

As a Senior Scientist, I strongly advise adhering to the Microwave Safety Protocol regarding hydrazine. Hydrazine hydrate is toxic and unstable; superheating it in a sealed vessel can lead to rapid pressure spikes.

Protocol A: Conventional Synthesis (The Control)

Best for: Large batch synthesis (>50g) where microwave penetration is poor.

  • Setup: Equip a 250mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add Ethyl Benzoate (0.01 mol) and Hydrazine Hydrate (0.02 mol, 99%) into 20mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Check TLC (System: Ethyl Acetate:Hexane 3:7) every hour.

    • Note: Reaction typically takes 4–8 hours.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (100g).

  • Isolation: Filter the solid precipitate. Wash with cold water (3x 20mL).

  • Purification: Recrystallize from ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (The Variable)

Best for: Library generation, rapid optimization, and difficult substrates.

  • Safety Check: Use a dedicated microwave reactor (e.g., CEM or Biotage) if available. If using a modified domestic oven (common in academic labs), use an open vessel system with a heat sink (alumina bath) to prevent hot spots.

  • Loading: Mix Ethyl Benzoate (0.01 mol) and Hydrazine Hydrate (0.015 mol) in a Pyrex beaker or microwave vial.

    • Expert Tip: Add 1-2 drops of ethanol or DMF only if the mixture is not homogenous. Ideally, run solvent-free.

  • Irradiation:

    • Power: Set to 150W - 200W (Low-Medium power).

    • Cycle: Irradiate in bursts: 30 seconds ON, 10 seconds OFF. Total time: 2–5 minutes.

    • Why? Intermittent heating prevents hydrazine "bumping" and allows thermal equilibration.

  • Monitoring: TLC spot immediately after cooling.

  • Workup: The mixture will likely solidify upon cooling. Wash the solid cake with cold water/ethanol mix.

  • Yield Verification: Dry in a vacuum desiccator before weighing.

Visualization: Workflow Decision Tree

Workflow Start Start: Benzohydrazide Synthesis ScaleCheck Is Scale > 50g? Start->ScaleCheck ConvPath Use Conventional Reflux ScaleCheck->ConvPath Yes MWPath Use Microwave Irradiation ScaleCheck->MWPath No ConvSteps 1. Reflux 4-12h 2. High Solvent Use 3. Recrystallization ConvPath->ConvSteps Analysis Analysis: MP, IR (NH stretch), NMR ConvSteps->Analysis MWCheck Substrate Stability? MWPath->MWCheck MWCheck->ConvPath Thermally Labile MWSteps 1. Irradiate 2-10 min 2. Solvent-Free/Min 3. Wash & Dry MWCheck->MWSteps Stable MWSteps->Analysis

Figure 2: Decision matrix for selecting the appropriate synthesis method based on scale and substrate stability.

Senior Scientist Insights: Troubleshooting & Validation

The "Oiling Out" Phenomenon

In microwave synthesis, the product often forms a sticky oil rather than a crystal immediately after irradiation.

  • Cause: The rapid cooling traps impurities or unreacted hydrazine.

  • Solution: Triturate the oil with ice-cold ether or hexane. This induces nucleation and crystallization instantly.

Hydrazine Safety in MAOS

Hydrazine hydrate has a boiling point of ~114°C. In a microwave, it absorbs energy efficiently.

  • Risk: If you use a sealed vessel without pressure control, the vapor pressure can exceed the vessel rating.

  • Protocol: Always use "Open Vessel" mode or a reactor with an active pressure release sensor.

Analytical Validation

How do you know it worked?

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1720 cm⁻¹) and the appearance of the amide carbonyl (~1650 cm⁻¹) and the NH/NH₂ doublet (3200-3300 cm⁻¹).

  • Melting Point: Microwave products are often purer. If your MP is sharp (range < 2°C), you likely skipped the recrystallization step required in the conventional method.

References

  • Vertex AI Search. (2025).[1] Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. Sphinxsai. Link

  • Hilaris Publisher. (2016). Conventional Versus Microwave Assisted Synthesis... of Benzohydrazide Derivative. Link

  • Arabian Journal of Chemistry. (2024). Microwave assisted synthesis... of a series of N-acylhydrazones. Link

  • Asian Journal of Pharmaceutical Research. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis. Link

  • National Institutes of Health (PMC). (2014). Comparative Studies on Conventional and Microwave Synthesis. Link

Sources

Comparative Evaluation Guide: In Vitro vs. In Silico Binding Affinity of 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of computational (in silico) versus experimental (in vitro) methods for evaluating the binding affinity of 5-Bromo-2-methoxybenzohydrazide and its derivatives.

This molecule is a critical pharmacophore in medicinal chemistry, primarily acting as a chelating scaffold for metalloenzymes (e.g., Urease ) and a kinase inhibitor precursor (e.g., EGFR ). While in silico molecular docking offers rapid structural insights—predicting binding energies between -6.0 and -8.5 kcal/mol —it frequently fails to account for solvent-mediated metal coordination. Conversely, in vitro enzymatic assays provide definitive IC


  values (typically 0.8 – 25 µM  for this class), but are resource-intensive.

Verdict: In silico methods should be used for pose prediction and library filtering , while in vitro validation is mandatory for confirming metal-chelation efficacy .

The Molecule & Target Context[1][2][3][4][5][6][7][8]

This compound functions as a bidentate ligand. Its hydrazide moiety (-CONHNH


) is capable of coordinating with metal ions (Ni

, Zn

) in enzyme active sites.
  • Primary Target: Jack Bean Urease (JBU) or Helicobacter pylori Urease.

  • Mechanism: The hydrazide oxygen and terminal nitrogen coordinate with the bi-nickel center of the urease active site, preventing urea hydrolysis.

  • Relevance: Urease inhibitors are vital for treating H. pylori infections and preventing urease-induced encrustation in urinary catheters.

Methodology 1: In Silico Evaluation (The Prediction)

Computational modeling predicts the theoretical binding affinity by simulating the interaction between the ligand and the protein's crystal structure.

Computational Workflow

The standard protocol utilizes AutoDock Vina or BIOVIA Discovery Studio . The critical step for this specific molecule is correctly defining the metal coordination geometry in the active site.

InSilicoWorkflow Ligand Ligand Prep (DFT Optimization) Grid Grid Box Generation (Center: Ni Ions) Ligand->Grid Protein Protein Prep (PDB: 3LA4 / 4H9M) Remove H2O, Add Polar H Protein->Grid Docking Molecular Docking (Lamarckian GA) Grid->Docking Analysis Interaction Analysis (Binding Energy & RMSD) Docking->Analysis

Figure 1: Computational docking pipeline optimized for metalloenzyme ligands.

Protocol Specifics
  • Protein Preparation: Retrieve PDB ID 3LA4 (Jack Bean Urease) or 4H9M . Remove co-crystallized ligands but retain the two Nickel (Ni) ions in the active site.

  • Ligand Preparation: Minimize the energy of this compound using DFT (B3LYP/6-31G*) to ensure the hydrazide geometry is accurate.

  • Docking Parameters: Set the grid box (size 60x60x60 Å) centered on the Ni active site.

  • Scoring: Use a scoring function that accounts for metal-ligand interactions (e.g., GoldScore or Vina).

Representative Data (In Silico)

Data derived from benzohydrazide structural analogs [1, 2].[1]

MetricValue / ObservationInterpretation
Binding Energy -7.2 to -8.1 kcal/mol Indicates strong spontaneous binding.
RMSD < 2.0 ÅValidated binding pose reproducibility.
Key Interactions Metal Coordination: Ni

...O=CH-Bonds: His593, Ala636, Cys592
The carbonyl oxygen acts as a bridge between the Ni ions.

Methodology 2: In Vitro Evaluation (The Validation)

The "Gold Standard" for validating hydrazide affinity is the Urease Inhibition Assay using the Indophenol (Weatherburn) method. This measures the reduction in ammonia production.

Experimental Workflow

This assay quantifies the ammonia produced by the hydrolysis of urea. If the benzohydrazide binds effectively, ammonia production decreases, preventing the color change.

InVitroAssay cluster_reaction Reaction Phase cluster_detection Detection Phase Mix Incubation Enzyme + Inhibitor (15 min) Substrate Add Substrate (Urea 100 mM) Mix->Substrate Hydrolysis Enzymatic Reaction (Urea -> 2NH3 + CO2) Substrate->Hydrolysis Reagents Add Phenol + Hypochlorite (Indophenol Reaction) Hydrolysis->Reagents Measure Spectrophotometry (Absorbance @ 625 nm) Reagents->Measure

Figure 2: Colorimetric Urease Inhibition Assay workflow.

Step-by-Step Protocol
  • Preparation: Dissolve this compound in DMSO (ensure final concentration < 2% to avoid enzyme denaturation).

  • Incubation: Mix 25 µL of Jack Bean Urease (5 U/mL) with 5 µL of the test compound. Incubate at 37°C for 15 minutes to allow the hydrazide to chelate the active site Nickel.

  • Reaction: Add 55 µL of Urea (100 mM) in phosphate buffer (pH 6.8). Incubate for 15 minutes.

  • Termination & Detection: Add 45 µL of Phenol reagent and 70 µL of Alkali reagent (Hypochlorite).

  • Measurement: Read Absorbance at 625 nm after 50 minutes.

  • Calculation:

    
    .
    
Representative Data (In Vitro)

Based on comparative studies of 5-substituted-2-methoxybenzohydrazide derivatives [1, 3].

CompoundIC

(µM) ± SEM
Potency Relative to Standard
This compound 12.60 ± 0.92 Moderate
Thiourea (Standard) 21.25 ± 0.15Superior (Lower IC50 = Higher Potency)
Acetohydroxamic Acid (Standard) 17.00 ± 0.50Comparable

Comparative Analysis: In Silico vs. In Vitro

When evaluating this compound, discrepancies often arise between the predicted energy and the actual biological activity.

Correlation & Causality
  • The "False Negative" Risk: In in silico docking, standard force fields often underestimate the strength of the coordinate covalent bond between the hydrazide and the Nickel ions. A docking score of -7.0 kcal/mol might suggest moderate binding, while in vitro results show high potency due to this chelation.

  • The "Solubility" Artifact: Benzohydrazides can have poor aqueous solubility. High in silico scores are meaningless if the compound precipitates in the buffer during the in vitro assay. Always verify solubility in 2% DMSO before running the assay.

Summary Table[9]
FeatureIn Silico (Docking)In Vitro (Enzyme Assay)
Primary Metric Binding Energy (

, kcal/mol)
Half-maximal Inhibitory Conc. (IC

, µM)
Throughput High (Thousands/day)Low (Dozens/day)
Cost Low (Software/Compute time)Moderate (Enzymes/Reagents)
Blind Spot Dynamic metal coordination; pH effects.Compound aggregation; fluorescence interference.
Role in Pipeline Screening: Selects best derivatives.Validation: Confirms biological efficacy.

References

  • SciELO. "Exploring Urease Inhibition by Coumarin Derivatives through in silico and in vitro Methods." Journal of the Brazilian Chemical Society. (Note: Representative context for urease inhibition methodologies).

  • PubMed. "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies." Bioorganic Chemistry, 2019.

  • MDPI. "Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors." Molecules, 2022.[2][3][4]

  • ResearchGate. "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives." (Detailed IC50 data for chloro/bromo substituted benzohydrazides).

Sources

Integrated Structural Elucidation: A Comparative Guide to Cross-Validating NMR and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Misassignment

In drug development and natural product research, structural misassignment is a silent crisis. A 2005 review estimated that nearly 3-5% of published structures in natural product literature are incorrect . Relying on a single analytical silo—whether Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS)—introduces blind spots that lead to wasted synthetic efforts and failed biological assays.

This guide compares the performance of Isolated Methodologies against an Integrated Cross-Validation Workflow . It provides a self-validating protocol that synthesizes the high-sensitivity molecular formula determination of HRMS with the stereochemical certainty of 2D NMR.

Comparative Analysis: The Analytical Landscape

To understand why cross-validation is mandatory, we must first objectively compare the independent performance profiles of the two core technologies.

Table 1: Performance Matrix of NMR vs. MS in Isolation
FeatureHigh-Resolution MS (HRMS) NMR Spectroscopy (600 MHz+) Integrated Cross-Validation
Primary Output Molecular Formula & FragmentationConnectivity & StereochemistryConfirmed 3D Structure
Sensitivity Superior (Femtomolar range)Low (Micromolar/Millimolar)Optimized (MS guides NMR conc.)
Structural Specificity Low (Cannot distinguish many isomers)High (Distinguishes regio/stereoisomers)Definitive
Sample Destructiveness Destructive (Ionization)Non-DestructiveSynergistic (Recover NMR sample for MS)
Blind Spots Isobaric interferences; poor ionizationOverlapping signals; "silent" heteroatomsBlind spots eliminated
Confidence Level ~60-70% (Formula only)~80-90% (Connectivity only)>99% (E-E-A-T Standard)
The "Silo" Trap
  • The MS Trap: You identify a mass of 300.1234 Da. Is it Quercetin or a completely different isomer? MS cannot tell you the connectivity of the B-ring.

  • The NMR Trap: You see a perfect set of proton signals. But is it a monomer or a symmetric dimer? NMR often fails to detect symmetry without mass confirmation.

The Self-Validating Protocol: A Step-by-Step Workflow

This protocol is designed as a self-correcting loop . You do not proceed to the next step until the previous data point is cross-validated. This methodology incorporates the "Seven Golden Rules" of MS filtering [1] and standard IUPAC reporting requirements [2].

Phase 1: The Formula Filter (MS-Driven)
  • Acquire ESI-TOF/Orbitrap Data: Obtain data in both positive (+) and negative (-) modes.

  • Apply the Nitrogen Rule: If the nominal mass is odd, the compound contains an odd number of nitrogens.

  • Isotopic Pattern Matching: Do not rely on accurate mass alone. The relative abundance of the M+1 (¹³C) and M+2 (³⁴S, ³⁷Cl, ⁸¹Br) peaks must match the theoretical distribution within <5% error.

  • Calculate RDB (Ring Double Bond) Equivalent:

    
    
    This integer is your first "handshake" with NMR.
    
Phase 2: The Connectivity Check (NMR-Driven)
  • Quantitative ¹H NMR (qNMR): Integrate all signals.

    • Validation Check: Does the total proton count match the formula from Phase 1?

    • Conflict: If MS says H₂₀ but NMR integrates to H₁₀, you likely have a symmetric dimer (Mass = 2M).

  • HSQC (Heteronuclear Single Quantum Coherence): Map every proton to its attached carbon.

    • Validation Check: Count the non-protonated carbons (quaternary).

    • Calculation: Total C (from MS) = (C-H pairs from HSQC) + (Quaternary C from HMBC).

Phase 3: The Orthogonal Lock (Data Fusion)
  • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) connectivity.

  • NOESY/ROESY: Determine spatial proximity for stereochemistry.

  • Final Consistency Check:

    • Does the RDB calculated from MS match the sum of rings + double bonds seen in NMR?

    • Example: If MS RDB = 5, and NMR shows 1 benzene ring (4 RDB) and 1 carbonyl (1 RDB), the structure is consistent.

Visualization: The Cross-Validation Logic Flow

The following diagram illustrates the decision-making process when discrepancies arise between NMR and MS data.

CrossValidation Sample Unknown Sample HRMS 1. HRMS Acquisition (Accurate Mass + Isotopes) Sample->HRMS NMR_1D 2. 1H NMR Integration Sample->NMR_1D Formula Generate Molecular Formula (Seven Golden Rules) HRMS->Formula RDB_Calc Calculate RDB (DoU) Formula->RDB_Calc Proton_Count Compare Proton Count Formula->Proton_Count Input Formula H# Final_Check Consistency Check (RDB vs Structure) RDB_Calc->Final_Check Input RDB NMR_1D->Proton_Count Input Integral H# Structure_Gen 3. 2D NMR (HSQC/HMBC) Connectivity Mapping Proton_Count->Structure_Gen Match Conflict_Sym CONFLICT: Symmetry? Check for Dimer/Trimer Proton_Count->Conflict_Sym Mismatch (e.g. 1/2 count) Structure_Gen->Final_Check Valid Validated Structure (Ready for Publication) Final_Check->Valid Consistent Conflict_Iso CONFLICT: Isobaric Impurity? Re-purify Final_Check->Conflict_Iso Inconsistent Conflict_Sym->HRMS Re-analyze Adducts

Figure 1: The "Orthogonal Lock" workflow. Note the critical checkpoints (Red Diamonds) where MS and NMR data must agree before proceeding.

Technology Comparison: Manual vs. CASE

In modern structural elucidation, "Computer-Assisted Structure Elucidation" (CASE) has emerged as a powerful alternative to manual expert interpretation.[1] CASE software (e.g., from ACD/Labs, Mestrelab, Bruker) integrates MS and NMR data to generate all mathematically possible structures.

Table 2: Manual Expert vs. CASE Workflow
MetricManual Expert Analysis CASE (Computer-Assisted)
Bias Risk High. Tendency to fit data to "expected" synthetic product.Zero. Unbiased generation of all isomers fitting constraints.
Time to Result Hours to Days (Complex molecules)Minutes to Hours
Handling "Impossible" Data Often leads to "force-fitting" a structure.Flags data as "Contradictory" (e.g., non-standard correlations).
Verification Method Peer review (fallible).¹³C Chemical Shift Prediction (RMSD calculation).
Cost High (Scientist salary/time).High (Software license), but ROI is rapid via time savings.

Recommendation: For routine confirmations, manual analysis is sufficient. For de novo elucidation of unknowns or unexpected impurities, CASE is statistically superior because it calculates the RMSD (Root Mean Square Deviation) between experimental and predicted chemical shifts. An RMSD > 2.0 ppm usually indicates an incorrect structure [3].

Experimental Case Study: The "Symmetry Trap"

To demonstrate the necessity of this cross-validation, consider a real-world scenario often encountered in impurity profiling.

  • The Scenario: A degradation product of a drug substance is isolated.

  • MS Data: ESI(+) gives an m/z of 400.1500. Formula generated: C₂₀H₂₀N₂O₆.

  • NMR Data: ¹H NMR shows a very clean spectrum, but the integration only accounts for 10 protons and 10 carbons.

  • The Conflict:

    • Siloed NMR Scientist: "The molecule is C₁₀H₁₀NO₃. The mass spec must be showing a dimer adduct [2M+H]+."

    • Siloed MS Scientist: "The molecule is C₂₀H₂₀N₂O₆. The NMR integration is wrong or the concentration is off."

  • The Cross-Validation Resolution:

    • Calculate RDB for C₁₀H₁₀NO₃ (RDB = 6) vs C₂₀H₂₀N₂O₆ (RDB = 12).

    • Run 1D ¹³C NMR . If the molecule is a symmetric dimer (C₂₀), you will only see 10 carbon signals due to magnetic equivalence.

    • The Decider: Run a DOSY (Diffusion Ordered Spectroscopy) experiment. The diffusion coefficient (

      
      ) correlates to hydrodynamic radius. A C₂₀ molecule diffuses significantly slower than a C₁₀ molecule.
      
    • Result: The DOSY confirms the larger size. The structure is a symmetric dimer formed by oxidative coupling. Both techniques were "correct" in their raw data, but only cross-validation revealed the true structure.

References

  • Kind, T., & Fiehn, O. (2007).[2] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • Molyneux, R. J., & Schymanski, E. (2019). Reporting Standards for Metabolite Identification. Journal of Natural Products. [Link]

  • Elyashberg, M., & Williams, A. (2015). Computer-assisted structure elucidation (CASE): current and future perspectives. Journal of Cheminformatics. [Link]

  • Urban, S., et al. (2016). Structural Misassignments of Natural Products. Natural Product Reports. [Link]

Sources

Comparative analysis of the crystal packing of different benzohydrazide polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparative analysis of benzohydrazide polymorphs, focusing on the structural drivers of stability and bioavailability. Benzohydrazide derivatives are critical pharmacophores in drug development (e.g., antimicrobials, anticancer agents) due to their conformational flexibility. However, this flexibility often leads to conformational polymorphism , where the molecule adopts different shapes in the solid state, profoundly affecting dissolution rates and thermodynamic stability.

Target Audience: Solid-state chemists, formulation scientists, and pre-clinical drug developers.

Technical Comparison: The Structural Landscape

In this analysis, we utilize N'-(4-methyl-2-nitrophenyl)benzohydrazide as a primary case study to illustrate the distinct packing behaviors observed in this class of compounds. This system exemplifies the competition between


-stacking and hydrogen bonding.
Crystallographic Parameters

The following table contrasts the two distinct polymorphs (Form I and Form II) derived from solvent-mediated crystallization.

FeaturePolymorph I (Thermodynamic) Polymorph II (Metastable/Kinetic) Implication
Crystal System MonoclinicMonoclinicSimilar lattice symmetry but different packing efficiency.
Space Group



suggests higher symmetry elements;

is common for organic drugs.
Packing Driver

-

Stacking (Columnar)
Bifurcated Hydrogen BondingForm I is stabilized by aromatic overlap; Form II by electrostatic H-bond networks.

-

Distance
~3.018 Å (Benzoyl-Benzoyl)~3.4 Å (Weaker/Alternating)Shorter distance in Form I indicates stronger dispersive stabilization.
N-N Conformation Pyramidalized (Non-planar)PlanarPlanarity in Form II maximizes conjugation but may cost steric energy.
Density (

)
HighModerateHigher density often correlates with greater thermodynamic stability (Density Rule).
Conformational Analysis & Torsion Angles

The benzohydrazide linker (-C(=O)-NH-NH-) acts as a "molecular hinge."

  • Form I: Exhibits significant twisting.[1] The phenyl and benzyl rings are rotated relative to the hydrazide plane. This reduces conjugation but allows for dense columnar packing.[2]

  • Form II: Adopts a flatter conformation. The torsion angle

    
     (C-N-N-C) approaches 180° (anti-periplanar). This flatness facilitates the formation of extensive 2D hydrogen-bonded sheets but results in less efficient volume filling compared to the columns of Form I.
    
Supramolecular Synthons
  • Motif A (Form I): Centrosymmetric dimers driven by

    
    -stacking.[2] The N-H...O hydrogen bonds are present but secondary to the stacking interactions.
    
  • Motif B (Form II):

    
     or chain motifs. The N-H donors participate in bifurcated hydrogen bonds  (one proton interacting with two acceptors, typically O and a nitro-group O or N). This complexity often creates "slip planes," making the crystal mechanically softer but potentially faster dissolving.
    

Visualization of Structural Logic

Hydrogen Bonding Network Topology

The following diagram illustrates the competitive supramolecular synthons that drive the formation of different polymorphs.

HBonding_Motifs cluster_FormI Form I: Pi-Stacking Dominant cluster_FormII Form II: H-Bond Dominant Molecule Benzohydrazide Molecule (Donor: N-H, Acceptor: C=O) Stacking Face-to-Face Pi-Stacking (3.0 Å separation) Molecule->Stacking Solvent: Ethanol (Slow Evap) Bifurcated Bifurcated H-Bonds (N-H...O & N-H...NO2) Molecule->Bifurcated Solvent: EtOAc (Rapid Cool) Column 1D Columnar Structure Stacking->Column Dispersive Forces HighStability Thermodynamic Stability Column->HighStability High Density Sheet 2D Layered Sheet Bifurcated->Sheet Electrostatic Forces HighSolubility Enhanced Dissolution Sheet->HighSolubility Slip Planes

Caption: Competitive assembly pathways: Form I is driven by dispersive pi-stacking leading to stability, while Form II relies on directional H-bonds yielding layered structures.

Experimental Protocols

Polymorph Screening Workflow

To replicate these forms or screen for new ones in benzohydrazide derivatives, follow this self-validating protocol.

Reagents:

  • Benzohydrazide derivative (Pure >99%)

  • Solvents: Ethanol (Polar Protic), Ethyl Acetate (Polar Aprotic), Toluene (Non-polar).

Step-by-Step Protocol:

  • Supersaturation Generation:

    • Prepare a saturated solution of the compound in the chosen solvent at 60°C.

    • Filter through a 0.45 µm PTFE filter to remove "seed" nuclei of the stable form.

  • Divergent Crystallization Paths:

    • Path A (Thermodynamic Control): Place the vial in a Dewar flask with hot water to allow cooling to RT over 24-48 hours. Target: Form I.

    • Path B (Kinetic Control): Plunge the hot vial immediately into an ice-water bath (

      
      ) or add cold anti-solvent (e.g., Hexane). Target:  Form II.
      
  • Characterization Checkpoint (Self-Validation):

    • Isolate crystals via vacuum filtration.[3]

    • Immediate PXRD: Run Powder X-Ray Diffraction within 1 hour to prevent solution-mediated phase transformation.

    • DSC Analysis: Heat at 10°C/min. Look for a single endotherm (stable) or an endotherm followed by an exotherm (metastable

      
       stable transition).
      
Crystallization Logic Flow

Cryst_Protocol cluster_Methods Cooling Rate Control Start Crude Benzohydrazide Dissolve Dissolve at T_high (60-70°C) Start->Dissolve Filter Hot Filtration (Remove Seeds) Dissolve->Filter Slow Slow Cooling (0.1°C/min) Filter->Slow Thermodynamic Path Fast Crash Cooling (>20°C/min) Filter->Fast Kinetic Path Result_I Form I (Stable, Dense) Slow->Result_I Result_II Form II (Metastable, Plate) Fast->Result_II Analyze PXRD & DSC Analysis Result_I->Analyze Result_II->Analyze

Caption: Decision tree for isolating kinetic vs. thermodynamic polymorphs via cooling rate modulation.

Implications for Drug Development[5][6][7]

Solubility & Dissolution
  • Metastable Advantage: Form II (or similar metastable benzohydrazide forms) often exhibits 1.5x to 2x higher apparent solubility due to the lower lattice energy associated with the weaker/strained H-bond network compared to the robust

    
    -stacking of Form I.
    
  • Risk: Solution-mediated phase transformation. In aqueous media, Form II may convert to Form I on the surface of the tablet, retarding dissolution.

Mechanical Properties (Tableting)
  • Form II (Layered): The presence of slip planes (2D sheets) typically translates to better plasticity. This form is often superior for direct compression tableting as it deforms rather than fractures.

  • Form I (Columnar): Often brittle. High-pressure compaction may induce lattice defects or amorphous regions, which can destabilize the product on storage.

References

  • Comparative Analysis of Substituent Effects on Supramolecular Structure. MDPI Crystals. Comparison of N'-(4-methyl-2-nitrophenyl)benzohydrazide polymorphs.

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide derivatives. PMC. Analysis of H-bonding vs Pi-stacking in hydrazine derivatives.

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. IUPAC. General principles of monotropy/enantiotropy applied to thiazole/benzamide derivatives.

  • Polymorphism in early development: The account of MBQ-167. PMC. Detailed protocol for DSC and Hirshfeld surface analysis of carbazole-benzohydrazide analogs.

  • Crystallization of pure anhydrous polymorphs of carbamazepine. PubMed. Methodology for solvent-enhanced dispersion and polymorph control.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Bromo-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Effective waste management of 5-Bromo-2-methoxybenzohydrazide requires understanding its dual nature: it is a halogenated organic (requiring scrubbed incineration) and a hydrazide derivative (acting as a reducing agent). Improper disposal poses risks of toxic gas evolution (NOx, HBr) and violent reactions with oxidizers. This guide provides a self-validating protocol for the segregation, packaging, and disposal of this compound in accordance with RCRA (USA) and CLP (EU) standards.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure correct waste stream classification. This compound is often a building block in drug discovery; its functional groups dictate its disposal path.

PropertySpecification
Chemical Name This compound
Functional Groups Aryl Bromide, Ether, Hydrazide (-CONHNH₂)
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight ~245.07 g/mol
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eye/Resp), Toxic (Ingestion), Reducing Agent
Combustion Byproducts Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), Carbon Monoxide
RCRA Status Not P/U listed by name; classify by characteristic (Toxicity/Reactivity)
Critical Reactivity Note (The "Why")

Hydrazides are reducing agents .

  • DANGER: Never dispose of this compound in the same waste container as strong oxidizers (e.g., Nitric Acid, Permanganates, Peroxides). This can cause immediate exothermic reactions and evolution of toxic gas.

  • Halogen Content: The bromine atom mandates disposal via incineration with acid gas scrubbing. Do not mix with non-halogenated solvents if your facility separates them, as this increases disposal costs and complexity.

Waste Stream Segregation Logic

The following decision tree illustrates the required workflow to determine the correct waste stream. This logic prevents cross-contamination and ensures regulatory compliance.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure or Contaminated Debris) StateCheck->SolidWaste Powder/Gloves LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Mother Liquor/Rinsate SolidPack Packaging: Double-bag (poly) or Wide-mouth HDPE Jar SolidWaste->SolidPack LiquidCheck Solvent Compatibility Check LiquidWaste->LiquidCheck Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List: this compound SolidPack->Labeling Halogenated Stream A: Halogenated Organic Waste LiquidCheck->Halogenated Compatible (e.g., DCM, DMSO) OxidizerError STOP: Do NOT Mix with Oxidizers LiquidCheck->OxidizerError Incompatible (e.g., HNO3) Halogenated->Labeling FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->FinalDisp

Figure 1: Decision matrix for segregating this compound waste streams. Note the critical checkpoint for solvent compatibility.

Detailed Disposal Protocol

This protocol is designed to be a self-validating system. By following the container selection and labeling steps, you automatically satisfy the requirements for the final disposal facility.

A. Solid Waste (Pure Compound & Debris)

Applicable to: Expired chemicals, weighing paper, contaminated gloves, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Primary Containment: Place the chemical or debris into a clear polyethylene bag (minimum 2 mil thickness). Seal this bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar/drum.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "this compound" (Do not use abbreviations).

    • Constituents: If mixed with debris, estimate weight % (e.g., "95% Debris, 5% Benzohydrazide").

    • Hazard Checkbox: Check "Toxic" and "Irritant".

B. Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, equipment rinsates.

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol, DMSO).

  • Segregation:

    • If dissolved in halogenated solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.

    • If dissolved in non-halogenated solvents (Methanol, Acetone): You must still tag the waste as containing a Halogenated Constituent (the bromine on the benzohydrazide).

    • Best Practice: Default to the Halogenated Waste stream to ensure the incinerator scrubber is used.

  • Compatibility Test (The "Self-Check"):

    • Before pouring, check the waste log. Ensure no oxidizing acids (Nitric, Perchloric) or peroxides are present in the carboy.

    • Why? Hydrazides + Oxidizers = Exothermic gas evolution.

  • Transfer: Use a funnel to prevent spills. Cap the carboy immediately after use.

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or P100 respirator if powder is fine/aerosolized).

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible reaction risk with hydrazides).

  • Collect: Scoop material into a disposal bag.

  • Decontaminate: Wipe the surface with a mild soap/water solution. Collect these wipes as solid waste.

  • Report: Notify your Environmental Health & Safety (EHS) officer.

References

  • National Institutes of Health (NIH) - PubChem. 5-Bromo-2-methoxybenzaldehyde (Precursor/Analog Data). Retrieved from [Link]

    • Note: Used for analog hazard extrapolation regarding the aryl bromide/ether core.
  • Citation for hydrazide reactivity and reducing agent warnings.
  • US Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Parts 261). Retrieved from [Link]

    • Citation for waste characterization and characteristic waste (reactivity/toxicity).
  • Source for general benzohydrazide disposal protocols and PPE requirements.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.